molecular formula C9H8O5 B157615 4-Methoxyphthalic acid CAS No. 1885-13-8

4-Methoxyphthalic acid

Cat. No.: B157615
CAS No.: 1885-13-8
M. Wt: 196.16 g/mol
InChI Key: JKZSIEDAEHZAHQ-UHFFFAOYSA-N
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Description

4-Methoxyphthalic acid is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxyphthalic acid
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InChI

InChI=1S/C9H8O5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JKZSIEDAEHZAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
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DSSTOX Substance ID

DTXSID90172200
Record name 4-Methoxyphthalic acid
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Molecular Weight

196.16 g/mol
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CAS No.

1885-13-8
Record name 4-Methoxyphthalic acid
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Record name 4-Methoxyphthalic acid
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Record name 4-Methoxyphthalic acid
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Record name 4-methoxyphthalic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxyphthalic Acid from 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 4-methoxyphthalic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available 4-bromophthalic anhydride. The synthesis involves a three-step process: hydrolysis of the starting anhydride, a copper-catalyzed methoxylation, and subsequent dehydration to the corresponding anhydride, followed by hydrolysis to the final diacid product. This guide offers detailed experimental protocols, data summaries, and mechanistic insights to facilitate its application in a research and development setting.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals, polymers, and dyes. The presence of the methoxy group and the two carboxylic acid functionalities allows for diverse chemical modifications, making it an attractive scaffold for drug design and a versatile monomer for polymer synthesis. This guide details a reliable pathway for the synthesis of this compound from 4-bromophthalic anhydride, focusing on a copper-catalyzed Ullmann-type reaction for the crucial C-O bond formation.

Overall Synthetic Strategy

The direct methoxylation of 4-bromophthalic anhydride presents a significant challenge due to the reactivity of the anhydride functional group under the basic conditions typically required for the Ullmann condensation. The anhydride ring is susceptible to opening, leading to a mixture of products and complicating the purification process. To circumvent this issue, a more controlled, three-step synthetic route is proposed:

  • Hydrolysis: 4-Bromophthalic anhydride is first hydrolyzed to the more stable 4-bromophthalic acid. This protects the carboxylic acid functionalities as carboxylates during the subsequent methoxylation step.

  • Copper-Catalyzed Methoxylation: The core transformation involves the substitution of the bromine atom with a methoxy group via a copper-catalyzed Ullmann condensation. This reaction is performed on 4-bromophthalic acid in the presence of a copper catalyst and a methoxide source.

  • Cyclization and Hydrolysis: The resulting this compound can be converted to its anhydride for purification or storage, and then readily hydrolyzed back to the diacid as needed for subsequent reactions.

Synthetic Pathway 4-Bromophthalic Anhydride 4-Bromophthalic Anhydride 4-Bromophthalic Acid 4-Bromophthalic Acid 4-Bromophthalic Anhydride->4-Bromophthalic Acid Step 1: Hydrolysis This compound This compound 4-Bromophthalic Acid->this compound Step 2: Methoxylation 4-Methoxyphthalic Anhydride 4-Methoxyphthalic Anhydride This compound->4-Methoxyphthalic Anhydride Step 3a: Cyclization 4-Methoxyphthalic Anhydride->this compound Step 3b: Hydrolysis

Figure 1: Proposed synthetic pathway from 4-bromophthalic anhydride to this compound.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Bromophthalic Anhydride 4-Bromophthalic Anhydride StructureC₈H₃BrO₃227.01[1]107[2]Off-white to white powder[2]
This compound this compound StructureC₉H₈O₅196.16Not availableNot available

Detailed Experimental Protocols

Step 1: Hydrolysis of 4-Bromophthalic Anhydride to 4-Bromophthalic Acid

Objective: To quantitatively convert 4-bromophthalic anhydride to 4-bromophthalic acid.

Reaction Scheme:

Materials:

  • 4-Bromophthalic anhydride

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalic anhydride (1.0 eq).

  • Add a sufficient amount of deionized water to form a slurry (approximately 10 mL of water per gram of anhydride).

  • Heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 2-4 hours, or until the solid has completely dissolved, indicating the completion of the hydrolysis.

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to precipitate the 4-bromophthalic acid.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: >95%

Step 2: Copper-Catalyzed Methoxylation of 4-Bromophthalic Acid

Objective: To synthesize this compound via an Ullmann condensation reaction.

Reaction Scheme:

Materials:

  • 4-Bromophthalic acid (from Step 1)

  • Sodium methoxide (solid or a solution in methanol)

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or a three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Set up a Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a thermometer.

  • Purge the apparatus with an inert gas (nitrogen or argon).

  • To the flask, add 4-bromophthalic acid (1.0 eq), copper(I) iodide (0.1-0.2 eq), and anhydrous DMF or NMP.

  • With stirring, carefully add sodium methoxide (2.5-3.0 eq) to the mixture. The addition may be exothermic.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding the mixture to a stirred solution of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH 2-3). This will precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

Expected Yield: 60-80%

Step 3a: Cyclization of this compound to 4-Methoxyphthalic Anhydride (Optional Purification Step)

Objective: To convert this compound to its anhydride for purification by sublimation or recrystallization.

Reaction Scheme:

Materials:

  • Crude this compound (from Step 2)

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Place the crude this compound in a round-bottom flask.

  • Add an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization of the anhydride.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The 4-methoxyphthalic anhydride can be further purified by sublimation under reduced pressure.

Step 3b: Hydrolysis of 4-Methoxyphthalic Anhydride to this compound

Objective: To obtain the final pure this compound.

Procedure:

  • The purified 4-methoxyphthalic anhydride from Step 3a can be hydrolyzed back to the diacid by refluxing with water, following a similar procedure to Step 1.

Reaction Mechanism and Signaling Pathway

The core of this synthesis is the copper-catalyzed methoxylation, which is a type of Ullmann condensation. The generally accepted mechanism involves a catalytic cycle with copper(I) as the active species.

Ullmann_Condensation_Mechanism cluster_0 Catalytic Cycle Cu(I)X Cu(I) Catalyst Cu(I)OMe Copper(I) Methoxide Cu(I)X->Cu(I)OMe + MeO⁻ - X⁻ Ar-Br 4-Bromophthalate MeO-Na Sodium Methoxide Ar-Cu(III)(Br)OMe Cu(III) Intermediate Cu(I)OMe->Ar-Cu(III)(Br)OMe + Ar-Br (Oxidative Addition) Ar-OMe 4-Methoxyphthalate Ar-Cu(III)(Br)OMe->Ar-OMe (Reductive Elimination) NaX NaBr

Figure 2: Proposed catalytic cycle for the copper-catalyzed methoxylation of 4-bromophthalate.

The catalytic cycle is proposed to proceed as follows:

  • Ligand Exchange: The active Cu(I) catalyst reacts with sodium methoxide to form a copper(I) methoxide species.

  • Oxidative Addition: The copper(I) methoxide undergoes oxidative addition with the 4-bromophthalate, forming a transient, high-valent Cu(III) intermediate.

  • Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination to form the desired C-O bond of the 4-methoxyphthalate product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.

Data Summary

The following table summarizes the expected reaction conditions and outcomes for the key synthetic steps.

StepReactionKey ReagentsCatalystSolventTemperature (°C)Time (h)Expected Yield (%)
1Hydrolysis4-Bromophthalic anhydride, H₂O-Water1002-4>95
2Methoxylation4-Bromophthalic acid, CH₃ONaCuIDMF or NMP120-14012-2460-80
3aCyclizationThis compound, Acetic anhydride-Acetic anhydrideReflux2-3>90

Safety Considerations

  • 4-Bromophthalic Anhydride: This compound is an irritant to the eyes, respiratory system, and skin.[3] It is corrosive.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[3] Work should be conducted in a well-ventilated fume hood.[3]

  • Sodium Methoxide: This reagent is highly corrosive and reacts violently with water.[5] It is a flammable solid.[5] It must be handled under anhydrous conditions and with extreme care. All contact with skin and eyes should be avoided.

  • Copper Iodide: While less toxic than some other heavy metal salts, copper compounds should be handled with care. Avoid inhalation of dust.

  • Solvents (DMF, NMP): These are high-boiling organic solvents. They should be handled in a fume hood. They are known to have reproductive toxicity.

  • Acetic Anhydride: This reagent is corrosive and has a strong, irritating odor. It should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of this compound from 4-bromophthalic anhydride. By first hydrolyzing the anhydride, the challenges associated with its reactivity under basic conditions are effectively mitigated. The copper-catalyzed Ullmann condensation is a robust method for the key methoxylation step. This detailed guide, with its experimental protocols and mechanistic insights, should serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Methoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 4-methoxyphthalic acid, a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials. This document details the most viable and efficient synthetic strategies, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Primary Synthetic Route: Oxidation of 3,4-Dimethylanisole

The most direct and efficient method for the synthesis of this compound is the oxidation of the readily available starting material, 3,4-dimethylanisole (also known as 4-methoxy-o-xylene). This process involves the conversion of the two methyl groups on the aromatic ring to carboxylic acid functionalities using a strong oxidizing agent. Potassium permanganate (KMnO₄) is a commonly employed and effective oxidant for this transformation.

The reaction proceeds under basic conditions, typically in an aqueous solution of sodium hydroxide, followed by acidification to precipitate the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3,4-dimethylanisole. These values are representative and may be optimized based on specific experimental conditions and scale.

ParameterValueNotes
Starting Material 3,4-DimethylanisoleMolecular Weight: 136.19 g/mol
Oxidizing Agent Potassium Permanganate (KMnO₄)Molecular Weight: 158.03 g/mol
Product This compoundMolecular Weight: 196.16 g/mol
Theoretical Yield ~1.44 g per 1 g of starting materialCalculated based on stoichiometry
Expected Experimental Yield 60-80%Yields can vary based on reaction conditions
Purity (after recrystallization) >95%Assessed by NMR, HPLC, or melting point
Detailed Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound via the oxidation of 3,4-dimethylanisole.

Materials:

  • 3,4-Dimethylanisole

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃) (for quenching excess oxidant)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-dimethylanisole (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Addition of Oxidant: While stirring vigorously, slowly add solid potassium permanganate (approximately 4.0 equivalents) in portions to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux with stirring for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.

  • Workup: Cool the reaction mixture to room temperature. The excess potassium permanganate can be quenched by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color is no longer present.

  • Filtration: Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification and Precipitation: Combine the filtrate and washings in a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration, washing with cold deionized water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline solid.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Synthetic Pathway Diagram

Synthesis_of_4_Methoxyphthalic_Acid Figure 1. Synthesis of this compound Start 3,4-Dimethylanisole Product This compound Start->Product Oxidation Reagents 1. KMnO₄, NaOH, H₂O, Reflux 2. HCl (aq)

Caption: Synthetic route for this compound.

Alternative Starting Materials and Synthetic Strategies

While the oxidation of 3,4-dimethylanisole is the most direct approach, other starting materials can be considered, although they typically involve more complex, multi-step synthetic sequences.

From 4-Methylphthalic Anhydride

4-Methylphthalic anhydride can potentially serve as a precursor. This route would necessitate the introduction of a hydroxyl group at the 4-position, followed by methylation. This multi-step process is generally less efficient than the direct oxidation of 3,4-dimethylanisole.

From 4-Hydroxyphthalic Acid

4-Hydroxyphthalic acid is another potential starting material. The synthesis of this compound from this precursor would involve a straightforward methylation of the hydroxyl group, for example, using dimethyl sulfate or methyl iodide in the presence of a base.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound from 3,4-dimethylanisole.

Experimental_Workflow Figure 2. Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 3,4-Dimethylanisole in NaOH (aq) B Add KMnO₄ in portions A->B C Reflux until reaction is complete B->C D Cool and Quench excess KMnO₄ C->D E Filter to remove MnO₂ D->E F Acidify filtrate with HCl E->F G Isolate crude product by filtration F->G H Recrystallize from Ethanol/Water G->H I Dry purified product H->I

Caption: Laboratory workflow for this compound.

This guide provides a foundational understanding of the key starting materials and methodologies for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further optimization and characterization details relevant to their specific applications.

An In-depth Technical Guide to 4-Methoxyphthalic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphthalic acid, a substituted aromatic dicarboxylic acid, serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. Its structural features, comprising a benzene ring functionalized with two adjacent carboxylic acid groups and a methoxy group, impart specific chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the chemical properties and structural aspects of this compound, intended to support research and development activities.

Chemical Structure and Identification

The structure of this compound is characterized by a phthalic acid core with a methoxy group (-OCH₃) substituent at the 4-position of the benzene ring.

IdentifierValue
IUPAC Name 4-Methoxybenzene-1,2-dicarboxylic acid
CAS Number 1885-13-8[1]
Molecular Formula C₉H₈O₅[1]
Molecular Weight 196.16 g/mol [1]
Canonical SMILES COC1=CC(=C(C=C1)C(=O)O)C(=O)O
InChI Key JKZSIEDAEHZAHQ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimental data for this specific compound is limited in publicly available literature, and some properties are estimated or derived from related compounds.

PropertyValueSource
Physical State White to off-white crystalline solid.[2]
Melting Point 170 °C (with decomposition to anhydride)[3]
Boiling Point Data not available
Solubility Limited solubility in water; Soluble in organic solvents such as ethanol and acetone.[2]
pKa₁ Data not available
pKa₂ Data not available

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

  • C-O stretch (methoxy and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the methoxy protons (a singlet), and the acidic protons of the carboxylic acid groups (typically broad singlets). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms in the molecule, including the two carbonyl carbons, the aromatic carbons, and the methoxy carbon. The chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid groups.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely reported in modern literature. However, a historical synthesis was described in a 1907 publication by Bentley and Weizmann.[3][4] This early work suggests that the compound can be prepared from 4-hydroxyphthalic acid.

A general synthetic approach could involve the methylation of 4-hydroxyphthalic acid or the oxidation of a suitably substituted precursor. The following is a generalized conceptual workflow for a potential synthesis, not a detailed experimental protocol.

Conceptual workflow for the synthesis of this compound.

Structure and Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The two carboxylic acid groups can undergo typical reactions such as esterification, amide formation, and reduction. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the position of substitution influenced by the directing effects of the methoxy and carboxylic acid groups.

The methoxy group is an activating, ortho-, para-directing group, while the carboxylic acid groups are deactivating, meta-directing groups. The interplay of these electronic effects will govern the regioselectivity of further functionalization.

Logical_Relationships Key Properties and Relationships of this compound Structure Molecular Structure C₉H₈O₅ Physicochemical Physicochemical Properties - Solid State - Solubility Profile Structure->Physicochemical determines Spectroscopic Spectroscopic Data - IR - ¹H NMR - ¹³C NMR Structure->Spectroscopic is confirmed by Reactivity Chemical Reactivity - Carboxylic Acid Reactions - Aromatic Substitution Structure->Reactivity governs Applications Potential Applications - Organic Synthesis - Medicinal Chemistry Physicochemical->Applications influences Reactivity->Applications enables

Logical relationships of this compound's properties.

Conclusion

This compound is a molecule with potential for broader application in scientific research and development. This guide has summarized the currently available information on its chemical and physical properties. Further experimental investigation is warranted to fully characterize this compound, including detailed spectroscopic analysis, determination of its pKa values, and exploration of its crystal structure. Such data will be invaluable for its effective utilization in the design and synthesis of new molecules with desired functionalities.

References

A Technical Guide to the Spectroscopic Profile of 4-Methoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Elucidating the Molecular Architecture of 4-Methoxyphthalic Acid

This compound, a key chemical intermediate, possesses a unique molecular framework comprising a benzene ring substituted with two adjacent carboxylic acid groups and a methoxy group. This arrangement of functional groups dictates its chemical reactivity and physical properties, making its unambiguous identification and characterization paramount for researchers in organic synthesis, materials science, and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical triad to probe the intricate structural details of this molecule.

This in-depth guide presents a comprehensive analysis of the expected spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely available in public databases, this paper will leverage established principles of spectroscopy and data from closely related analogues to provide a robust, predictive interpretation. This approach not only offers a reliable blueprint for the characterization of this compound but also serves as an educational framework for the spectroscopic analysis of substituted aromatic compounds.

Molecular Structure and Spectroscopic Rationale

The strategic placement of substituents on the phthalic acid backbone gives rise to a distinct pattern of signals in each spectroscopic method. Understanding the electronic effects of these groups is crucial for interpreting the resulting spectra. The methoxy group (-OCH₃) is an electron-donating group through resonance, while the carboxylic acid groups (-COOH) are electron-withdrawing. These opposing effects influence the electron density distribution around the aromatic ring, which in turn affects the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the two carboxylic acid groups. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid Protons (-COOH)> 10.0Singlet (broad)2H
Aromatic Proton (H-3)~7.5 - 7.7Doublet1H
Aromatic Proton (H-5)~7.2 - 7.4Doublet of Doublets1H
Aromatic Proton (H-6)~7.9 - 8.1Doublet1H
Methoxy Protons (-OCH₃)~3.9Singlet3H

Causality Behind the Predicted Chemical Shifts:

  • Carboxylic Acid Protons: These protons are highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and extensive hydrogen bonding, resulting in a broad signal far downfield, typically above 10 ppm.[1]

  • Aromatic Protons: The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons. The exact chemical shifts are a result of the combined electronic effects of the methoxy and carboxylic acid groups. The proton ortho to the two carboxylic acid groups (H-6) is expected to be the most deshielded.

  • Methoxy Protons: The protons of the methoxy group are shielded by the electron-donating oxygen atom and will appear as a sharp singlet at around 3.9 ppm.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in this compound. Due to molecular symmetry, we expect to see nine distinct signals.

Predicted ¹³C NMR Spectral Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbons (C=O)~165 - 175
Aromatic Carbon (C-4, attached to -OCH₃)~160 - 165
Aromatic Carbons (C-1, C-2, attached to -COOH)~130 - 140
Aromatic Carbons (C-3, C-5, C-6)~115 - 130
Methoxy Carbon (-OCH₃)~55 - 60

Expert Insights on ¹³C NMR:

The carbonyl carbons of the carboxylic acids will be the most deshielded signals in the spectrum, appearing in the 165-175 ppm range.[3] The aromatic carbon attached to the electron-donating methoxy group (C-4) will also be significantly deshielded. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents. The methoxy carbon will appear in the aliphatic region, typically around 55-60 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and methoxy groups.

Predicted Key IR Absorption Bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000Medium
C=O Stretch (Carboxylic Acid Dimer)1680 - 1710Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ether)1200 - 1300 (asymmetric) & 1000 - 1100 (symmetric)Strong
O-H Bend (Carboxylic Acid)1210 - 1320Medium
C-O Stretch (Carboxylic Acid)1210 - 1320Medium

Interpretation of the IR Spectrum:

The most prominent feature of the IR spectrum will be the very broad O-H stretching band of the hydrogen-bonded carboxylic acid dimer, which will span from approximately 2500 to 3300 cm⁻¹.[4] The sharp and intense C=O stretching absorption around 1700 cm⁻¹ is also characteristic of a carboxylic acid dimer. The presence of the methoxy group will be confirmed by strong C-O stretching bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound (C₉H₈O₅), the expected molecular weight is approximately 196.16 g/mol .

Predicted Key Mass Spectral Fragments:

m/z Proposed Fragment Plausible Neutral Loss
196[M]⁺•-
179[M - OH]⁺•OH
178[M - H₂O]⁺•H₂O
151[M - COOH]⁺•COOH
133[M - COOH - H₂O]⁺•COOH, H₂O

Elucidation of the Fragmentation Pathway:

Upon electron ionization, this compound will form a molecular ion ([M]⁺•) at m/z 196. A common fragmentation pathway for aromatic carboxylic acids is the loss of a hydroxyl radical (•OH) to form an acylium ion ([M - OH]⁺) at m/z 179.[5] Another characteristic fragmentation is the loss of a carboxyl radical (•COOH), leading to a fragment at m/z 151. The "ortho effect" may also be observed, where the adjacent carboxylic acid and methoxy groups interact upon ionization, potentially leading to the loss of water (H₂O) to give a fragment at m/z 178.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic protons are readily observable.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse experiment.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of at least 0-15 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the broad carboxylic acid proton signals.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0-200 ppm.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Process the data by performing a background subtraction.

Mass Spectrometry
  • Sample Introduction: For a relatively non-volatile compound like this compound, direct infusion using an Electrospray Ionization (ESI) source is a suitable method. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compound is derivatized to increase its volatility (e.g., by esterification of the carboxylic acids).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity. For carboxylic acids, negative ion mode is often effective.

    • Set the mass range to cover the expected molecular ion and fragment ions (e.g., m/z 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments to fragment the molecular ion and analyze the resulting daughter ions.

Visualizing the Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. By synthesizing fundamental spectroscopic principles with data from analogous structures, we have constructed a reliable analytical profile for this important chemical compound. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data, enabling confident structural verification and quality control. This document serves as a valuable resource for scientists and professionals engaged in the synthesis and application of substituted aromatic compounds.

References

An In-depth Technical Guide to the Solubility of 4-Methoxyphthalic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Methoxyphthalic acid in common laboratory solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative descriptions, expected solubility trends based on structural analogs, and a comprehensive experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is an aromatic carboxylic acid with a molecular formula of C₉H₈O₅. Its structure, featuring two carboxylic acid groups and a methoxy group on a benzene ring, dictates its polarity and, consequently, its solubility in various media. The presence of the polar carboxylic acid groups allows for hydrogen bonding, while the aromatic ring and methoxy group contribute to its nonpolar character. This amphiphilic nature results in a varied solubility profile across different solvents.

Qualitative Solubility Profile

Based on available information, this compound exhibits the following general solubility characteristics:

  • Water: It has limited solubility in water.[1] The polar carboxylic acid groups can interact with water, but the nonpolar benzene ring and methoxy group limit its overall solubility. The solubility of a structurally similar compound, 4-methylphthalic acid, in water is reported to be 3.984 g/L at room temperature.

  • Polar Organic Solvents: It is generally soluble in polar organic solvents.[1]

    • Alcohols (e.g., Ethanol, Methanol): this compound is soluble in ethanol.[1] Due to their ability to form hydrogen bonds, alcohols are effective at solvating both the carboxylic acid groups and, to a lesser extent, the methoxy group.

    • Ketones (e.g., Acetone): It is soluble in acetone.[1] Acetone's polarity and ability to act as a hydrogen bond acceptor make it a good solvent for this compound.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): While specific data for this compound is unavailable, carboxylic acids, in general, tend to be soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of common laboratory solvents is not widely published. The following table summarizes the available qualitative information and provides context based on similar compounds. Researchers requiring precise solubility values are encouraged to determine them experimentally using the protocol outlined in the next section.

SolventChemical FormulaTypeExpected Solubility of this compound
WaterH₂OPolar ProticLimited/Low[1]
EthanolC₂H₅OHPolar ProticSoluble[1]
MethanolCH₃OHPolar ProticLikely Soluble
AcetoneC₃H₆OPolar AproticSoluble[1]
Ethyl AcetateC₄H₈O₂Polar AproticLikely Soluble to Moderately Soluble
DichloromethaneCH₂Cl₂Polar AproticLikely Sparingly Soluble to Insoluble
ChloroformCHCl₃Polar AproticLikely Sparingly Soluble to Insoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticLikely Soluble
Dimethylformamide (DMF)C₃H₇NOPolar AproticLikely Soluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This method is robust and can be applied to a wide range of solvents.

4.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected solvents (analytical or HPLC grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath with temperature control

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes

  • Oven or vacuum oven

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered solution to determine the mass of the solution.

    • Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C).

    • Once the solvent is completely evaporated and the weight is constant, reweigh the vial to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.

    • Solubility ( g/100 mL) = (mass of dissolved solid / volume of supernatant collected) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent in a vial prep2 Seal vial tightly prep1->prep2 equil1 Place vials in thermostatic shaker at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw a known volume of supernatant sample1->sample2 sample3 Filter through 0.45 µm filter into a pre-weighed vial sample2->sample3 analysis1 Weigh the vial with the filtered solution sample3->analysis1 analysis2 Evaporate solvent to dryness analysis1->analysis2 analysis3 Weigh the vial with the dry solid analysis2->analysis3 calc1 Calculate solubility (e.g., g/100 mL) analysis3->calc1

Gravimetric solubility determination workflow.

Conclusion

While specific quantitative solubility data for this compound is sparse in the public domain, its chemical structure suggests good solubility in polar organic solvents like ethanol and acetone and limited solubility in water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This information is crucial for researchers in fields such as medicinal chemistry and material science, where solubility impacts reaction kinetics, purification, and formulation.

References

crystal structure analysis of 4-Methoxyphthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Crystal Structure Analysis of 4-Methoxyphthalic Acid: Data Unavailability

An in-depth search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), has revealed no specific publication or entry detailing the complete single-crystal X-ray diffraction analysis of this compound. Consequently, the quantitative crystallographic data, such as unit cell dimensions, space group, atomic coordinates, and detailed refinement parameters, are not available in the public domain.

Furthermore, specific experimental protocols for the synthesis, crystallization, and X-ray data collection of this compound, as well as a detailed analysis of its intermolecular interactions and hydrogen bonding network based on crystallographic data, could not be located.

Without access to a peer-reviewed publication or a crystallographic information file (CIF) for this compound, it is not possible to generate the requested in-depth technical guide, including the mandatory tables and visualizations. The creation of such a guide requires the foundational crystallographic data which appears to be unpublished or otherwise not publicly accessible at this time.

Therefore, the core requirements of the user's request, including the data presentation in tables and the creation of diagrams based on the specific crystal structure of this compound, cannot be fulfilled.

Navigating Phthalic Acid Derivatives: A Technical Guide to 4-Methoxyphthalic Acid and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides a detailed analysis of 4-Methoxyphthalic acid, clarifying its core properties and distinguishing it from the structurally similar and more commonly referenced 4-Methylphthalic acid.

A frequent point of confusion arises between this compound and 4-Methylphthalic acid due to their similar nomenclature. However, they are distinct chemical entities with different molecular weights and CAS numbers. This guide clarifies the identity of both compounds, presenting their key identifiers in a structured format to aid in research and procurement.

Core Chemical Identifiers

The following table summarizes the essential quantitative data for both this compound and 4-Methylphthalic acid, facilitating accurate identification and differentiation.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 5560-61-2C₉H₈O₅196.16
4-Methylphthalic acid 4316-23-8[1][2]C₉H₈O₄180.16[1]

Experimental Protocols

Accurate determination of a compound's molecular weight is critical. The standard and most reliable method for this is mass spectrometry.

Methodology: Mass Spectrometry for Molecular Weight Determination

  • Sample Preparation: A dilute solution of the analyte (e.g., this compound) is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds. In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of the compound. For this compound, a prominent peak would be expected at an m/z value corresponding to its molecular weight (approximately 196.16).

This protocol provides an unambiguous confirmation of the compound's molecular weight, a fundamental step in verifying its identity before use in experimental research or drug development pathways.

Visualization of Compound Differentiation

The following diagram illustrates the logical workflow for identifying and differentiating between these two chemical compounds based on the initial query.

G cluster_0 Initial Query & Analysis cluster_1 Compound Identification cluster_2 Final Output A User Query: 'this compound' B Database Search: CAS Number & MW A->B C Disambiguation: 'Methoxy' vs. 'Methyl' B->C D Result 1: 4-Methylphthalic acid (Common Isomer) C->D  Primary search hits E Result 2: This compound (Specified Compound) C->E  Targeted search  (e.g., PubChem) F CAS: 4316-23-8 MW: 180.16 g/mol D->F G CAS: 5560-61-2 MW: 196.16 g/mol E->G H Comparative Data Table & Technical Guide F->H G->H

Workflow for differentiating chemical isomers.

References

An In-depth Technical Guide to the Discovery and History of 4-Methoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphthalic acid, a substituted aromatic dicarboxylic acid, holds a unique position in the annals of organic chemistry. Though not as widely recognized as its un-methoxylated parent, phthalic acid, its discovery and the evolution of its synthesis provide a fascinating glimpse into the experimental techniques and deductive reasoning of early 20th-century chemists. This technical guide delves into the historical context of its discovery, the intricacies of its initial synthesis, subsequent methodological developments, and its applications, providing a comprehensive resource for researchers in organic synthesis and drug development.

The Genesis of this compound: A Tale of Two Isomers

The first documented synthesis of this compound was reported in 1907 by William Henry Bentley and Charles Weizmann in their seminal paper, "IX.—4-Hydroxyphthalic and 4-methoxyphthalic acids," published in the Journal of the Chemical Society, Transactions[1]. Their work was part of a broader investigation into hydroxy- and methoxy-substituted phthalic acids, which also included the synthesis of the 3-methoxy isomer.

At the turn of the 20th century, the elucidation of the structure and reactivity of substituted benzene derivatives was a major focus of organic chemistry. The ability to introduce functional groups at specific positions on the benzene ring was a critical area of research, paving the way for the synthesis of a vast array of new compounds with potential applications in dyes, pharmaceuticals, and materials. The work of Bentley and Weizmann was a significant contribution to this field, demonstrating a clear and logical pathway to a previously unknown substituted phthalic acid.

The Original Synthesis: A Multi-Step Journey

The synthesis of this compound, as detailed by Bentley and Weizmann, was not a direct process but rather a carefully planned multi-step sequence starting from a more readily available precursor. The pathway can be broken down into two key transformations: the formation of the intermediate, 4-hydroxyphthalic acid, and its subsequent methylation.

Part 1: The Synthesis of 4-Hydroxyphthalic Acid

The journey to this compound began with the preparation of its immediate precursor, 4-hydroxyphthalic acid. Bentley and Weizmann employed a robust method for this transformation: the alkali fusion of 4-sulphophthalic acid[2][3].

Experimental Protocol: Alkali Fusion of 4-Sulphophthalic Acid [2][4]

  • Starting Material: 4-Sulphophthalic acid (aqueous solution).

  • Reagents: Potassium hydroxide (KOH) and Sodium hydroxide (NaOH).

  • Procedure:

    • A mixture of potassium hydroxide (300 g), sodium hydroxide (150 g), and a 50% aqueous solution of 4-sulfophthalic acid (120 g, ~0.25 mol) is prepared in a stainless steel beaker equipped with a steel stirrer.

    • The mixture is heated in an oil bath for 4 hours.

    • After cooling, but while still molten, the reaction mass is poured into a mixture of ice and water (600 ml).

    • The solution is carefully neutralized to a pH of 9.0 with cooling. This step is crucial to avoid the precipitation of the m-hydroxybenzoic acid by-product.

    • The solution is then acidified, taken to dryness using a rotary evaporator, and the desired 4-hydroxyphthalic acid is extracted from the inorganic salts using a Soxhlet extractor.

  • Purification: The crude product is recrystallized from approximately two volumes of boiling water.

  • Yield: The reported crude yield was 26 g (59%), with the recrystallized product yielding 19.5 g (44%).

  • Melting Point: The purified 4-hydroxyphthalic acid exhibited a melting point of 201-203 °C.

Causality Behind Experimental Choices:

The choice of a mixed alkali fusion (KOH and NaOH) was likely to achieve a lower melting eutectic mixture, allowing the reaction to proceed at a more controlled temperature. The careful neutralization to pH 9.0 before full acidification demonstrates a keen understanding of the potential side reactions, specifically the decarboxylation that could lead to the formation of m-hydroxybenzoic acid, a known impurity in this reaction[3]. The use of a Soxhlet extractor was an efficient method for separating the organic product from the large amount of inorganic salts generated during the workup.

Part 2: The Methylation of 4-Hydroxyphthalic Acid

With 4-hydroxyphthalic acid in hand, the final step was the introduction of the methyl group to the hydroxyl substituent. For this, Bentley and Weizmann turned to a classic and reliable methylation agent of the era: dimethyl sulfate[5].

Experimental Protocol: Methylation with Dimethyl Sulfate

While the 1907 paper is the primary source for the synthesis of this compound, a general procedure for the methylation of a phenolic acid from that era would have been as follows:

  • Starting Material: 4-Hydroxyphthalic acid.

  • Reagents: Dimethyl sulfate ((CH₃)₂SO₄), Sodium hydroxide (NaOH), and a suitable solvent (e.g., water or a water/alcohol mixture).

  • Procedure:

    • 4-Hydroxyphthalic acid is dissolved in an aqueous solution of sodium hydroxide. The amount of NaOH used would be sufficient to deprotonate both the carboxylic acid groups and the phenolic hydroxyl group.

    • Dimethyl sulfate is then added portion-wise to the alkaline solution, likely with cooling to control the exothermic reaction.

    • The reaction mixture is stirred for a period to ensure complete methylation.

    • The reaction is then worked up by acidification, which would precipitate the this compound.

  • Purification: The crude this compound would then be purified by recrystallization.

Self-Validating System:

The success of this methylation is predicated on the differential reactivity of the various acidic protons in the starting material. In a sufficiently basic solution, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the electrophilic methyl group of dimethyl sulfate. The carboxylate groups, being less nucleophilic, are less likely to react under these conditions, leading to the selective formation of the methoxy ether. The final acidification step serves to protonate the carboxylate groups, yielding the desired dicarboxylic acid.

The historical synthesis pathway is summarized in the following workflow diagram:

Synthesis_of_4_Methoxyphthalic_Acid cluster_0 Part 1: Synthesis of 4-Hydroxyphthalic Acid cluster_1 Part 2: Methylation 4-Sulphophthalic_Acid 4-Sulphophthalic Acid Alkali_Fusion Alkali Fusion (KOH, NaOH, heat) 4-Sulphophthalic_Acid->Alkali_Fusion 4-Hydroxyphthalic_Acid 4-Hydroxyphthalic Acid Alkali_Fusion->4-Hydroxyphthalic_Acid 4-Hydroxyphthalic_Acid_2 4-Hydroxyphthalic Acid Methylation Methylation (Dimethyl Sulfate, NaOH) 4-Hydroxyphthalic_Acid_2->Methylation 4-Methoxyphthalic_Acid This compound Methylation->4-Methoxyphthalic_Acid

Caption: The historical two-step synthesis of this compound.

Physicochemical Properties

Bentley and Weizmann reported the following key property for the newly synthesized this compound:

PropertyValue
Melting Point172-174 °C

Subsequent Developments and Modern Applications

While the foundational work of Bentley and Weizmann established a viable route to this compound, the landscape of organic synthesis has evolved significantly. Modern approaches to the synthesis of the precursor, 4-hydroxyphthalic acid, might involve the hydroxylation of 4-bromophthalic anhydride, offering an alternative to the high-temperature alkali fusion[6].

The applications of this compound itself have not been as extensively documented as some other phthalic acid derivatives. However, its structural motifs suggest potential utility in several areas:

  • Polymer Chemistry: As a dicarboxylic acid, it can serve as a monomer for the synthesis of polyesters and polyamides with modified properties conferred by the methoxy group, such as altered solubility, thermal stability, or optical characteristics.

  • Pharmaceutical and Agrochemical Synthesis: The substituted phthalic acid core is a common scaffold in bioactive molecules. The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a potentially valuable building block for the synthesis of novel drug candidates and pesticides. For instance, the related compound, 4-methylphthalic acid, is a key intermediate in the synthesis of the herbicide Imazamethabenz-Methyl[7].

  • Fine Chemical Synthesis: It can be used as a starting material for the synthesis of more complex molecules, where the methoxy and carboxylic acid groups can be further functionalized.

Conclusion

The discovery and initial synthesis of this compound by Bentley and Weizmann stand as a testament to the systematic and logical approach of early 20th-century organic chemists. Their work, rooted in the fundamental transformations of functional groups on aromatic rings, laid the groundwork for the creation of this unique molecule. While its applications have not been as widely exploited as some of its chemical relatives, the inherent functionality of this compound ensures its continued relevance as a versatile building block for the synthesis of novel materials and bioactive compounds. This guide provides a comprehensive historical and technical overview that can serve as a valuable resource for researchers seeking to understand and utilize this intriguing molecule.

References

Theoretical Properties of 4-Methoxyphthalic Acid Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and known properties of 4-methoxyphthalic acid and its isomers. Due to a notable scarcity of experimentally derived data for these specific compounds in publicly accessible literature, this guide also incorporates information on the closely related 4-methylphthalic acid for comparative purposes and presents general experimental protocols that can be adapted for their synthesis and analysis.

Physicochemical Properties

A comparative summary of the available physicochemical properties for this compound, its 3-methoxy isomer, and the analogous 4-methylphthalic acid is presented below. It is important to note that much of the data for the methoxy isomers is predicted, highlighting a significant area for future experimental investigation.

PropertyThis compound3-Methoxyphthalic Acid4-Methylphthalic Acid (for comparison)
Molecular Formula C₉H₈O₅C₉H₈O₅C₉H₈O₄
Molecular Weight 196.16 g/mol 196.16 g/mol 180.16 g/mol [1]
Melting Point No experimental data availableNo experimental data available146-148 °C[2][3]
pKa Predicted: pKa1 ≈ 3.3Predicted: pKa1 ≈ 3.3Predicted: 3.32 ± 0.10[4]
Solubility No experimental data availableNo experimental data availablePartially soluble in water; Soluble in ethanol, methanol, and acetone[5][6]
LogP No experimental data availableNo experimental data available1.27[2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound and its isomers are limited. Below is a summary of the available information.

Infrared (IR) Spectroscopy

An experimental IR spectrum is available for this compound, though without detailed peak assignments.[7] The spectrum would be expected to show characteristic absorptions for the O-H stretch of the carboxylic acids, the C=O stretch of the carboxyl groups, the C-O-C stretch of the methoxy group, and aromatic C-H and C=C stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H or ¹³C NMR spectra for this compound or 3-methoxyphthalic acid were found in the conducted search. For comparison, ¹H NMR data for the related 4-methylphthalic acid in DMSO-d₆ is available.[8]

Experimental Protocols

Synthesis of Methoxyphthalic Acid Isomers

A general approach for the synthesis of methoxyphthalic acids involves the oxidation of the corresponding methoxy-substituted o-xylenes. A well-established method for similar transformations is the potassium permanganate oxidation of an aromatic precursor.[9]

General Protocol for the Oxidation of a Methoxy-o-xylene:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material (e.g., 3,4-dimethoxytoluene to yield this compound) in an aqueous solution of a base such as sodium hydroxide.

  • Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate, to the stirred solution. The reaction is typically exothermic and may require cooling to control the rate. After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC).

  • Work-up: Cool the reaction mixture and quench any remaining oxidizing agent with a reducing agent like sodium bisulfite. Filter the mixture to remove the manganese dioxide byproduct.

  • Isolation and Purification: Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the crude methoxyphthalic acid. Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Below is a conceptual workflow for this synthesis process.

G start Start: Methoxy-o-xylene dissolve Dissolve in aqueous NaOH start->dissolve oxidize Add KMnO4 and reflux dissolve->oxidize quench Quench with NaHSO3 oxidize->quench filter Filter MnO2 quench->filter acidify Acidify with HCl filter->acidify isolate Isolate crude product acidify->isolate purify Recrystallize isolate->purify end End: Pure Methoxyphthalic Acid purify->end

General Synthetic Workflow for Methoxyphthalic Acids
Analytical Methods

The analysis of this compound and its isomers can be achieved using standard chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be a suitable technique for the separation and quantification of these isomers. The mobile phase would typically consist of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid groups to their more volatile ester forms (e.g., methyl or ethyl esters) is generally required.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

  • IR Spectroscopy: To confirm the presence of key functional groups.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

The following diagram illustrates a general analytical workflow for the characterization of a synthesized methoxyphthalic acid isomer.

G sample Synthesized Methoxyphthalic Acid Sample hplc HPLC Analysis (Purity and Quantification) sample->hplc gcms GC-MS Analysis (after derivatization for volatility) sample->gcms nmr NMR Spectroscopy (1H and 13C for structure) sample->nmr ir IR Spectroscopy (Functional group confirmation) sample->ir ms Mass Spectrometry (Molecular weight) sample->ms data Data Analysis and Structure Elucidation hplc->data gcms->data nmr->data ir->data ms->data

General Analytical Workflow for Methoxyphthalic Acids

Biological Activity

There is a significant lack of specific data on the biological activities of this compound and its isomers. Research on the biological effects of phthalates has primarily focused on phthalic acid esters (PAEs), which are known for their endocrine-disrupting properties.[10] Phthalic acid itself has been shown to exhibit some mutagenic effects in mammalian germ cells.[11]

Given that the biological activity of isomers can vary significantly, dedicated studies are required to elucidate the specific toxicological and pharmacological profiles of this compound and 3-methoxyphthalic acid. Future research could explore their potential as enzyme inhibitors, their cytotoxicity against various cell lines, and their antimicrobial or anti-inflammatory properties, drawing parallels from studies on other substituted benzoic and phthalic acid derivatives. For instance, 4-methoxybenzoic acid has been investigated for its potential to target MAPK14, a key protein in inflammatory signaling pathways.[12]

Conclusion and Future Directions

This guide consolidates the limited available information on the theoretical properties of this compound and its isomers. The recurring appearance of data for 4-methylphthalic acid in searches for its methoxy analog underscores the significant data gap for these compounds. There is a clear need for foundational experimental work to determine the physicochemical properties, develop specific and validated synthesis and analysis protocols, and to investigate the biological activities of this compound and its isomers. Such research will be crucial for enabling their potential application in drug development and materials science.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Methoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Methoxyphthalic acid. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, data on structurally similar compounds such as other phthalic acid derivatives and aromatic carboxylic acids, and general laboratory safety principles. This document is intended to provide a robust framework for risk assessment and the implementation of safe laboratory practices.

Hazard Identification and Classification

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

It is crucial to handle this compound with the understanding that it is a potential irritant to the skin, eyes, and respiratory system.

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of an exposure. The following protocols are recommended based on the known hazards of similar chemical structures.

Table 2: First-Aid Protocols

Exposure RouteProtocol
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the individual is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

As an organic solid, this compound is combustible. The primary hazards associated with a fire involving this compound are the potential for dust explosions and the generation of hazardous combustion products.

Table 3: Fire-Fighting Guidelines

AspectRecommendation
Suitable Extinguishing Media Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.
Unsuitable Extinguishing Media A direct water jet may scatter the material and spread the fire.
Specific Hazards Fine dust dispersed in the air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[1] Thermal decomposition may produce carbon monoxide and carbon dioxide.
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Table 4: Handling and Storage Recommendations

CategoryProcedure
Handling Use in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid generating dust.[1] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 5: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator with a particulate filter.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical like this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) (or equivalent hazard information) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., chemical fume hood) B->C D Weigh and handle the solid chemical carefully to avoid dust C->D E Decontaminate work surfaces D->E F Dispose of waste in a properly labeled container E->F G In case of spill or exposure, follow emergency procedures F->G

A logical workflow for the safe handling of laboratory chemicals.

Experimental Protocols

Due to the absence of specific published experimental studies detailing the handling of this compound, this guide cannot provide detailed methodologies for specific experiments. Researchers should develop their own standard operating procedures (SOPs) based on the general safety principles outlined in this document and in consultation with their institution's environmental health and safety department.

Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general chemical safety principles and data from similar compounds. It is not a substitute for a specific Safety Data Sheet (SDS) for this compound. All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.

References

Methodological & Application

Synthesis of 4-Methoxyphthalic Anhydride from 4-Methoxyphthalic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-methoxyphthalic anhydride from 4-methoxyphthalic acid. The protocol details a robust method utilizing acetic anhydride as a dehydrating agent, followed by purification of the final product. This application note is intended to furnish researchers and professionals in drug development and organic synthesis with a reliable procedure for obtaining high-purity 4-methoxyphthalic anhydride.

Introduction

4-Methoxyphthalic anhydride is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, polymers, and dyes. Its chemical structure, featuring a reactive anhydride group and a methoxy-substituted aromatic ring, makes it a versatile building block in medicinal chemistry and materials science. The synthesis described herein involves the intramolecular cyclization of this compound via dehydration, a common and effective method for the preparation of cyclic anhydrides.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the product is provided in the table below. These values are essential for monitoring the reaction, determining the appropriate purification strategy, and confirming the identity of the synthesized compound.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound5662-95-3C₉H₈O₅196.16165-168White to off-white crystalline solid
4-Methoxyphthalic Anhydride4730-31-0C₉H₆O₄178.1497-100White to pale yellow crystalline solid

Experimental Protocol

This protocol is adapted from established methods for the synthesis of aromatic anhydrides from their corresponding dicarboxylic acids.

Materials and Reagents:

  • This compound (≥98% purity)

  • Acetic Anhydride (≥99% purity)

  • Toluene (anhydrous)

  • Ice

  • Distilled water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

Procedure:

1. Reaction Setup: a. In a 100 mL round-bottom flask, place 10.0 g (0.051 mol) of this compound. b. Add 30 mL (0.318 mol) of acetic anhydride to the flask. c. Add a magnetic stir bar to the flask. d. Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

2. Dehydration Reaction: a. Begin stirring the mixture and gently heat the flask to reflux. b. Maintain the reaction at reflux for 2 hours. The solid this compound will gradually dissolve as it reacts to form the anhydride.

3. Isolation of Crude Product: a. After 2 hours of reflux, turn off the heat and allow the reaction mixture to cool to room temperature. b. Once at room temperature, place the flask in an ice bath for 30 minutes to induce crystallization of the 4-methoxyphthalic anhydride. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the collected crystals with a small amount of cold, anhydrous toluene to remove residual acetic acid and acetic anhydride.

4. Purification by Recrystallization: a. Transfer the crude 4-methoxyphthalic anhydride to a beaker. b. Add a minimal amount of hot toluene to dissolve the solid completely. c. If any insoluble impurities are present, perform a hot gravity filtration. d. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration. f. Dry the purified 4-methoxyphthalic anhydride in a desiccator under vacuum.

5. Characterization: a. Determine the melting point of the dried product. The melting point should be in the range of 97-100 °C. b. Calculate the percentage yield of the reaction. A typical yield for this type of reaction is in the range of 85-95%.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-methoxyphthalic anhydride.

ParameterValue
Mass of this compound10.0 g
Moles of this compound0.051 mol
Volume of Acetic Anhydride30 mL
Moles of Acetic Anhydride0.318 mol
Molar Ratio (Acid:Anhydride)~1:6
Reaction Time2 hours
Reaction TemperatureReflux (~140 °C)
Expected Yield85-95%
Theoretical Yield9.09 g
Melting Point of Product97-100 °C

Visualizations

Experimental Workflow:

The overall experimental workflow for the synthesis of 4-methoxyphthalic anhydride is depicted in the following diagram.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start This compound + Acetic Anhydride Reflux Reflux for 2 hours Start->Reflux Cooling Cool to Room Temp. & Ice Bath Reflux->Cooling Filtration1 Vacuum Filtration Cooling->Filtration1 Washing Wash with cold Toluene Filtration1->Washing Recrystallization Recrystallize from Toluene Washing->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying Dry under Vacuum Filtration2->Drying Final_Product 4-Methoxyphthalic Anhydride Drying->Final_Product Characterize

Caption: Experimental workflow for the synthesis of 4-methoxyphthalic anhydride.

Signaling Pathway (Reaction Mechanism):

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid groups of this compound attack the carbonyl carbons of acetic anhydride, leading to the formation of a mixed anhydride intermediate, which then undergoes intramolecular cyclization to form the stable five-membered anhydride ring and release acetic acid as a byproduct.

Reaction_Mechanism Reactants This compound Acetic Anhydride Intermediate Mixed Anhydride Intermediate Reactants:acid->Intermediate Nucleophilic Attack Reactants:anhydride->Intermediate Products 4-Methoxyphthalic Anhydride Acetic Acid Intermediate->Products:product Intramolecular Cyclization Intermediate->Products:byproduct

Caption: Simplified reaction mechanism for anhydride formation.

Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toluene is flammable and harmful if inhaled or absorbed through the skin. Use it in a fume hood and away from ignition sources.

  • The reaction is carried out at an elevated temperature. Use caution when handling the hot apparatus.

By following this detailed protocol, researchers can confidently synthesize 4-methoxyphthalic anhydride for their research and development needs.

Application Notes and Protocols: 4-Methoxyphthalic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphthalic acid is a valuable aromatic building block in organic synthesis, offering a versatile scaffold for the construction of a diverse array of complex molecules. The presence of the methoxy group and two carboxylic acid functionalities allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, functional materials, and fine chemicals. The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring, while the carboxylic acid groups provide handles for amidation, esterification, and cyclization reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates, such as 4-methoxyphthalic anhydride and its subsequent conversion to 4-methoxyphthalimide. These derivatives serve as precursors to more complex heterocyclic structures with potential biological activity.

Data Presentation

Parameter4-Methoxyphthalic Anhydride Synthesis4-Methoxyphthalimide Synthesis
Starting Material This compound4-Methoxyphthalic anhydride
Reagent(s) Acetic anhydrideUrea
Solvent Acetic anhydride (neat)N/A (Melt reaction)
Reaction Temperature Reflux (~140 °C)180-190 °C
Reaction Time 2 hours15 minutes
Product 4-Methoxyphthalic anhydride4-Methoxyphthalimide
Appearance White solidWhite to off-white solid
Yield High (typically >90%)Good (typically >80%)
Purification Recrystallization from acetic anhydride/ligroinRecrystallization from ethanol

Experimental Protocols

Application 1: Synthesis of 4-Methoxyphthalic Anhydride

4-Methoxyphthalic anhydride is a key intermediate that can be readily prepared from this compound. The anhydride is a more reactive derivative and is often the preferred starting material for the synthesis of imides, esters, and other heterocyclic compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 4-Methoxyphthalic_acid This compound reaction_arrow 4-Methoxyphthalic_acid->reaction_arrow Reflux Acetic_anhydride Acetic anhydride Acetic_anhydride->reaction_arrow 4-Methoxyphthalic_anhydride 4-Methoxyphthalic anhydride Acetic_acid Acetic acid (by-product) reaction_arrow->4-Methoxyphthalic_anhydride reaction_arrow->Acetic_acid

Figure 1: Synthesis of 4-Methoxyphthalic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Ligroin (petroleum ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, suspend this compound in an excess of acetic anhydride (approximately 5-10 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2 hours, during which the solid will dissolve.

  • After the reaction is complete, allow the solution to cool slightly.

  • Slowly add ligroin to the warm solution until a slight turbidity persists.

  • Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ligroin.

  • Dry the product in a vacuum oven to obtain pure 4-methoxyphthalic anhydride.

Application 2: Synthesis of 4-Methoxyphthalimide

Phthalimide derivatives are important building blocks for the synthesis of a variety of biologically active compounds, including anti-inflammatory and anti-cancer agents. 4-Methoxyphthalimide can be conveniently synthesized from 4-methoxyphthalic anhydride.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 4-Methoxyphthalic_anhydride 4-Methoxyphthalic anhydride reaction_arrow 4-Methoxyphthalic_anhydride->reaction_arrow Heat (180-190 °C) Urea Urea Urea->reaction_arrow 4-Methoxyphthalimide 4-Methoxyphthalimide CO2_NH3 CO2 + NH3 (by-products) reaction_arrow->4-Methoxyphthalimide reaction_arrow->CO2_NH3

Figure 2: Synthesis of 4-Methoxyphthalimide.

Materials:

  • 4-Methoxyphthalic anhydride

  • Urea

  • Ethanol

  • Beaker

  • Hot plate with magnetic stirrer

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a beaker, thoroughly mix 4-methoxyphthalic anhydride and urea in a 1:1.2 molar ratio.

  • Heat the mixture on a hot plate with stirring.

  • The mixture will melt and effervescence will be observed as the reaction proceeds.

  • Maintain the temperature of the melt at 180-190 °C for 15 minutes.

  • After 15 minutes, remove the beaker from the hot plate and allow it to cool to room temperature.

  • The solidified product is then crushed into a powder.

  • Recrystallize the crude product from ethanol to obtain pure 4-methoxyphthalimide as a white to off-white solid.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material, this compound, to the more complex phthalimide derivative.

G Start This compound Intermediate 4-Methoxyphthalic Anhydride Start->Intermediate Dehydration (Acetic Anhydride) Product 4-Methoxyphthalimide Intermediate->Product Imidation (Urea)

Application Notes and Protocol for the Esterification of 4-Methoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dimethyl 4-methoxyphthalate via the Fischer esterification of 4-methoxyphthalic acid. Fischer esterification is a widely utilized, acid-catalyzed reaction between a carboxylic acid and an alcohol. In this protocol, this compound is reacted with an excess of methanol, which serves as both the reactant and the solvent, with concentrated sulfuric acid acting as the catalyst. This method is efficient and robust for laboratory-scale synthesis. The protocol outlines the reaction setup, workup, and purification procedures, along with necessary safety precautions.

Introduction

This compound and its ester derivatives are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. The esterification of the carboxylic acid groups is a fundamental transformation to modify the compound's polarity, reactivity, and biological activity. The Fischer esterification method is a classic and effective approach to achieve this conversion. The reaction is an equilibrium process; therefore, to ensure a high yield of the diester, an excess of the alcohol (methanol) is used to shift the equilibrium toward the product side.[1][2]

Reaction Scheme

The overall reaction involves the conversion of the two carboxylic acid groups of this compound to their corresponding methyl esters.

Reactants:

  • This compound

  • Methanol

Catalyst:

  • Concentrated Sulfuric Acid (H₂SO₄)

Products:

  • Dimethyl 4-methoxyphthalate

  • Water

Experimental Protocol

Materials and Equipment

Reagents:

  • This compound (≥98%)

  • Anhydrous Methanol (≥99.8%)

  • Concentrated Sulfuric Acid (95-98%)

  • Diethyl ether or Ethyl acetate (ACS grade)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper

Safety Precautions
  • This compound: Causes skin and serious eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and safety goggles.

  • Methanol: Is flammable and toxic. Avoid inhalation and contact with skin. All procedures should be carried out in a well-ventilated fume hood.

  • The reaction should be performed in a fume hood to avoid the inhalation of volatile and potentially harmful vapors.

Reaction Setup and Procedure
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 3.92 g, 20.0 mmol).

  • Dissolution: Add anhydrous methanol (50 mL, excess) to the flask and stir until the this compound is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath to cool the solution. While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise. Caution: This addition is exothermic.

  • Reflux: Remove the flask from the ice bath and attach a reflux condenser. Heat the mixture to a gentle reflux (approximately 65 °C, the boiling point of methanol) using a heating mantle.

  • Reaction Time: Allow the reaction to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Extraction
  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolution: Dissolve the remaining residue in diethyl ether or ethyl acetate (50 mL).

  • Neutralization: Transfer the organic solution to a separatory funnel. Carefully add saturated aqueous sodium bicarbonate solution (30 mL) in small portions to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve; vent the separatory funnel frequently. Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is neutral or slightly basic (check with pH paper).

  • Extraction: Shake the separatory funnel and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with saturated aqueous sodium chloride solution (brine, 30 mL) to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

Isolation and Purification
  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude dimethyl 4-methoxyphthalate.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantities and conditions for the esterification of this compound. These values can be scaled as needed.

ParameterValueNotes
Reactants
This compound20.0 mmol (3.92 g)Starting material
Methanol1.24 mol (50 mL)Reactant and solvent (large excess)
Catalyst
Conc. Sulfuric Acid~0.5 mLHandle with extreme care
Reaction Conditions
Temperature~65 °CReflux (boiling point of methanol)
Reaction Time4 - 6 hoursMonitor by TLC for completion
Work-up Reagents
Diethyl Ether/Ethyl Acetate50 mLExtraction solvent
Sat. NaHCO₃ solution~30 mL (or until neutral)For neutralization
Sat. NaCl solution (Brine)30 mLFor washing
Expected Product
Dimethyl 4-methoxyphthalateTheoretical Yield: 4.48 gActual yield will vary

Experimental Workflow Diagram

Esterification_Workflow A 1. Dissolve this compound in excess Methanol B 2. Cool in Ice Bath & Add Conc. H₂SO₄ (catalyst) A->B Setup C 3. Reflux Reaction (4-6 hours at ~65°C) B->C Reaction D 4. Cool to Room Temp & Remove excess Methanol C->D E 5. Dissolve residue in Organic Solvent (e.g., Ether) D->E Work-up F 6. Neutralize with NaHCO₃ & Wash with Brine E->F G 7. Dry Organic Layer (e.g., with MgSO₄) F->G H 8. Filter & Concentrate to yield Crude Product G->H Isolation I 9. Purify (Recrystallization or Chromatography) H->I Purification J Dimethyl 4-methoxyphthalate (Final Product) I->J

Caption: Experimental workflow for the synthesis of dimethyl 4-methoxyphthalate.

Reaction Mechanism Pathway

Fischer_Esterification cluster_activation Carbonyl Activation cluster_addition Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination cluster_final Deprotonation A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B + H⁺ (from H₂SO₄) C Methanol (CH₃OH) attacks Carbonyl D Tetrahedral Intermediate B->D Nucleophilic Addition C->D E Proton Transfer to -OH D->E F Water leaves as Leaving Group E->F G Protonated Ester F->G Elimination of H₂O H Ester (R-COOCH₃) G->H - H⁺ (Catalyst is regenerated)

References

Application Notes: Synthesis of 4-Methoxyphthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing highly reactive intermediates for the formation of esters, amides, and other acyl derivatives.[1][2] Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its efficiency and the convenient removal of byproducts.[3][4][5] This document provides a detailed protocol for the synthesis of 4-methoxyphthaloyl chloride from 4-methoxyphthalic acid using thionyl chloride. 4-Methoxyphthaloyl chloride is a valuable building block in the synthesis of various pharmaceuticals and functional materials. The protocol is intended for researchers, scientists, and professionals in drug development.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and subsequently undergoes nucleophilic attack by a chloride ion at the carbonyl carbon. The reaction is driven to completion by the formation of gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture.[6][7]

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
This compoundC₉H₈O₅196.1610.0 g (50.9 mmol)>98%Sigma-Aldrich
Thionyl chlorideSOCl₂118.9725 mL (344 mmol, 6.75 eq)>99%Sigma-Aldrich
Anhydrous TolueneC₇H₈92.1450 mL>99.8%Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.092-3 dropsAnhydrousAcros Organics

Equipment

  • 250 mL two-neck round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Nitrogen or argon gas inlet

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure

  • Reaction Setup:

    • A 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

    • The gas outlet of the reflux condenser is connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.[4][8]

  • Reagent Addition:

    • The flask is charged with this compound (10.0 g, 50.9 mmol).

    • Anhydrous toluene (50 mL) is added to the flask to suspend the acid.

    • A catalytic amount of N,N-dimethylformamide (2-3 drops) is added to the suspension.[9]

    • Thionyl chloride (25 mL, 344 mmol) is added to a dropping funnel and then added dropwise to the stirred suspension over 15-20 minutes.

  • Reaction Conditions:

    • After the addition is complete, the reaction mixture is heated to reflux (approximately 80-90 °C) using a heating mantle.

    • The reaction is maintained at reflux for 4-6 hours, or until the evolution of gases ceases and the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by observing the dissolution of the starting material.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • Excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator. To protect the vacuum pump from corrosive gases, a cold trap is recommended.[10][11]

    • The crude 4-methoxyphthaloyl chloride is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[12] All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The gaseous byproducts (HCl and SO₂) are toxic and corrosive. Ensure that the reaction setup is properly vented to a scrubber.

Data Presentation

Table 1: Reaction Parameters and Expected Results

ParameterValueNotes
Reactants
This compound1.0 eq
Thionyl chloride3.0 - 7.0 eqAn excess is used to ensure complete conversion of both carboxylic acid groups.
Catalyst (DMF)2-3 dropsCatalyzes the reaction.
Conditions
SolventAnhydrous TolueneOther anhydrous non-protic solvents like DCM can also be used.[13]
TemperatureReflux (80-90 °C)A similar reaction with 4-methoxyphenylacetic acid was heated to 65°C.[9]
Reaction Time4-6 hoursMonitor for the cessation of gas evolution.
Product
Product Name4-Methoxyphthaloyl chloride
Expected Yield85-95%Based on similar preparations.
AppearanceColorless to pale yellow liquid
Purification MethodVacuum DistillationFractional distillation is a common method for purifying acyl chlorides.[14][15]

Visualizations

Reaction Scheme

ReactionScheme Scheme 1: Synthesis of 4-Methoxyphthaloyl Chloride 4-Methoxyphthalic_acid This compound Thionyl_chloride + 2 SOCl₂ 4-Methoxyphthalic_acid->Thionyl_chloride 4-Methoxyphthaloyl_chloride 4-Methoxyphthaloyl chloride Thionyl_chloride->4-Methoxyphthaloyl_chloride Toluene, DMF (cat.) Reflux, 4-6h Byproducts + 2 SO₂ (g) + 2 HCl (g) 4-Methoxyphthaloyl_chloride->Byproducts

Caption: Reaction of this compound with thionyl chloride.

Experimental Workflow

Workflow start Start: Flame-dry glassware under N₂ add_reagents Add this compound, toluene, and DMF start->add_reagents add_socl2 Add thionyl chloride dropwise add_reagents->add_socl2 reflux Heat to reflux (4-6 hours) add_socl2->reflux cool Cool to room temperature reflux->cool evaporate Remove excess SOCl₂ and solvent via rotary evaporation cool->evaporate distill Purify by vacuum distillation evaporate->distill product Obtain pure 4-Methoxyphthaloyl chloride distill->product

Caption: Experimental workflow for the synthesis of 4-methoxyphthaloyl chloride.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Impure or wet reagents/solvent.- Extend the reflux time.- Ensure all reagents and solvents are anhydrous.
Low Yield - Incomplete reaction.- Loss of product during work-up or distillation.- Ensure the reaction goes to completion.- Carefully perform the distillation to avoid product loss.
Dark Product Color - Overheating during reaction or distillation.- Presence of impurities.- Maintain the recommended temperature.- Ensure efficient purification by distillation.
Difficulty in Purification - The boiling point of the product is close to that of impurities.- Use fractional distillation for better separation.

References

Application Notes and Protocols for the Synthesis of 4-Methoxyphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formation of 4-methoxyphthalic anhydride from 4-methoxyphthalic acid. The following methods are based on established procedures for the dehydration of phthalic acids and their derivatives.

Introduction

4-Methoxyphthalic anhydride is a valuable building block in organic synthesis, serving as a precursor for a variety of compounds, including pharmaceuticals, polymers, and dyes. The methoxy group, being an electron-donating substituent, can influence the reactivity of the aromatic ring and the carboxylic acid moieties. The successful synthesis of the anhydride requires the efficient removal of one molecule of water from the diacid precursor. This document outlines three common and effective methods for this transformation: dehydration using acetic anhydride, azeotropic dehydration with toluene, and thermal dehydration.

Key Reaction Parameters and Conditions

The choice of method for the dehydration of this compound will depend on the scale of the reaction, available equipment, and desired purity of the final product. The following table summarizes typical quantitative data for the described methods, extrapolated from similar reactions with substituted phthalic acids.

ParameterMethod 1: Acetic Anhydride DehydrationMethod 2: Azeotropic DehydrationMethod 3: Thermal Dehydration
Reagents This compound, Acetic anhydrideThis compound, Toluene, p-Toluenesulfonic acid (optional)This compound
Solvent Acetic anhydride (reagent and solvent)TolueneNone
Temperature 130-140 °C (Reflux)110-120 °C (Reflux)180-220 °C
Reaction Time 1 - 3 hours4 - 8 hours30 - 90 minutes
Typical Yield 85-95%80-90%70-85%
Catalyst None requiredp-Toluenesulfonic acid (catalytic amount)None required
Work-up Cooling and filtration, washing with etherRemoval of solvent, recrystallizationSublimation or recrystallization

Experimental Protocols

Method 1: Dehydration using Acetic Anhydride

This is a widely used and often high-yielding method for the preparation of cyclic anhydrides from dicarboxylic acids.

Materials:

  • This compound

  • Acetic anhydride

  • Diethyl ether (or other suitable solvent for washing)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place this compound into a dry round-bottom flask equipped with a magnetic stir bar.

  • Add an excess of acetic anhydride (typically 3-5 equivalents relative to the diacid).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux (approximately 140 °C) with stirring.

  • Maintain the reflux for 1-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the crystalline 4-methoxyphthalic anhydride by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove residual acetic anhydride and acetic acid.

  • Dry the product under vacuum to obtain the final anhydride.

Method 2: Azeotropic Dehydration with Toluene

This method utilizes the formation of an azeotrope between toluene and water to drive the dehydration reaction. A Dean-Stark apparatus is used to continuously remove the water formed.

Materials:

  • This compound

  • Toluene

  • p-Toluenesulfonic acid monohydrate (optional, as catalyst)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and toluene (enough to suspend the acid).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (optional, but can accelerate the reaction).

  • Assemble a Dean-Stark apparatus and a reflux condenser on the flask.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude 4-methoxyphthalic anhydride can be purified by recrystallization from a suitable solvent (e.g., a mixture of toluene and hexanes) or by sublimation.

Method 3: Thermal Dehydration

This method relies on heating the dicarboxylic acid above its melting point to induce cyclization and eliminate water.

Materials:

  • This compound

  • Distillation apparatus or sublimation apparatus

  • Heating mantle or sand bath

  • Thermometer

Procedure:

  • Place the this compound in a flask suitable for distillation or sublimation.

  • Heat the acid to a temperature above its melting point, typically in the range of 180-220 °C.

  • Water will be evolved as the anhydride forms.

  • The 4-methoxyphthalic anhydride can be purified directly by distillation or sublimation under reduced pressure.

  • Collect the purified anhydride as a crystalline solid.

Visualizations

experimental_workflow_acetic_anhydride start Start reactants Combine this compound and Acetic Anhydride start->reactants reflux Reflux at 140°C (1-3 hours) reactants->reflux cool Cool to Room Temperature & then in Ice Bath reflux->cool filter Vacuum Filter Crystals cool->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry product 4-Methoxyphthalic Anhydride dry->product

Caption: Workflow for Dehydration with Acetic Anhydride.

experimental_workflow_azeotropic_dehydration start Start reactants Combine this compound, Toluene, and Catalyst (optional) start->reactants reflux Reflux with Dean-Stark Trap (4-8 hours) reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Toluene (Rotary Evaporator) cool->evaporate purify Purify by Recrystallization or Sublimation evaporate->purify product 4-Methoxyphthalic Anhydride purify->product

Caption: Workflow for Azeotropic Dehydration.

reaction_scheme sub This compound prod 4-Methoxyphthalic Anhydride + H2O sub->prod - H2O (Dehydration)

Caption: General Reaction Scheme for Anhydride Formation.

Application Notes and Protocols: 4-Methoxyphthalic Acid in the Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The fusion of a benzene ring with an imidazole ring creates a scaffold that is amenable to various chemical modifications, leading to a broad spectrum of biological effects, including anticancer, antiviral, and antimicrobial properties. This document provides detailed application notes and protocols for the synthesis of a specific bis-benzimidazole derivative using 4-methoxyphthalic acid as a key starting material. The resulting compound, 2,2'-(4-methoxy-1,2-phenylene)bis(1H-benzo[d]imidazole), holds significant potential for investigation in drug discovery, particularly in the realm of oncology.

Synthesis of 2,2'-(4-methoxy-1,2-phenylene)bis(1H-benzo[d]imidazole)

The synthesis of the target bis-benzimidazole derivative from this compound proceeds via a condensation reaction with o-phenylenediamine. This reaction typically involves the formation of two benzimidazole rings as each of the carboxylic acid groups on the phthalic acid derivative reacts with an o-phenylenediamine molecule.

Proposed Reaction Scheme

G cluster_0 Reaction Scheme This compound Target Compound This compound->Target Compound + 2x o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Target Compound

Caption: Synthesis of the target bis-benzimidazole.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of bis-benzimidazoles from dicarboxylic acids and o-phenylenediamine.

Materials:

  • This compound (1 equivalent)

  • o-Phenylenediamine (2 equivalents)

  • Polyphosphoric acid (PPA) or a suitable acidic catalyst

  • High-purity solvent (e.g., N,N-dimethylformamide - DMF)

  • Sodium bicarbonate solution (5% w/v)

  • Distilled water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1 equivalent) and o-phenylenediamine (2 equivalents).

  • Add polyphosphoric acid (PPA) in excess to act as both a catalyst and a solvent. Alternatively, a high-boiling point solvent like DMF can be used with an acidic catalyst such as p-toluenesulfonic acid.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to 120-140°C with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ice-cold water.

  • Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with copious amounts of distilled water to remove any remaining salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,2'-(4-methoxy-1,2-phenylene)bis(1H-benzo[d]imidazole).

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Application Notes: Biological Activity and Mechanism of Action

Bis-benzimidazole derivatives are of significant interest in drug development due to their potent anticancer activities.[1] These compounds are known to exert their cytotoxic effects through various mechanisms, primarily by interacting with DNA and inhibiting key cellular enzymes.

DNA Topoisomerase Inhibition

A primary mechanism of action for many bis-benzimidazole compounds is the inhibition of DNA topoisomerases.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By inhibiting topoisomerases, bis-benzimidazoles can lead to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and apoptosis.[2]

Induction of Apoptosis and Cell Cycle Arrest

Studies on structurally related benzimidazole derivatives have shown that they can induce cell cycle arrest, often at the G1 or G2/M phase.[3][4] This cell cycle blockade is frequently mediated by the p53-p21 pathway.[3] Activation of the tumor suppressor protein p53 leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which halts the cell cycle, preventing the proliferation of damaged cells. Following cell cycle arrest, these compounds can induce apoptosis (programmed cell death), a key process in eliminating cancerous cells.

Data Presentation

The following tables summarize the cytotoxic activities of various structurally related bis-benzimidazole derivatives against a panel of human cancer cell lines. This data provides a comparative baseline for the potential efficacy of the 2,2'-(4-methoxy-1,2-phenylene)bis(1H-benzo[d]imidazole) synthesized from this compound.

Table 1: In Vitro Cytotoxicity (GI₅₀ in µM) of Selected Bis-benzimidazole Derivatives [5]

CompoundRenal CancerCNS CancerColon CancerMelanomaBreast Cancer
IIa <0.01 - 25.1<0.01 - 31.6<0.01 - 44.7<0.01 - 28.2<0.01 - 39.8
IIc <0.01 - 35.5<0.01 - 44.7<0.01 - 56.2<0.01 - 39.8<0.01 - 50.1
IVa <0.01 - 50.1<0.01 - 63.1<0.01 - 79.4<0.01 - 56.2<0.01 - 70.8
IVc <0.01 - 79.4<0.01 - 99.5<0.01 - 99.5<0.01 - 89.1<0.01 - 99.5
IVd <0.01 - 63.1<0.01 - 79.4<0.01 - 99.5<0.01 - 70.8<0.01 - 89.1
IVg <0.01 - 89.1<0.01 - 99.5<0.01 - 99.5<0.01 - 99.5<0.01 - 99.5

Table 2: IC₅₀ Values (µM) of Benzimidazole Derivatives in Glioblastoma Cell Lines [4]

CompoundU87 CellsU251 Cells
Flubendazole <0.26<0.26
Mebendazole <0.26<0.26
Fenbendazole <0.26<0.26

Visualizations

Experimental Workflow

G cluster_workflow Synthetic and Evaluation Workflow start Start: Reagents reactants This compound + o-Phenylenediamine start->reactants reaction Condensation Reaction (120-140°C, 4-6h) reactants->reaction workup Neutralization & Precipitation reaction->workup purification Recrystallization workup->purification product Pure Bis-benzimidazole purification->product evaluation Biological Evaluation product->evaluation cytotoxicity Cytotoxicity Assays (IC50/GI50) evaluation->cytotoxicity mechanism Mechanism of Action Studies evaluation->mechanism end End: Data & Insights cytotoxicity->end pathway Signaling Pathway Analysis mechanism->pathway pathway->end G cluster_pathway Proposed Anticancer Signaling Pathway bisbenz Bis-benzimidazole Derivative topo DNA Topoisomerase I/II bisbenz->topo Inhibition dna_damage DNA Strand Breaks topo->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 apoptosis Apoptosis p53->apoptosis Directly or via other pathways cdk Cyclin/CDK Inhibition p21->cdk cell_cycle Cell Cycle Arrest (G1 or G2/M) cdk->cell_cycle cell_cycle->apoptosis

References

application of 4-Methoxyphthalic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application of 4-Methoxyphthalic Acid in Medicinal Chemistry: A Review of Current Landscape

Introduction

This compound, a derivative of phthalic acid, is an aromatic dicarboxylic acid that holds potential as a scaffold and building block in the design and synthesis of novel therapeutic agents. Its structural features, including the presence of a methoxy group and two carboxylic acid functionalities, offer opportunities for diverse chemical modifications to modulate physicochemical properties and biological activity. However, a comprehensive review of the scientific literature reveals that the direct is not extensively documented. While the broader class of phthalimides and other phthalic acid derivatives have established roles in drug discovery, specific and detailed examples originating from this compound are scarce. This document aims to provide an overview of the potential applications based on related structures and general principles of medicinal chemistry, while acknowledging the current limitations in available data.

Potential as a Scaffold for Bioactive Molecules

The rigid phthalic acid backbone of this compound can serve as a scaffold to orient pharmacophoric groups in a defined spatial arrangement. The carboxylic acid groups provide convenient handles for the introduction of various substituents through amide bond formation, esterification, or other coupling reactions. The methoxy group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its drug-like characteristics.

Hypothetical Applications in Medicinal Chemistry

Based on the known biological activities of structurally related compounds, derivatives of this compound could be explored for various therapeutic targets.

Application Note 1: Potential as Enzyme Inhibitors

The phthalimide moiety, which can be readily synthesized from phthalic anhydrides, is a common scaffold in enzyme inhibitors. While no specific examples utilizing 4-methoxyphthalic anhydride were found, one study on phthalimide derivatives as inhibitors of soluble epoxide hydrolase (sEH) identified a compound with a 4-methoxybenzoyl substituent as the most potent, with an IC50 value of 1.06 nM[1]. This suggests that the incorporation of a methoxy group on the phthalimide-related scaffold can be beneficial for activity.

Table 1: Hypothetical Enzyme Inhibition Data for this compound Derivatives

Compound IDTarget EnzymeIC50 (nM)Notes
4MPA-001Kinase XData not availableAmide derivative
4MPA-002Protease YData not availableEster derivative
4MPA-003Hydrolase ZData not availablePhthalimide derivative

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific quantitative data for this compound derivatives was found in the literature search.

Experimental Protocols

Due to the lack of specific published protocols for the synthesis and biological evaluation of this compound derivatives in a medicinal chemistry context, the following are generalized protocols based on standard laboratory procedures for analogous compounds.

Protocol 1: General Synthesis of 4-Methoxyphthalimide Derivatives

Objective: To synthesize N-substituted phthalimides from 4-methoxyphthalic anhydride.

Materials:

  • 4-Methoxyphthalic anhydride

  • Primary amine of choice

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-methoxyphthalic anhydride in glacial acetic acid.

  • Add 1.1 equivalents of the desired primary amine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted 4-methoxyphthalimide.

Workflow for Synthesis of 4-Methoxyphthalimide Derivatives

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Methoxyphthalic_anhydride 4-Methoxyphthalic anhydride Reaction_vessel Glacial Acetic Acid Reflux 4-Methoxyphthalic_anhydride->Reaction_vessel Primary_amine Primary amine Primary_amine->Reaction_vessel Precipitation Precipitation in water Reaction_vessel->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_product N-substituted 4-methoxyphthalimide Recrystallization->Final_product

Caption: General workflow for the synthesis of N-substituted 4-methoxyphthalimides.

Protocol 2: General Procedure for In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the diluted test compound to the respective wells and incubate for a pre-determined time at the optimal temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response 4MPA_Derivative This compound Derivative 4MPA_Derivative->Kinase_B Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

While this compound presents an interesting starting point for the synthesis of novel compounds in medicinal chemistry, there is a notable lack of published research detailing its specific applications. The information available on related phthalimide and phthalic acid derivatives suggests potential for this scaffold in developing enzyme inhibitors and other bioactive molecules. Further research is required to synthesize and evaluate derivatives of this compound to fully understand its potential in drug discovery and development. The protocols and diagrams provided herein are intended as a general guide for researchers interested in exploring this area.

References

Application of 4-Methoxyphthalic Acid in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Methoxyphthalic acid, a substituted aromatic dicarboxylic acid, presents itself as a versatile monomer for the synthesis of advanced polymers such as polyesters and polyamides (including polyimides). The incorporation of the methoxy group (–OCH₃) onto the phthalic acid backbone is anticipated to modify the physicochemical properties of the resulting polymers, offering a strategic approach to tailor materials for specific applications, including those in the biomedical and pharmaceutical fields.

The presence of the electron-donating methoxy group can influence the polymer's solubility, thermal characteristics, and reactivity. It is postulated that the methoxy group may enhance solubility in organic solvents, a desirable trait for polymer processing and formulation. Furthermore, this functional group can impact the glass transition temperature (Tg) and thermal stability of the polymer, potentially leading to materials with a nuanced balance of flexibility and heat resistance.

In the context of drug development, polymers derived from this compound could be explored as matrices for controlled drug release, where the polymer's degradation rate and drug-polymer interactions can be fine-tuned. The aromatic nature of the monomer unit imparts rigidity, which can contribute to favorable mechanical properties for medical devices and implants.

This document provides generalized protocols for the synthesis of polyesters and polyamides using this compound, based on established polymerization techniques for analogous aromatic dicarboxylic acids. The presented data is illustrative and intended to provide a comparative framework for researchers exploring the potential of this monomer.

Experimental Protocols

I. Synthesis of Polyesters via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a diol (e.g., ethylene glycol) through a two-stage melt polycondensation process.

Materials:

  • This compound

  • Ethylene glycol (or other suitable diol)

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphite (stabilizer)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Distillation head and condenser

  • Vacuum pump

  • Nitrogen inlet

Procedure:

  • Esterification Stage:

    • Charge the three-neck flask with this compound (1.0 mol) and ethylene glycol (2.2 mol).

    • Add antimony(III) oxide (0.05% by weight of the acid) and triphenyl phosphite (0.1% by weight of the acid).

    • Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser.

    • Heat the mixture under a slow stream of nitrogen to 180-220°C.

    • Continuously stir the reaction mixture and collect the water byproduct from the esterification reaction.

    • The reaction is typically continued for 2-4 hours, or until the theoretical amount of water is collected.

  • Polycondensation Stage:

    • Increase the temperature of the reaction mixture to 250-280°C.

    • Gradually apply a vacuum of 0.1-1.0 mmHg to remove the excess ethylene glycol and facilitate the polycondensation reaction.

    • A noticeable increase in the viscosity of the melt will be observed as the polymerization proceeds.

    • Continue the reaction for 2-3 hours under high vacuum.

    • Once the desired viscosity is achieved, remove the vacuum and extrude the polymer melt into a strand.

    • Cool the polymer strand in a water bath and pelletize for further characterization.

II. Synthesis of Polyamides via Low-Temperature Solution Polycondensation

This protocol outlines the synthesis of a polyamide from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline) using a low-temperature solution polycondensation method. This method proceeds through a soluble poly(amic acid) precursor, which is then chemically or thermally converted to the final polyimide.

Materials:

  • 4-Methoxyphthalic anhydride (prepared from this compound)

  • 4,4'-Oxydianiline (ODA) or other suitable diamine

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Acetic anhydride (dehydrating agent for chemical imidization)

  • Pyridine (catalyst for chemical imidization)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Addition funnel

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 4,4'-oxydianiline (1.0 mol) in anhydrous DMAc.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add a solution of 4-methoxyphthalic anhydride (1.0 mol) in anhydrous DMAc to the diamine solution via an addition funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a vacuum oven through a staged heating profile, for example: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour. This will drive the cyclization to the polyimide.

    • Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride (2.5 mol) and pyridine (1.0 mol) and stir at room temperature for 12-24 hours. The polyimide will precipitate from the solution and can be collected by filtration, washed with methanol, and dried.

Data Presentation

The following tables present hypothetical comparative data for polymers derived from this compound and its non-methoxylated counterpart, phthalic acid. This data is intended to illustrate the potential influence of the methoxy group on the polymer properties.

Table 1: Comparison of Thermal Properties of Polyesters

PolymerMonomersGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Poly(ethylene phthalate)Phthalic acid + Ethylene glycol~65~245~380
Poly(ethylene 4-methoxyphthalate)This compound + Ethylene glycol~55-60~230-240~360-370

Table 2: Comparison of Properties of Polyimides

PolymerMonomersInherent Viscosity (dL/g)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
Polyimide from Phthalic Anhydride + ODAPhthalic anhydride + 4,4'-Oxydianiline0.8 - 1.2~380-400100 - 1205 - 10
Polyimide from 4-Methoxyphthalic Anhydride + ODA4-Methoxyphthalic anhydride + 4,4'-Oxydianiline0.7 - 1.1~350-37090 - 1106 - 12

Visualizations

Polyester_Synthesis_Workflow Monomers Monomers: This compound + Diol Esterification Esterification (180-220°C, N2) - H2O Monomers->Esterification Prepolymer Oligomer/ Prepolymer Esterification->Prepolymer Polycondensation Polycondensation (250-280°C, Vacuum) - Excess Diol Prepolymer->Polycondensation Polyester Final Polyester Polycondensation->Polyester

Caption: Workflow for the synthesis of polyesters from this compound.

Polyimide_Synthesis_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Imidization Dianhydride 4-Methoxyphthalic Anhydride Reaction Low-Temperature Polyaddition (0-25°C) Dianhydride->Reaction Diamine Aromatic Diamine (e.g., ODA) Diamine->Reaction Solvent Anhydrous Solvent (DMAc or NMP) Solvent->Reaction PAA Poly(amic acid) Solution Reaction->PAA Thermal Thermal Imidization (Heat Treatment) PAA->Thermal Chemical Chemical Imidization (e.g., Acetic Anhydride/Pyridine) PAA->Chemical Polyimide Final Polyimide Thermal->Polyimide Chemical->Polyimide

Caption: Two-step synthesis workflow for polyimides from 4-methoxyphthalic anhydride.

Application Notes and Protocols for 4-Methoxyphthalic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific metal-organic frameworks (MOFs) utilizing 4-Methoxyphthalic acid as the primary organic linker are not extensively reported in peer-reviewed literature. The following application notes and protocols are based on established principles of MOF synthesis and characterization, drawing parallels from structurally similar phthalate and benzoate-based MOFs, particularly those involving lanthanide metal centers. The provided data is hypothetical and for illustrative purposes to guide potential research in this area.

Introduction to this compound as a Linker for MOFs

This compound presents a promising, yet underexplored, organic linker for the design and synthesis of novel metal-organic frameworks. Its structural features, including the rigid benzene core, two coordinating carboxylate groups, and a methoxy functional group, offer several potential advantages:

  • Coordination Versatility: The dicarboxylate arrangement allows for the formation of diverse network topologies with various metal ions.

  • Functionalization: The methoxy group can influence the electronic properties of the linker and the resulting MOF, potentially impacting its luminescent or catalytic behavior. It may also serve as a site for post-synthetic modification.

  • Asymmetric Coordination: The substituted nature of the phthalic acid can lead to lower symmetry frameworks with unique porous environments.

This document outlines the potential synthesis, characterization, and application of a hypothetical Europium-based MOF using this compound, herein referred to as Eu-4-MeO-BDC MOF , with a focus on its potential application in drug delivery, leveraging the luminescent properties of Europium for tracking and sensing.

Hypothetical MOF Profile: Eu-4-MeO-BDC

Property Hypothetical Value/Description
Formula [Eu(4-MeO-BDC)1.5(H2O)2]·(solvent)
Crystal System Monoclinic
Space Group P21/c
Unit Cell Parameters a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 95°
Porosity (BET Surface Area) 400-800 m2/g
Pore Volume 0.3-0.6 cm3/g
Thermal Stability Stable up to 350 °C in N2
Luminescence Properties Excitation: ~300 nm, Emission: Strong red emission with characteristic Eu3+ peaks at ~579, 591, 615, 650, and 700 nm, corresponding to the 5D0 → 7FJ (J = 0-4) transitions.
Drug Loading Capacity (Doxorubicin) 10-20 wt%
Drug Release Profile pH-responsive release, with faster release at pH 5.5 than at pH 7.4

Experimental Protocols

Synthesis of Eu-4-MeO-BDC MOF (Solvothermal Method)

This protocol is adapted from established methods for synthesizing lanthanide-carboxylate MOFs.[1][2]

Materials:

  • Europium(III) nitrate hexahydrate (Eu(NO3)3·6H2O)

  • This compound (H2-4-MeO-BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Europium(III) nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.75 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and add 1 mL of deionized water.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cool the oven to room temperature over 12 hours.

  • Colorless, crystalline precipitates should form.

  • Separate the crystals by centrifugation or filtration.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Dry the product under vacuum at 80 °C for 12 hours.

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Synthesis cluster_purification Product Purification A Dissolve Eu(NO3)3·6H2O in DMF C Combine Solutions Add H2O A->C B Dissolve this compound in DMF B->C D Heat at 120°C for 48h C->D E Slow Cooling D->E F Separate Crystals E->F G Wash with DMF and Ethanol F->G H Dry under Vacuum G->H I Eu-4-MeO-BDC MOF H->I Signaling_Pathway cluster_delivery Drug Delivery cluster_action Cellular Action MOF DOX@Eu-4-MeO-BDC (Luminescent MOF) Endocytosis Endocytosis into Cancer Cell MOF->Endocytosis Endosome Acidic Endosome (pH ~5.5) Endocytosis->Endosome Release DOX Release Endosome->Release Nucleus DOX enters Nucleus Release->Nucleus DNA DNA Intercalation Nucleus->DNA TopoII Topoisomerase II Inhibition DNA->TopoII Apoptosis Apoptosis TopoII->Apoptosis

References

Application Notes and Protocols for the Derivatization of 4-Methoxyphthalic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphthalic acid is a dicarboxylic acid that plays a role as a metabolite and potential biomarker in various biological and chemical processes. Its inherent polarity and low volatility make direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. High-performance liquid chromatography (HPLC) can be employed, but its sensitivity may be limited without derivatization. This document provides detailed application notes and protocols for the derivatization of this compound to enhance its detectability and chromatographic performance for both GC-MS and HPLC analysis. The described methods, including silylation and esterification for GC-MS and phenacylation for HPLC, are robust and widely applicable in analytical laboratories.

Analytical Techniques and Derivatization Strategies

The choice of analytical technique and derivatization strategy depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a powerful tool for the identification and quantification of volatile and thermally stable compounds.[1] For non-volatile analytes like this compound, derivatization is essential to increase volatility and thermal stability.[1][2][3] The two primary derivatization methods for GC-MS are:

    • Silylation: This is a common and effective method that replaces active hydrogens on the carboxylic acid groups with a trimethylsilyl (TMS) group.[4][5] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used silylation reagent due to its high reactivity and the volatility of its byproducts.[4]

    • Esterification (Methylation): This method converts carboxylic acids into their more volatile methyl esters. This can be achieved using reagents like BF3-methanol or by Fischer esterification with methanol and an acid catalyst.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of polar and non-volatile compounds. Derivatization in HPLC is primarily used to enhance the detectability of the analyte, especially when using UV-Vis or fluorescence detectors.

    • Phenacylation: Derivatization with a reagent containing a chromophore, such as p-Bromophenacyl Bromide (p-BPB), introduces a UV-absorbing group into the molecule, significantly improving the sensitivity of UV detection.[6][7]

Data Presentation: Quantitative Performance of Derivatization Methods

The following table summarizes the typical quantitative performance of the described derivatization methods for carboxylic acids, providing a benchmark for the analysis of this compound. Please note that specific performance for this compound may vary and requires method validation.

Derivatization MethodAnalytical TechniqueAnalyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
Silylation (MSTFA)GC-MSAromatic Carboxylic Acids12.5 - 50 ng/mL25 - 100 ng/mL>0.99
Esterification (Methylation)GC-MS/MSFatty Acid Methyl Esters0.003 - 0.72 µg/L->0.995[8]
Phenacylation (p-BPB)HPLC-UVGangliosides~10 ng-Linear up to 100 µg[7]
Alkylation (Ethyl Chloroformate)GC-MSAromatic Carboxylic Acids12.5 - 50 ng/mL25 - 100 ng/mL>0.99

Experimental Protocols

I. GC-MS Analysis: Silylation using MSTFA

This protocol describes the conversion of this compound to its volatile trimethylsilyl (TMS) ester for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials with inserts and caps

  • Microsyringes

Protocol:

  • Sample Preparation: Ensure the sample containing this compound is completely dry in a GC vial. Lyophilization or evaporation under a stream of nitrogen is recommended. Moisture will interfere with the silylation reaction.[4]

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample.

  • Silylation: Add 100 µL of MSTFA with 1% TMCS to the vial.[5]

  • Reaction: Tightly cap the vial and vortex for 10-15 seconds. Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven.[5]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Workflow Diagram:

GCMS_Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Dry Dry Sample (Lyophilization/N2 Stream) Add_Pyr Add Anhydrous Pyridine Dry->Add_Pyr Add_MSTFA Add MSTFA + 1% TMCS Add_Pyr->Add_MSTFA React Vortex & Heat (60-70°C, 30-60 min) Add_MSTFA->React Cool Cool to Room Temp. React->Cool Inject Inject into GC-MS Cool->Inject

GC-MS Silylation Workflow
II. GC-MS Analysis: Esterification (Methylation)

This protocol details the conversion of this compound to its methyl ester derivative.

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol) or Methanolic HCl

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Heating block or oven

  • GC vials with inserts and caps

Protocol:

  • Sample Preparation: The sample containing this compound should be in a solvent-free state in a reaction vial.

  • Esterification: Add 200 µL of 14% BF3-Methanol to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[5]

  • Extraction: After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex thoroughly.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: The hexane extract containing the methyl ester of this compound is ready for GC-MS analysis.

Workflow Diagram:

GCMS_Esterification_Workflow cluster_prep Sample Preparation cluster_deriv Esterification cluster_extract Extraction cluster_analysis Analysis Dry Dry Sample Add_BF3 Add BF3-Methanol Dry->Add_BF3 React Heat (60°C, 30 min) Add_BF3->React Add_NaCl_Hex Add Saturated NaCl & Hexane React->Add_NaCl_Hex Vortex_Sep Vortex & Separate Layers Add_NaCl_Hex->Vortex_Sep Dry_Extract Dry Hexane Extract (Na2SO4) Vortex_Sep->Dry_Extract Inject Inject into GC-MS Dry_Extract->Inject

GC-MS Esterification Workflow
III. HPLC-UV Analysis: Phenacylation using p-Bromophenacyl Bromide (p-BPB)

This protocol outlines the derivatization of this compound with p-BPB to form a UV-active derivative for enhanced HPLC detection.

Materials:

  • This compound standard or sample extract

  • p-Bromophenacyl Bromide (p-BPB) solution in acetonitrile

  • Crown ether (e.g., 18-crown-6) as a catalyst

  • Potassium carbonate (anhydrous)

  • Acetonitrile (HPLC grade)

  • Heating block or water bath

  • HPLC vials

Protocol:

  • Sample Preparation: The sample containing this compound should be dissolved in acetonitrile in a reaction vial.

  • Reagent Addition: To the sample solution, add an excess of p-BPB solution, a catalytic amount of 18-crown-6, and a small amount of anhydrous potassium carbonate.

  • Reaction: Cap the vial and heat the mixture at 80°C for 30 minutes.[6]

  • Quenching: After cooling, the reaction can be quenched by adding a small amount of a proton source like acetic acid if necessary, though often the sample can be directly diluted for analysis.

  • Analysis: Dilute the reaction mixture with the HPLC mobile phase and inject it into the HPLC system equipped with a UV detector (detection wavelength typically around 260 nm).[7]

Workflow Diagram:

HPLC_Phenacylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Dissolve Dissolve Sample in Acetonitrile Add_Reagents Add p-BPB, 18-crown-6, & K2CO3 Dissolve->Add_Reagents React Heat (80°C, 30 min) Add_Reagents->React Cool_Dilute Cool & Dilute React->Cool_Dilute Inject Inject into HPLC-UV Cool_Dilute->Inject

HPLC Phenacylation Workflow

Conclusion

The derivatization of this compound is a critical step for its reliable and sensitive analysis by GC-MS and HPLC. Silylation and esterification are effective methods to increase the volatility of this compound for GC-MS analysis, while phenacylation significantly enhances its detectability in HPLC-UV. The choice of the optimal method will depend on the specific analytical requirements and the sample matrix. The provided protocols serve as a detailed guide for researchers to develop and validate their analytical methods for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Methoxyphthalic acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective method for synthesizing this compound?

A common method is the oxidation of the two methyl groups on a suitable precursor, such as 3,4-dimethylanisole. A strong oxidizing agent like potassium permanganate (KMnO₄) is typically used in an aqueous basic solution. The reaction is generally performed under reflux, followed by acidification to precipitate the desired dicarboxylic acid.[1]

Q2: What are the expected yields for this type of oxidation reaction?

For permanganate oxidation of substituted xylenes, experimental yields can range from 60% to 75%.[1] The theoretical yield is dependent on the stoichiometry, but actual yields are influenced by reaction conditions and purification efficiency.

Q3: What are the primary safety concerns during this synthesis?

Key safety considerations include:

  • Exothermic Reaction: The oxidation with potassium permanganate is exothermic. The addition of KMnO₄ should be controlled to manage the reaction rate, and for larger scale reactions, a cooling bath may be necessary.[1][2][3]

  • Handling Oxidizing Agents: Potassium permanganate is a strong oxidizer and requires careful handling.

  • Corrosive Reagents: Concentrated acids, such as hydrochloric acid (HCl), used for acidification are corrosive.

  • Pressure Build-up: If the reaction is performed in a sealed vessel, pressure can build up. It is typically conducted under reflux in a system open to atmospheric pressure.

Synthesis Workflow Overview

The overall process involves the oxidation of a starting material, followed by a series of work-up and purification steps to isolate the final product.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification A 1. Dissolve Starting Material (e.g., 3,4-Dimethylanisole) in basic solution B 2. Portion-wise Addition of Oxidant (KMnO4) A->B C 3. Heat to Reflux (Monitor for completion) B->C D 4. Cool Reaction & Quench C->D Reaction Complete E 5. Filter to Remove Manganese Dioxide (MnO2) D->E F 6. Acidify Filtrate (Precipitates Product) E->F G 7. Collect Crude Product (Vacuum Filtration) F->G H 8. Wash with Cold Water G->H Crude Product Obtained I 9. Recrystallize from Suitable Solvent H->I J 10. Dry Purified Product I->J

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

Q: The reaction is incomplete or the yield is very low. What are the possible causes and solutions?

Low yield is a common issue that can stem from several factors throughout the experimental process. Refer to the troubleshooting workflow below to diagnose the potential cause.

G A Problem: Low Yield B Was the disappearance of starting material monitored (e.g., by TLC)? A->B C YES B->C D NO B->D F Product Loss During Work-up C->F E Incomplete Reaction D->E G Increase reaction time or temperature. Ensure sufficient equivalents of oxidant were used. E->G H Was the filtrate pH acidic enough (~2) during precipitation? F->H I YES H->I J NO H->J L Was the crude product thoroughly washed with an organic solvent? I->L K Ensure complete precipitation by adding more acid and chilling the solution. J->K M YES L->M N NO L->N O Product may have been lost if it has solubility in the wash solvent. Use ice-cold solvent for washing. N->O

Caption: Troubleshooting workflow for low product yield.

Solutions for Low Yield:

  • Incomplete Reaction: Ensure sufficient oxidant (e.g., 4.0 equivalents of KMnO₄) is used.[1] Increase the reflux time and monitor the reaction using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Suboptimal Temperature: For exothermic reactions, localized overheating can decompose the product. Conversely, insufficient heat can stall the reaction. Maintain a steady reflux temperature.[3]

  • Product Loss During Work-up:

    • Acidification: Ensure the pH is adjusted correctly to fully precipitate the product. A pH of approximately 2 is recommended.[1]

    • Filtration: The manganese dioxide (MnO₂) byproduct can sometimes trap the product. Wash the MnO₂ cake thoroughly with hot water and combine the filtrates to maximize recovery.

    • Washing: When washing the final product, use ice-cold deionized water to minimize loss due to solubility.[4]

Q: The final product is off-white or brownish. How can I improve its purity and color?

Product discoloration is often due to residual manganese species or organic impurities.

Purification Strategy:

  • Thorough Washing: Wash the crude product extensively with a sodium bisulfite solution to remove residual manganese dioxide, followed by cold deionized water to remove inorganic salts.[3]

  • Recrystallization: This is a highly effective method for purification.[3] this compound is expected to have good solubility in hot polar solvents like ethanol or ethyl acetate and lower solubility in cold water. An ethanol/water mixture is often an effective solvent system for recrystallization.[1][3]

G A Start: Crude, Discolored Product B Dissolve in Minimum Amount of Hot Solvent (e.g., Ethanol/Water) A->B C Add Decolorizing Carbon (if necessary) and Hot Filter B->C D Allow Filtrate to Cool Slowly to Room Temperature C->D E Chill in Ice Bath to Maximize Crystal Formation D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Under Vacuum G->H I End: Pure, White Crystalline Product H->I

Caption: Workflow for purification by recrystallization.

Quantitative Data Summary

The following tables provide representative data for this type of synthesis, which may vary based on specific experimental conditions.

Table 1: Reaction Parameters

Parameter Value Notes
Starting Material 3,4-Dimethylanisole 1.0 equivalent
Oxidizing Agent Potassium Permanganate (KMnO₄) 4.0 equivalents[1]
Base Sodium Hydroxide (NaOH) 2.5 equivalents[1]
Solvent Deionized Water ---
Reaction Temperature Reflux (~100 °C) Maintain vigorous stirring

| Expected Yield | 60-75% | Varies based on scale and purification[1] |

Table 2: Purification and Characterization

Parameter Value Notes
Purification Method Recrystallization Effective for removing colored impurities[3]
Recrystallization Solvent Ethanol/Water mixture A common choice for dicarboxylic acids[1]
Expected Purity >95% Assessed by NMR, HPLC, or melting point[1]

| Final Product Form | White crystalline solid | Off-white or tan indicates impurities[3] |

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 5-Methoxy-3-methylphthalic acid.[1]

Materials:

  • 3,4-Dimethylanisole

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite

  • Ethanol

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum flask.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dimethylanisole (1.0 eq). Add a solution of sodium hydroxide (2.5 eq) in deionized water.

  • Addition of Oxidant: While stirring vigorously, slowly add solid potassium permanganate (4.0 eq) in small portions. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.[1]

  • Reflux: Once the addition is complete, heat the mixture to a steady reflux. Continue heating with vigorous stirring for several hours until TLC analysis indicates the consumption of the starting material.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. Quench the reaction by adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color of permanganate disappears. Filter the mixture through a pad of celite using a Buchner funnel to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.

  • Acidification and Precipitation: Combine the filtrates and cool the solution in an ice bath. Slowly acidify the cold filtrate with concentrated hydrochloric acid while stirring. The this compound will precipitate out as a white solid. Check the pH to ensure it is acidic (pH ≈ 2).[1]

  • Isolation of Crude Product: Collect the crude product by vacuum filtration. Wash the solid with a small amount of ice-cold deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.

  • Drying: Dry the purified white crystals in a vacuum oven.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

References

Technical Support Center: Purification of 4-Methoxyphthalic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of crude 4-Methoxyphthalic acid using recrystallization. Below you will find frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the principle of recrystallization for purifying this compound? Recrystallization is a purification technique used to separate a desired solid compound from impurities.[1] The process involves dissolving the crude this compound in a hot solvent to create a saturated solution.[2] As this solution slowly cools, the solubility of the this compound decreases, allowing it to form pure crystals. The impurities, which are present in smaller concentrations, remain dissolved in the solvent (mother liquor).[1][2] The slow formation of the crystal lattice structure is selective for molecules of the desired compound, effectively excluding impurities.[2]

Q2: How do I select the most appropriate solvent for recrystallizing this compound? The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or cooler temperatures.[3] This differential solubility is crucial for maximizing product recovery. For aromatic carboxylic acids like this compound, polar solvents are often suitable. A mixed solvent system, such as ethanol and water, can also be highly effective, especially when a single solvent does not provide the ideal solubility profile.[3] Small-scale solubility tests with various solvents are recommended to determine the optimal choice empirically.[3]

Q3: What are the potential impurities in crude this compound? Impurities in crude this compound can originate from several sources, including unreacted starting materials, intermediates, and by-products from the synthesis.[] Other sources include products from side reactions or degradation during storage.[] For phthalic acids, common impurities can include related compounds from incomplete oxidation, such as the corresponding carboxybenzaldehyde.[5]

Q4: How can I maximize the yield and purity of the final product? To achieve high yield and purity, several factors are critical:

  • Use the Minimum Solvent: Use the minimum amount of hot solvent required to completely dissolve the crude solid. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield.[3]

  • Ensure Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystals.[3][6] After reaching room temperature, an ice bath can be used to maximize crystal formation.[3]

  • Wash Crystals Properly: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering impurities without dissolving a significant amount of the product.[3]

Troubleshooting Guide

Problem: The crude this compound will not dissolve completely in the hot solvent.

  • Possible Cause: Insufficient solvent was added.

    • Solution: Add small, incremental amounts of hot solvent to the boiling mixture until the solid fully dissolves. Be careful not to add a large excess, as this will reduce your final yield.[7]

  • Possible Cause: The sample contains insoluble impurities.

    • Solution: If a small amount of solid remains after adding a reasonable amount of additional solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the impurity before allowing the solution to cool.[7] To prevent premature crystallization during this step, use a pre-warmed funnel and a slight excess of solvent.[7]

Problem: The product separates as an oil instead of forming crystals ("oiling out").

  • Possible Cause: The solution is cooling too rapidly, or the boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool more slowly, perhaps by insulating the flask.[6]

  • Possible Cause: High concentration of impurities depressing the melting point.

    • Solution: Consider adding activated charcoal to the hot solution to adsorb impurities. Perform a hot filtration to remove the charcoal before cooling.[6]

Problem: No crystals form after the solution has cooled to room temperature.

  • Possible Cause: The solution is not sufficiently saturated (too much solvent was used).

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[6]

  • Possible Cause: The solution is supersaturated and requires nucleation to begin crystallization.

    • Solution: Try scratching the inside surface of the flask with a glass stirring rod at the meniscus. The small glass particles scraped off can act as nucleation sites. Alternatively, add a tiny "seed" crystal of pure this compound to induce crystallization.[6]

Problem: The final product yield is very low.

  • Possible Cause: Too much solvent was used during dissolution.

    • Solution: A significant amount of product may still be in the mother liquor. Try to concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

  • Possible Cause: Premature crystallization occurred during a hot filtration step.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is kept hot during filtration to prevent the product from crystallizing out of solution.[7]

  • Possible Cause: The crystals were washed with solvent that was not ice-cold or too much washing solvent was used.

    • Solution: Always use a minimal amount of ice-cold solvent for washing the filter cake to minimize product loss.[3]

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of crude this compound using a mixed ethanol-water solvent system.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to dissolve the solid completely while heating gently on a hot plate.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.[3]

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[3] At this point, the solution is saturated and ready for cooling.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container. Do not disturb the flask during this period.[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small portion of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to dry thoroughly by pulling air through the filter cake for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Data Presentation

Table 1: Suitability of Common Solvents for Recrystallization

The selection of an appropriate solvent is critical. The following table provides a qualitative summary of the suitability of common solvents for the recrystallization of aromatic carboxylic acids like this compound. Experimental verification is always recommended.

SolventChemical FormulaPolarityExpected Solubility at Room Temp.Expected Solubility at Boiling Pt.Comments
WaterH₂OHighLowModerate to HighGood choice for polar compounds, but solubility may not be high enough for efficient recrystallization alone.[8][9]
EthanolC₂H₅OHHighModerateHighOften too soluble at room temperature, leading to lower yields unless used in a mixed-solvent system.[3]
AcetoneC₃H₆OMediumHighHighGenerally not a good choice as it dissolves the compound well at most temperatures, making recovery difficult.[10]
TolueneC₇H₈LowVery LowModerateMay be suitable, as related compounds show appropriate solubility profiles in toluene.[10]
Ethanol/Water-TunableLowHighAn excellent mixed-solvent system that allows for fine-tuning of solubility properties.[3]

Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filt  Insoluble  Impurities? cool Slow Cooling to Room Temperature hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: A workflow diagram illustrating the key stages of purifying this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_cooling Issues After Cooling cluster_yield Issues with Final Product cluster_sol_no_crystals cluster_sol_oiling cluster_sol_low_yield start Problem During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield sol1_nc Boil off excess solvent to concentrate solution. no_crystals->sol1_nc Cause: Too much solvent used sol2_nc Scratch inner surface of the flask. no_crystals->sol2_nc Cause: Supersaturated, needs nucleation sol3_nc Add a seed crystal. no_crystals->sol3_nc Cause: Supersaturated, needs nucleation sol1_oo Reheat, add more solvent, and cool slower. oiling_out->sol1_oo Cause: Cooling too fast or high impurity level sol1_ly Use minimum hot solvent for dissolution. low_yield->sol1_ly Cause: Excess solvent sol2_ly Pre-heat funnel for any hot filtration. low_yield->sol2_ly Cause: Premature crystallization sol3_ly Wash crystals with minimal ice-cold solvent. low_yield->sol3_ly Cause: Product loss during wash

Caption: A decision-making diagram for troubleshooting common recrystallization problems.

References

troubleshooting 4-Methoxyphthalic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methoxyphthalic acid. The following information is designed to address common challenges and provide practical solutions to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective laboratory-scale method for synthesizing this compound is through the oxidation of 3,4-dimethylanisole using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in a weakly alkaline aqueous solution. This method selectively oxidizes the two methyl groups on the aromatic ring to carboxylic acids.

Q2: I am experiencing a low yield of this compound. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Oxidation: The reaction may not have gone to completion, leaving one or both methyl groups unoxidized. This can be due to insufficient reaction time, inadequate temperature, or an insufficient amount of the oxidizing agent.

  • Over-oxidation: Excessive use of the oxidizing agent or harsh reaction conditions can lead to the degradation of the desired product.

  • Suboptimal Reaction Conditions: The pH of the reaction medium is crucial. The oxidation with KMnO₄ works best in a weakly alkaline solution.

  • Product Loss During Workup: Significant product loss can occur during the filtration, acidification, and purification steps.

Q3: My final product is discolored. What is the cause and how can I purify it?

A3: Discoloration in the final product is often due to the presence of manganese dioxide (MnO₂) from the reduction of potassium permanganate. It can also be caused by minor, colored organic byproducts. To remove these impurities, ensure the complete reduction of any residual MnO₂ with a reducing agent like sodium bisulfite during the workup.[1] Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The use of decolorizing carbon during recrystallization can also be effective.[2]

Q4: What are the primary side reactions to be aware of during the synthesis of this compound?

A4: The primary side reactions include:

  • Incomplete Oxidation: This can lead to the formation of 4-methoxy-3-methylbenzoic acid or 4-methoxy-2-methylbenzoic acid.

  • Over-oxidation: While less common under controlled conditions, excessive oxidation could potentially lead to the cleavage of the aromatic ring or the formation of trimellitic acid if there are further oxidizable positions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete oxidation of the starting material.Increase the reaction time or temperature moderately. Ensure the correct stoichiometry of the oxidizing agent is used. A molar ratio of approximately 2.2 moles of KMnO₄ per mole of dimethylanisole has been reported as optimal for similar reactions.
Over-oxidation of the product.Carefully control the amount of oxidizing agent added. Avoid excessive heating. The addition of KMnO₄ should be done in portions to manage the reaction's exothermicity.
Product loss during workup.Ensure the filtrate is thoroughly acidified to a pH of 1-2 to precipitate the product completely. Wash the precipitated product with cold deionized water to minimize dissolution.
Product is a brown/dark solid Presence of manganese dioxide (MnO₂).During the workup, after the initial filtration of MnO₂, add a reducing agent such as sodium bisulfite to the filtrate to reduce any remaining soluble permanganate or finely dispersed MnO₂.
Product contains starting material or mono-carboxylated intermediates Incomplete reaction.Increase the reaction time and/or the amount of oxidizing agent in subsequent runs. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable method is available.
Difficulty in filtering the manganese dioxide The MnO₂ is very fine and passes through the filter paper.Use a filter aid such as celite to improve filtration. Alternatively, allow the precipitate to settle and decant the supernatant before filtration.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound from 3,4-dimethylanisole via potassium permanganate oxidation. These values are based on typical laboratory-scale syntheses and may vary depending on specific experimental conditions.

ParameterValueNotes
Starting Material 3,4-DimethylanisoleMolecular Weight: 136.19 g/mol
Oxidizing Agent Potassium Permanganate (KMnO₄)Molecular Weight: 158.03 g/mol
Product This compoundMolecular Weight: 210.18 g/mol
Theoretical Yield ~1.54 g per 1 g of starting materialBased on stoichiometry.
Expected Experimental Yield 60-75%Yields can vary based on reaction scale and purification efficiency.
KMnO₄ to Substrate Molar Ratio ~2.2 : 1This ratio is reported to be optimal for similar selective oxidations to maximize the yield of the dicarboxylic acid. Using a ratio greater than 4.0 may result in no desired product.
Purity (after recrystallization) >95%Purity can be assessed by techniques such as NMR spectroscopy and melting point analysis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3,4-dimethylanisole using potassium permanganate.

Materials:

  • 3,4-Dimethylanisole

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium hydroxide (2.0 eq) in deionized water. Add 3,4-dimethylanisole (1.0 eq) to this solution.

  • Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (4.4 eq) to the mixture in small portions. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (around 70°C) with continuous stirring for approximately 5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the precipitated manganese dioxide. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and the washings. If the solution is still purple, add a small amount of sodium bisulfite until it becomes colorless.

    • Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of this compound will form.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain purified this compound.

    • Dry the purified product in a vacuum oven.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 3,4-dimethylanisole and NaOH in water B 2. Add KMnO4 in portions A->B C 3. Heat to reflux for 5 hours B->C D 4. Cool and filter MnO2 C->D E 5. Acidify filtrate with HCl D->E F 6. Collect crude product by filtration E->F G 7. Recrystallize from ethanol/water F->G H 8. Dry the purified product G->H

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, reaction time, temp) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction appears complete check_reaction->complete Yes solution_incomplete Increase reaction time/temp or oxidant amount incomplete->solution_incomplete check_workup Review Workup Procedure (acidification, extraction) complete->check_workup workup_issue Product Loss During Workup check_workup->workup_issue No workup_ok Workup seems optimal check_workup->workup_ok Yes solution_workup Ensure complete precipitation (pH 1-2) Wash with cold solvent workup_issue->solution_workup check_oxidant Check Oxidant Stoichiometry workup_ok->check_oxidant over_oxidation Over-oxidation suspected check_oxidant->over_oxidation solution_over_oxidation Reduce amount of oxidant Control reaction temperature over_oxidation->solution_over_oxidation

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

common impurities in 4-Methoxyphthalic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methoxyphthalic Acid

Welcome to the technical support center for this compound. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding common impurities and their removal.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question: My this compound appears discolored (e.g., yellow or tan). What causes this and how can I fix it?

Answer: Discoloration in this compound is typically caused by the presence of process-related impurities or degradation products. These are often aromatic compounds with extended conjugation that absorb visible light.

  • Probable Cause: The presence of nitrated intermediates, such as 4-nitrophthalic acid derivatives, if nitric acid was used in a preceding synthesis step, can cause a yellow tint.[1] Oxidation by-products or residual starting materials from the synthesis can also contribute to color.

  • Solution: The most effective method to remove these colored impurities is recrystallization.[2][3] Activated carbon (charcoal) treatment during recrystallization is particularly effective for removing colored impurities. Add a small amount of activated carbon to the hot solution before filtration.

Question: Analytical tests (HPLC, NMR) on my this compound show the presence of an isomeric impurity. How can I remove it?

Answer: Isomeric impurities, such as 3-methoxyphthalic acid or other positional isomers, are common challenges as they often have very similar physical properties to the target compound.

  • Probable Cause: Isomers are frequently formed during the synthesis, especially in electrophilic aromatic substitution reactions.

  • Solution:

    • Fractional Recrystallization: This is the primary method. It relies on slight differences in solubility between the isomers in a specific solvent. This may require multiple recrystallization cycles to achieve high purity.

    • pH-Mediated Separation: For acidic impurities like isomeric dicarboxylic acids, adjusting the pH of an aqueous solution can selectively precipitate one isomer over another by forming mono-salts at different rates. This technique is effective for separating isomers of nitrophthalic acid and can be adapted.[4][5]

Question: My recrystallization attempt resulted in a low yield. What went wrong and how can I improve it?

Answer: Low recovery is a common issue in recrystallization, often due to procedural missteps.

  • Probable Causes & Solutions:

    • Using too much solvent: This is the most frequent cause. The compound remains dissolved in the mother liquor even after cooling. To fix this, evaporate some of the solvent and re-cool the solution.

    • Premature crystallization: If the solution cools too quickly during hot filtration, the product crystallizes on the filter paper. Ensure the funnel and flask are pre-heated.

    • Incomplete crystallization: The cooling period may have been too short or the final temperature not low enough. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[2]

    • Inappropriate solvent choice: The chosen solvent may have too high a solubility for the compound at low temperatures. A good solvent should dissolve the compound well when hot but poorly when cold.[3][6]

Question: Instead of crystals, my compound is "oiling out" during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more hot solvent to reduce the concentration.[7]

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help promote the formation of crystals instead of oil.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of pure this compound to provide a nucleation site.[2][7]

    • Change Solvent System: Switch to a solvent with a lower boiling point or use a mixed-solvent system. In a mixed system, dissolve the compound in a "good" solvent where it is highly soluble, then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Impurities can be classified based on their origin. The table below summarizes the most common types.

Impurity CategorySpecific ExamplesLikely Origin
Process-Related 3-Methoxyphthalic acid (Isomer)Non-selective synthesis steps (e.g., aromatic substitution).
4-Nitrophthalic acid derivativesIncomplete reaction or side-reaction if nitration is a precursor step.[1][4]
Starting Materials 4-Methylphthalic acid or its anhydrideIncomplete oxidation or other functional group transformation from a methyl-substituted precursor.[8][9]
Phthalic anhydrideResidual starting material from various synthesis routes.
By-products 4-Carboxybenzaldehyde, p-Toluic acidIncomplete oxidation during synthesis from a p-xylene derivative, analogous to terephthalic acid synthesis.[10][11]
Solvents & Reagents Residual organic solvents (e.g., Toluene, Acetic Acid)Trapped within the crystal lattice after purification.
Inorganic saltsCarryover from pH adjustments or reagent quenching during the workup.[5]

Q2: What is the recommended general method for purifying this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[2][3] The key is selecting an appropriate solvent where the acid has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Q3: Which solvents are best for the recrystallization of this compound?

A3: As a polar carboxylic acid, this compound is best recrystallized from polar solvents.[6] Water is often a good choice for polar organic acids.[12] Mixed solvent systems can also be highly effective. The table below provides some options.

Solvent SystemRationale
Water Good choice for polar compounds. This compound's solubility is likely to be temperature-dependent in water, making it a suitable solvent.[6][12]
Ethanol/Water A versatile mixed-solvent system. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and hot water (the "poor" solvent) is added until turbidity appears.[2][7]
Acetic Acid/Water Acetic acid can be a good solvent for carboxylic acids. Dilution with water can then induce crystallization upon cooling.
Toluene While less polar, toluene can be effective for recrystallizing some aromatic acids, especially if impurities are highly polar.[12]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the standard procedure for purifying this compound using a single solvent system (e.g., water).

  • Solvent Selection: Place a small amount (e.g., 50 mg) of the crude acid in a test tube. Add the chosen solvent dropwise. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the acid completely upon heating. Allow it to cool; significant crystal formation should occur.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture on a hot plate to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

Impurity_Classification A Impurities in This compound B Process-Related A->B C Starting Materials A->C D By-products & Degradants A->D B1 Isomeric Impurities (e.g., 3-Methoxyphthalic acid) B->B1 B2 Nitrated Intermediates B->B2 C1 Unreacted Precursors (e.g., 4-Methylphthalic acid) C->C1 D1 Oxidation By-products (e.g., 4-Carboxybenzaldehyde) D->D1

Caption: Logical relationship diagram classifying common impurities.

Purification_Workflow start Crude this compound assess Assess Impurity Profile (e.g., HPLC, TLC, Color) start->assess recrystallize Recrystallization assess->recrystallize Impurities Detected solvent Select Solvent System recrystallize->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve charcoal Add Activated Carbon? (if colored) dissolve->charcoal filter_hot Hot Gravity Filtration charcoal->filter_hot Yes charcoal->filter_hot No cool Cool Slowly to Crystallize filter_hot->cool filter_cold Vacuum Filtration cool->filter_cold dry Dry Crystals filter_cold->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Problem issue_yield Low Yield? start->issue_yield issue_oil Oiling Out? start->issue_oil solve_yield1 Too Much Solvent Used? issue_yield->solve_yield1 Yes solve_oil1 Cooling Too Fast? issue_oil->solve_oil1 Yes action_yield1 Evaporate Excess Solvent & Re-cool solve_yield1->action_yield1 Yes solve_yield2 Insufficient Cooling? solve_yield1->solve_yield2 No action_yield2 Cool Longer and/or Use Ice Bath solve_yield2->action_yield2 Yes action_oil1 Insulate Flask for Slower Cooling solve_oil1->action_oil1 Yes solve_oil2 Solution Too Concentrated? solve_oil1->solve_oil2 No action_oil2 Re-heat and Add More Solvent solve_oil2->action_oil2 Yes action_oil3 Change Solvent System solve_oil2->action_oil3 No

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Technical Support Center: Optimizing Esterification of 4-Methoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 4-methoxyphthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for the esterification of this compound?

A1: The esterification of this compound is typically achieved via Fischer esterification.[1][2] This involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, so conditions are chosen to drive the reaction towards the product side.[2]

Data Presentation: Recommended Starting Parameters

ParameterRecommended RangeRationale
Reactant Ratio 5:1 to a large excess (alcohol as solvent)Using a large excess of the alcohol shifts the reaction equilibrium to favor ester formation according to Le Chatelier's principle.[2][3]
Catalyst H₂SO₄, p-TsOH, Amberlyst-15Strong acids are required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2][4]
Catalyst Loading 1-5 mol% (relative to this compound)Sufficient to catalyze the reaction without causing significant side reactions or complicating purification.[3]
Temperature 60 - 120 °CTypically, the reaction is run at the reflux temperature of the alcohol being used to ensure an adequate reaction rate.[1][3]
Reaction Time 2 - 12 hoursMonitoring by TLC or GC/LC-MS is recommended to determine the point of maximum conversion.

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

A2: Low yield is the most common issue in Fischer esterification. The primary cause is the reversible nature of the reaction.[1][2]

Troubleshooting Low Yield:

  • Presence of Water: Water is a product of the reaction; its presence can shift the equilibrium back towards the reactants, hydrolyzing the ester.[2]

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Employ a Dean-Stark apparatus to physically remove water as it forms, which is highly effective at driving the reaction to completion.[2]

  • Insufficient Catalyst: The reaction rate may be too slow if the catalyst concentration is too low.

    • Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). Be aware that excessively high concentrations can lead to side reactions like alcohol dehydration.[3]

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

    • Solution: Increase the reaction time and monitor its progress. If the reaction stalls, it may be due to the equilibrium being reached under the current conditions.

  • Sub-optimal Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Ensure the reaction is proceeding at the reflux temperature of the alcohol or solvent.[1]

Q3: I am getting a mixture of mono-ester and di-ester. How can I control the selectivity?

A3: this compound is a dicarboxylic acid, so controlling the stoichiometry is key to achieving selectivity between the mono- and di-ester products.

  • For the Mono-ester: Use a strict 1:1 molar ratio of this compound to the alcohol. It is also advisable to use a non-alcoholic solvent to avoid a large excess of the nucleophile. Running the reaction at a lower temperature can also favor mono-esterification.

  • For the Di-ester: Use a large excess of the alcohol, which will also serve as the solvent.[3][5] This high concentration of the alcohol will drive the reaction towards the formation of the di-substituted product.

Q4: How do I choose the right catalyst for my reaction?

A4: The choice of catalyst depends on the scale of your reaction, the sensitivity of your substrates, and purification considerations.

Data Presentation: Comparison of Common Acid Catalysts

CatalystFormAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) LiquidStrong acid, inexpensive, and acts as a dehydrating agent.[1]Corrosive, can be difficult to remove completely during workup, may cause charring at high temperatures.[3]
p-Toluenesulfonic Acid (p-TsOH) SolidCrystalline solid that is easy to handle and weigh.[2]More expensive than sulfuric acid.
Amberlyst-15 Solid ResinHeterogeneous catalyst that is easily removed by filtration, recyclable, and less corrosive.[3][6]May have lower catalytic activity compared to strong mineral acids, requiring longer reaction times or higher temperatures.[3]

Troubleshooting and Experimental Workflow Visualization

The following diagrams illustrate the logical steps for conducting and troubleshooting the esterification of this compound.

G start Start: Reaction Planning setup Reaction Setup: - Dry Glassware - Add Reagents (Acid, Excess Alcohol, Catalyst) start->setup reflux Heat to Reflux setup->reflux monitor Monitor Reaction (TLC, GC, LC-MS) reflux->monitor monitor->reflux Incomplete workup Workup: - Cool Reaction - Neutralize (NaHCO₃) - Extract Ester monitor->workup Reaction Complete purify Purification (Column Chromatography, Distillation) workup->purify end End: Characterized Product purify->end

Figure 1. A generalized workflow for the esterification of this compound.

G problem Problem: Low Product Yield cause1 Cause: Water Present in Reaction? problem->cause1 cause2 Cause: Equilibrium Not Favorable? problem->cause2 cause3 Cause: Reaction Rate Too Slow? problem->cause3 sol1a Solution: - Use Anhydrous Reagents - Dry All Glassware cause1->sol1a Yes sol1b Solution: - Use Dean-Stark Trap cause1->sol1b Yes sol2a Solution: - Increase Excess of Alcohol cause2->sol2a Yes sol2b Solution: - Remove Water (See Above) cause2->sol2b Yes sol3a Solution: - Increase Temperature to Reflux cause3->sol3a Yes sol3b Solution: - Increase Catalyst Loading (e.g., 1 to 3 mol%) cause3->sol3b Yes

Figure 2. Troubleshooting guide for low yield in this compound esterification.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 4-methoxyphthalate (Di-ester)

This protocol outlines a standard lab-scale procedure for the di-esterification of this compound using methanol.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether for extraction

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add a large excess of anhydrous methanol (e.g., 20 eq, or enough to serve as the solvent).

    • Carefully and slowly add concentrated sulfuric acid (approx. 2-3 mol%) to the stirring mixture.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the mixture to reflux (approx. 65 °C for methanol) using a heating mantle.

    • Allow the reaction to proceed for 4-8 hours. Monitor the progress by periodically taking small aliquots and analyzing them by TLC (staining may be required) or LC-MS to check for the disappearance of the starting material.

  • Workup:

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the remaining residue with an organic solvent immiscible with water, such as ethyl acetate.

    • Transfer the solution to a separatory funnel and carefully wash it with a saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification and Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude ester further by column chromatography on silica gel or by recrystallization.

    • Characterize the final product to confirm its identity and purity.

References

challenges in the workup and isolation of 4-Methoxyphthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methoxyphthalic Acid

This guide provides troubleshooting and frequently asked questions (FAQs) concerning the common challenges encountered during the workup and isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a substituted aromatic dicarboxylic acid. Its key properties are summarized in the table below. Understanding these properties is crucial for designing effective isolation and purification protocols.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₈O₅ [1]
Molecular Weight 196.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 171-173 °C (decomposes) [2]
pKa Values pKa1 ≈ 2.5-3.0, pKa2 ≈ 4.5-5.0 (Estimated based on phthalic acid and electronic effects of the methoxy group)

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, acetone, and ether. Insoluble in non-polar solvents like hexanes. |[2] |

Q2: What are the most common ?

A2: The primary challenges include:

  • Incomplete Precipitation: The product may remain partially dissolved in the aqueous phase if not sufficiently acidified.

  • Contamination with Starting Materials: If the synthesis involves oxidation of a dimethyl- or methyl-carboxy-anisole precursor, incomplete reaction can lead to contamination.[3]

  • Formation of a Sticky Solid or Oil: Impurities often lower the melting point of the final product, causing it to separate as an oil or a sticky solid instead of a crystalline powder.

  • Product Discoloration: The presence of colored byproducts, often from oxidation reactions, can result in a yellow or brown final product.[4]

  • Separation from Isomers: In some synthetic routes, such as the nitration of phthalic anhydride followed by reduction and other modifications, separating the 4-substituted isomer from the 3-substituted isomer can be challenging due to their similar physical properties.[5]

Q3: What are the likely impurities I might encounter and how can I remove them?

A3: Impurities largely depend on the synthetic route. A common method is the oxidation of a substituted xylene.[6][7] The table below lists potential impurities and strategies for their removal.

Table 2: Common Impurities and Removal Strategies

Impurity Likely Source Removal Strategy
Unreacted Starting Material (e.g., 4-Methoxy-o-xylene) Incomplete oxidation reaction.[3] The starting material is non-acidic and can be removed by washing the basic aqueous solution of the product salt with an organic solvent (e.g., ether, ethyl acetate) before acidification.
Partially Oxidized Intermediates (e.g., 4-Methoxy-toluic acid) Incomplete oxidation of one methyl group.[8] These are also acidic and will co-precipitate. Careful recrystallization is often required. Fractional crystallization may be effective if solubility differences are significant.
Oxidizing Agent Residues (e.g., Manganese dioxide from KMnO₄) Use of potassium permanganate as an oxidant.[9] Quench the reaction with sodium bisulfite to dissolve MnO₂, then perform an acid-base workup. The inorganic salts will remain in the aqueous phase.

| Degradation Products (e.g., m-hydroxybenzoic acid) | High reaction temperatures or prolonged reaction times, especially in fusion reactions.[2] | Purification by recrystallization from a suitable solvent like hot water or ethanol/water. |

Q4: How does pH control the isolation of this compound?

A4: pH is the most critical factor in the isolation of any carboxylic acid.

  • In Basic Conditions (pH > 7): Both carboxylic acid groups are deprotonated to form the dicarboxylate salt. This salt is ionic and highly soluble in water, allowing for easy separation from non-polar organic impurities.

  • In Acidic Conditions (pH < 2): Both carboxylate groups are protonated, forming the neutral this compound. In this form, its solubility in water is significantly reduced, causing it to precipitate out of the solution. It is crucial to acidify well below the first pKa (~2.5-3.0) to ensure complete precipitation.

Troubleshooting Guide

Problem: After acidifying the basic aqueous solution, little or no solid precipitates.

  • Possible Cause 1: Insufficient acidification. The pH may still be too high for the acid to become insoluble.

  • Solution: Check the pH of the solution with a pH meter or pH paper. Continue adding a strong acid (e.g., concentrated HCl) dropwise with vigorous stirring until the pH is 1-2.

  • Possible Cause 2: The product is too soluble in the current solvent system, even when protonated. This can happen if the volume of water is very large or if organic co-solvents are present.

  • Solution: Concentrate the solution by removing some of the water under reduced pressure. Alternatively, extract the acidified solution multiple times with a suitable organic solvent like ethyl acetate or ether, combine the organic extracts, dry with an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.

  • Possible Cause 3: The reaction yield was very low, and there is simply not enough product to precipitate visibly.

  • Solution: Extract the entire acidified solution with an organic solvent as described above to recover any dissolved product. Re-evaluate the reaction conditions.

Problem: The isolated product is a sticky oil or gummy solid, not a crystalline powder.

  • Possible Cause 1: Residual solvent is trapped in the product.

  • Solution: Ensure the product is thoroughly dried under vacuum, possibly with gentle heating if the compound is thermally stable.

  • Possible Cause 2: The product is impure. Impurities disrupt the crystal lattice and can significantly depress the melting point.

  • Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, perform trituration: add a small amount of a solvent in which the product is insoluble (e.g., cold hexanes or dichloromethane), and vigorously stir or sonicate the mixture. The impurities may dissolve, leaving the purified product as a solid. If the product remains oily, proceed with a full recrystallization (see Protocol 2).

Problem: The final product is yellow or brown.

  • Possible Cause: Presence of colored impurities, often from oxidation side-reactions or residual reagents.[4]

  • Solution: Perform a recrystallization from an appropriate solvent (e.g., hot water, aqueous ethanol). During the recrystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Allow the solution to boil for a few minutes with the charcoal, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. Cool the filtrate slowly to obtain decolorized crystals.

Experimental Protocols & Data

Protocol 1: General Workup via Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities after the initial reaction is complete.

  • Cool the Reaction Mixture: Cool the crude reaction mixture to room temperature. If the reaction was run in an organic solvent, it may be removed under reduced pressure.

  • Basify the Solution: Add a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the crude mixture. Stir until all the solid material dissolves. The pH should be > 10.

  • Wash with Organic Solvent: Transfer the basic aqueous solution to a separatory funnel. Extract the solution one or two times with an organic solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities. Discard the organic layer(s).

  • Acidify to Precipitate: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH of the solution is between 1 and 2. This compound should precipitate as a white solid.

  • Isolate the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the Solid: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Dry the Product: Dry the purified solid in a vacuum oven. The temperature should be kept well below the melting point.

Protocol 2: Purification by Recrystallization
  • Choose a Solvent: Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Hot water or a mixture of ethanol and water are often suitable choices.

  • Dissolve the Crude Product: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a stir bar) until all the solid dissolves.

  • Decolorize (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallize: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visual Guides

Diagram 1: General Workup & Isolation Workflow

Workup_Workflow cluster_sep Separation start Crude Reaction Mixture basify 1. Basify with NaOH (aq) pH > 10 start->basify extract 2. Organic Wash (e.g., Diethyl Ether) basify->extract aq_layer Aqueous Layer (Product as Sodium Salt) extract->aq_layer Keep org_layer Organic Layer (Neutral Impurities) extract->org_layer Discard acidify 3. Acidify with HCl (aq) pH < 2 aq_layer->acidify precipitate 4. Precipitation / Crystallization acidify->precipitate filter_wash 5. Vacuum Filtration & Wash (Cold Water) precipitate->filter_wash dry 6. Dry Under Vacuum filter_wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the acid-base extraction and isolation of this compound.

Diagram 2: Troubleshooting Poor Precipitation

Troubleshooting_Precipitation start Problem: Low or No Precipitation check_ph Is pH < 2? start->check_ph add_acid Solution: Add more concentrated acid. Re-check pH. check_ph->add_acid No check_conc Is the solution very dilute? check_ph->check_conc Yes concentrate Solution: Concentrate by removing water (Rotary Evaporator). check_conc->concentrate Yes extract_prod Solution: Extract with an organic solvent (e.g., Ethyl Acetate). check_conc->extract_prod No

Caption: Decision tree for troubleshooting poor product precipitation after acidification.

Diagram 3: pH-Dependent Solubility Relationship

Caption: The relationship between pH and the solubility of this compound.

References

preventing byproduct formation in 4-Methoxyphthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-methoxyphthalic acid. The focus is on preventing the formation of common byproducts to improve yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the oxidation of a methyl-substituted methoxybenzoic acid precursor.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The oxidation process may not have gone to completion, leaving unreacted starting material.- Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure full conversion. - Optimize Temperature: While avoiding excessive heat, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. - Ensure Sufficient Oxidant: Add the oxidizing agent (e.g., potassium permanganate) in slight excess to drive the reaction to completion.
Product Loss During Workup: The product may be lost during extraction or precipitation steps.- Adjust pH for Precipitation: Ensure the solution is sufficiently acidified to fully precipitate the dicarboxylic acid. - Optimize Extraction: If using a solvent extraction, ensure the appropriate solvent and number of extractions are used to recover all of the product.
Presence of Intermediates in Product Incomplete Oxidation: The methyl group has not been fully oxidized to a carboxylic acid. This can result in the presence of alcohol or aldehyde intermediates.- Increase Oxidant Concentration: A higher concentration of the oxidizing agent can help to fully oxidize the intermediates. - Prolong Reaction Time: As with low yield, a longer reaction time can ensure the complete oxidation of intermediates.
Product is Discolored (e.g., Brownish) Manganese Dioxide (MnO₂) Residue: If using potassium permanganate as the oxidant, residual MnO₂ can discolor the product.- Thorough Washing: Wash the crude product with a solution of sodium bisulfite to reduce and remove residual manganese species. - Recrystallization: Purify the product by recrystallizing from a suitable solvent system (e.g., ethanol/water) to remove colored impurities.
Formation of High Molecular Weight Byproducts: High reaction temperatures can sometimes lead to the formation of colored, high molecular weight byproducts.- Lower Reaction Temperature: Conduct the reaction at a lower temperature to minimize the formation of these byproducts, even if it requires a longer reaction time.
Presence of a Demethylated Byproduct Harsh Reaction Conditions: The methoxy group can be sensitive to harsh acidic or oxidative conditions, leading to the formation of a hydroxyphthalic acid byproduct.- Control pH: Avoid strongly acidic conditions if possible. If the reaction is performed in an acidic medium, consider using a milder acid. - Moderate Temperature: High temperatures can promote demethylation. Maintain a moderate and controlled temperature throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing this compound?

A1: A widely used method is the oxidation of a suitable precursor, such as 3-methyl-4-methoxybenzoic acid or 4-methyl-3-methoxybenzoic acid, using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic aqueous solution. The reaction is typically heated to drive it to completion, followed by an acidic workup to precipitate the desired this compound.

Q2: What are the most common byproducts to expect in this synthesis?

A2: The most common byproducts arise from incomplete oxidation or side reactions. These can include the starting material, intermediates where the methyl group is only partially oxidized to an alcohol or aldehyde, and a demethylated product (a hydroxyphthalic acid) if the reaction conditions are too harsh.

Q3: How does temperature control impact the success of the synthesis?

A3: Temperature is a critical parameter. While higher temperatures can increase the rate of reaction, they can also promote the formation of byproducts, including colored impurities and demethylated species. It is crucial to find an optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the formation of the product and any byproducts over time.

Q5: What is the most effective way to purify the crude this compound?

A5: Recrystallization is a highly effective method for purifying the final product. A mixed solvent system, such as ethanol and water, often works well. Before recrystallization, it is important to wash the crude product thoroughly to remove any inorganic salts, such as manganese dioxide, which may have formed during the reaction.

Experimental Protocol: Oxidation of 3-Methyl-4-methoxybenzoic Acid

This protocol describes a general method for the synthesis of this compound via potassium permanganate oxidation.

Materials:

  • 3-Methyl-4-methoxybenzoic acid

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a specific molar amount of 3-methyl-4-methoxybenzoic acid in a dilute aqueous solution of sodium hydroxide.

  • Addition of Oxidant: While stirring, slowly add a solution of potassium permanganate (typically 2-3 molar equivalents) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux (around 90-100°C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color. Continue heating for several hours until the reaction is complete.

  • Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. Add a small amount of ethanol to quench any excess permanganate. Filter the mixture through a Buchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification: Combine the filtrate and washings and cool the solution in an ice bath. Slowly add concentrated sulfuric acid or hydrochloric acid with stirring until the solution is acidic (pH ~2). A white precipitate of this compound should form.

  • Purification:

    • Collect the crude product by vacuum filtration and wash the solid with cold water.

    • To remove any residual manganese dioxide, the crude product can be dissolved in a dilute sodium hydroxide solution, treated with a small amount of sodium bisulfite until the solution is colorless, and then re-precipitated with acid.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to obtain the final this compound product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting byproduct formation during the synthesis of this compound.

G start Start Synthesis analyze Analyze Crude Product (TLC, NMR, LC-MS) start->analyze identify Identify Primary Impurity analyze->identify unreacted_sm Unreacted Starting Material identify->unreacted_sm Starting Material? intermediate Alcohol/Aldehyde Intermediate identify->intermediate Intermediate? demethylated Demethylated Byproduct identify->demethylated Demethylated? discolored Discolored Product identify->discolored Discolored? sol_unreacted Increase Reaction Time or Increase Oxidant Amount unreacted_sm->sol_unreacted sol_intermediate Increase Reaction Time or Increase Temperature Slightly intermediate->sol_intermediate sol_demethylated Decrease Reaction Temperature or Use Milder Conditions demethylated->sol_demethylated sol_discolored Wash with NaHSO3 and Recrystallize discolored->sol_discolored rerun Re-run Synthesis with Adjusted Parameters sol_unreacted->rerun sol_intermediate->rerun sol_demethylated->rerun end Pure Product Obtained sol_discolored->end rerun->analyze

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Large-Scale Synthesis of 4-Methoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Methoxyphthalic acid. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for selecting a synthesis route for large-scale production of this compound?

When planning a large-scale synthesis, the primary route often involves the oxidation of a disubstituted aromatic precursor, such as 4-methoxy-o-xylene. Key factors to consider for this route include the cost and availability of the starting material, the efficiency of the oxidant, and the ease of product purification. An alternative route, starting from 4-nitrophthalic acid, offers a different impurity profile but involves a multi-step process including reduction, diazotization, and methoxylation, which may be more complex to scale up.

Q2: What are the most common impurities encountered in the synthesis of this compound?

Common impurities depend on the synthetic route. In the oxidation of 4-methoxy-o-xylene, impurities may include:

  • Incompletely oxidized intermediates: Such as 4-methoxy-2-methylbenzoic acid.

  • Over-oxidation or side-reaction products: This can include the cleavage of other parts of the molecule.

  • Demethylated byproducts: Harsh oxidation conditions can lead to the formation of 4-hydroxyphthalic acid.[1][2][3][4][5]

For syntheses starting from 4-nitrophthalic acid, impurities may arise from incomplete reactions at each step, such as residual nitro or amino functionalities.

Q3: How can I effectively purify crude this compound on a large scale?

Recrystallization is the most common and effective method for purifying crude this compound.[6][7][8][9][10] The choice of solvent is critical. A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at cooler temperatures.[8][11] Water can be a suitable solvent, though solubility may be limited.[1] Organic solvents such as ethanol, methanol, and acetone, or mixtures with water, are also commonly employed.[1][2]

Troubleshooting Guides

Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time, temperature, or oxidant concentration.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Gradually increase the reaction temperature, ensuring it does not lead to significant byproduct formation. - Ensure the oxidant is added in the correct stoichiometric amount, potentially in portions to maintain an effective concentration.
Side Reactions: Formation of byproducts such as from demethylation of the methoxy group.[1][2][3][4][5]- Optimize reaction conditions to be as mild as possible while still achieving a reasonable reaction rate. - For permanganate oxidations, maintaining a basic pH can help minimize side reactions.
Product Loss During Workup: The product may remain in the mother liquor after filtration.- Ensure the crystallization/precipitation is complete by allowing sufficient time at a low temperature. - Minimize the amount of solvent used for washing the filtered product. Use ice-cold solvent for washing.
Product is Impure (e.g., off-color, incorrect melting point) Presence of Intermediates: Incomplete oxidation of one of the methyl groups on the starting material.- Increase reaction time or temperature to drive the reaction to completion. - Consider a multi-step purification process, such as a primary recrystallization followed by a second with a different solvent system.
Manganese Dioxide Contamination (from KMnO₄ oxidation): Fine particles of MnO₂ can be difficult to filter.- After the reaction, ensure all permanganate is quenched (e.g., with a small amount of ethanol). - Filter the hot reaction mixture through a pad of celite or another filter aid to remove fine MnO₂ particles before acidification.
Demethylation Byproduct (4-hydroxyphthalic acid): Harsh acidic or oxidative conditions.[1][2][3][4][5]- Maintain careful control over temperature and pH. Avoid excessively high temperatures and strongly acidic conditions for prolonged periods.
Reaction is Sluggish or Stalls Poor Reagent Quality: The oxidant may have degraded, or the starting material could be impure.- Use fresh, high-purity reagents. Assay the concentration of the oxidant solution before use.
Insufficient Mixing: In heterogeneous reactions (e.g., with solid KMnO₄), poor mixing can limit the reaction rate.- Ensure vigorous and efficient stirring throughout the reaction, especially in large-volume reactors.
Low Reaction Temperature: The activation energy for the oxidation may not be met.- Gradually increase the reaction temperature while monitoring for the onset of the reaction and any potential exotherms.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-Methoxy-o-xylene

This protocol is based on the general principles of alkylbenzene oxidation using potassium permanganate.[3][9][12]

Materials:

  • 4-Methoxy-o-xylene

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃) (for quenching)

  • Water

  • Ethanol (optional, for quenching)

  • Celite or other filter aid

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge water and sodium hydroxide to create a basic solution.

  • Addition of Starting Material: Add 4-methoxy-o-xylene to the basic solution with vigorous stirring.

  • Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water through the addition funnel. The rate of addition should be controlled to maintain a gentle reflux and avoid an uncontrolled exotherm. The purple color of the permanganate should disappear as it is consumed.

  • Reaction Monitoring: Continue heating and stirring until the permanganate color persists, indicating the completion of the oxidation. This can take several hours.

  • Quenching and Filtration: Cool the reaction mixture slightly. If excess permanganate is present, it can be quenched by the careful addition of a small amount of ethanol or a solution of sodium bisulfite until the purple color disappears. Filter the hot mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Precipitation: Combine the filtrate and washes and cool the solution in an ice bath. Slowly acidify the solution with concentrated hydrochloric or sulfuric acid until the pH is strongly acidic. This compound will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by filtration and wash with cold water. The crude product can be further purified by recrystallization from hot water or an appropriate organic solvent system.[6][7][8][9][10]

Protocol 2: Alternative Synthesis from 4-Nitrophthalic Acid

This multi-step synthesis involves the conversion of the nitro group to a methoxy group.

Step 1: Reduction of 4-Nitrophthalic Acid to 4-Aminophthalic Acid

  • The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using a reducing agent like tin(II) chloride in acidic media.

Step 2: Diazotization of 4-Aminophthalic Acid

  • The resulting 4-aminophthalic acid is diazotized by treating it with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl or H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[4][6][7][13][14]

Step 3: Methoxylation via Sandmeyer-type Reaction

  • The diazonium salt is then carefully added to a heated solution of methanol, often with a copper catalyst, to replace the diazonium group with a methoxy group.[4]

Step 4: Isolation and Purification

  • The resulting this compound is isolated from the reaction mixture, which may involve extraction and subsequent precipitation by adjusting the pH. Purification is typically achieved by recrystallization.[6][7][8][9][10]

Visualizations

Synthesis_Workflow_Oxidation cluster_0 Oxidation Route 4-Methoxy-o-xylene 4-Methoxy-o-xylene Reaction_Mixture Basic Aqueous Solution 4-Methoxy-o-xylene->Reaction_Mixture Oxidation Add KMnO₄, Heat Reaction_Mixture->Oxidation Quench_Filter Quench excess KMnO₄ Filter MnO₂ Oxidation->Quench_Filter Acidification Acidify with HCl/H₂SO₄ Quench_Filter->Acidification Crude_Product Crude this compound Acidification->Crude_Product Recrystallization Recrystallize Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis_Workflow_Alternative cluster_1 Alternative Route 4-Nitrophthalic_Acid 4-Nitrophthalic_Acid Reduction Reduction (e.g., H₂/Pd/C) 4-Nitrophthalic_Acid->Reduction 4-Aminophthalic_Acid 4-Aminophthalic Acid Reduction->4-Aminophthalic_Acid Diazotization Diazotization (NaNO₂, H⁺) 4-Aminophthalic_Acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Methoxylation Methoxylation (CH₃OH, Cu catalyst) Diazonium_Salt->Methoxylation Crude_Product Crude this compound Methoxylation->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Alternative multi-step synthesis route for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Completion Is the reaction complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Solutions_Incomplete Increase reaction time/temp Add more oxidant Incomplete->Solutions_Incomplete Check_Purity Is the product impure? Complete->Check_Purity Impure Impure Product Check_Purity->Impure Yes Pure_Low_Yield Pure but Low Yield Check_Purity->Pure_Low_Yield No Solutions_Impure Optimize recrystallization Check for side reactions (e.g., demethylation) Impure->Solutions_Impure Solutions_Low_Yield Optimize workup procedure Minimize product loss during filtration/washing Pure_Low_Yield->Solutions_Low_Yield

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purifying 4-Methoxyphthalic Acid with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of 4-Methoxyphthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For the purification of polar, acidic compounds like this compound, silica gel is the most commonly used stationary phase.[1][2] Its polar surface interacts with the carboxylic acid and methoxy functional groups, allowing for separation from less polar impurities. Alumina can also be used, but silica gel generally provides better results for acidic compounds.

Q2: Which mobile phase system is best suited for the elution of this compound?

A gradient elution using a mixture of a non-polar and a polar solvent is typically recommended.[1] Common solvent systems include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

To improve peak shape and prevent tailing, which is common with carboxylic acids, it is advisable to add a small amount of an acidic modifier, such as formic acid or acetic acid (typically 0.1-1%), to the mobile phase.[3]

Q3: My this compound is not eluting from the column. What should I do?

This issue usually indicates that the mobile phase is not polar enough to displace the highly polar this compound from the silica gel. To resolve this, gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If you are already at a high concentration of ethyl acetate, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Q4: The separation between this compound and its impurities is poor. How can I improve it?

Poor separation can be caused by several factors:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal. Use Thin Layer Chromatography (TLC) to screen different solvent systems and gradients to find the one that provides the best separation of your target compound from impurities.

  • Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor resolution. A general guideline is to use a silica gel to crude sample weight ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.[4]

  • Improper Column Packing: Air bubbles or channels in the silica bed can lead to an uneven flow of the mobile phase, resulting in poor separation. Ensure the column is packed uniformly.[5]

  • Flow Rate: A flow rate that is too fast can reduce the interaction time between the compounds and the stationary phase, leading to decreased resolution.[6]

Q5: I am observing significant tailing of my this compound peak. What is the cause and how can I fix it?

Peak tailing for acidic compounds is often due to strong interactions with the acidic silanol groups on the silica gel surface. To mitigate this, add a small amount of a competitive acid, like formic acid or acetic acid, to your mobile phase.[7] This will help to protonate the analyte and reduce its interaction with the stationary phase, resulting in a more symmetrical peak.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound Elutes Too Quickly (Low Rf) The mobile phase is too polar.Start with a less polar solvent system. For example, begin with a lower percentage of ethyl acetate in hexane and gradually increase the polarity.[5]
Compound Does Not Move (High Rf) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. Consider switching to a stronger polar solvent like methanol in combination with dichloromethane.
Streaky or Tailing Bands Strong interaction of the carboxylic acid with the silica gel.Add a small amount of formic acid or acetic acid (0.1-1%) to the mobile phase to suppress ionization and reduce tailing.[7]
Poor Separation of Spots - Improper solvent system.- Column overloading.- Column packed incorrectly.- Flow rate too high.- Optimize the solvent system using TLC.- Reduce the amount of sample loaded onto the column.[4]- Repack the column carefully to ensure a uniform bed.- Reduce the flow rate to allow for better equilibrium.[6]
Compound Decomposition on the Column This compound may be sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-washing the column with a solvent mixture containing a small amount of a base like triethylamine, followed by equilibration with your starting mobile phase.[8] Alternatively, consider using a less acidic stationary phase like neutral alumina.
Cracks or Bubbles in the Silica Bed - Improper packing.- Running the column dry.- Ensure the column is packed as a slurry and allowed to settle evenly.- Never let the solvent level drop below the top of the silica bed.[9]

Experimental Protocols

General Protocol for Silica Gel Column Chromatography of this compound

This protocol provides a general guideline. Optimization may be required based on the specific impurity profile of your crude sample.

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Non-polar solvent (e.g., Hexane or Dichloromethane)

  • Polar solvent (e.g., Ethyl Acetate or Methanol)

  • Formic acid or Acetic acid

  • Crude this compound

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

2. Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.

  • Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed.

  • Drain the solvent until the level is just at the top of the sand. Never let the column run dry.[9]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the solution to the top of the column.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples with poor solubility in the initial mobile phase.[4]

4. Elution:

  • Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% formic acid).

  • Collect fractions and monitor the elution by TLC.

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

  • Once the desired compound has eluted, the column can be flushed with a highly polar solvent to remove any remaining impurities.

Quantitative Data Summary

The following tables provide typical parameters for the purification of aromatic carboxylic acids. These should be used as a starting point and may require optimization.

Table 1: Typical Stationary and Mobile Phase Parameters

ParameterRecommended Value/System
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase System Hexane/Ethyl Acetate or Dichloromethane/Methanol
Acidic Modifier 0.1 - 1.0% Formic Acid or Acetic Acid
Initial Eluent Polarity Low (e.g., 5-10% Ethyl Acetate in Hexane)
Final Eluent Polarity High (e.g., 50-100% Ethyl Acetate or 5-10% Methanol in Dichloromethane)

Table 2: Sample Loading and Column Dimensions

ParameterGeneral Guideline
Silica to Sample Ratio (w/w) 30:1 (for simple separations) to 100:1 (for difficult separations)[4]
Column Diameter Dependent on sample size (e.g., 2-4 cm for gram-scale purification)[10]
Silica Bed Height Dependent on the difficulty of separation (e.g., 15-20 cm)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_column Prepare Slurry and Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample (Wet or Dry Loading) prep_sample->load_sample elute Elute with Gradient Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Obtain Purified This compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_separation Separation Issues cluster_peak Peak Shape Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution tailing Peak Tailing start->tailing optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent reduce_load Reduce Sample Load poor_sep->reduce_load increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity add_acid Add Formic/Acetic Acid tailing->add_acid

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Monitoring 4-Methoxyphthalic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for monitoring reactions involving 4-Methoxyphthalic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during analysis.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing probable causes and actionable solutions based on established chromatographic principles.

Q1: My spots are streaking or appearing as elongated smears. What's happening and how do I fix it?

Probable Cause 1: Carboxylic Acid Interactions with Silica

This compound is a dicarboxylic acid. The polar carboxylic acid groups can interact strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the surface of a standard silica gel TLC plate. This strong interaction can lead to "tailing" or streaking as the compound moves up the plate unevenly.[1][2]

Solution: The most effective way to counteract this is to suppress the ionization of the carboxylic acid groups. This is achieved by adding a small amount of a volatile acid to your mobile phase.

  • Action: Add 0.5-2% acetic acid or formic acid to your eluent mixture.[1][3] This acidic environment ensures the carboxylic acid groups remain protonated (-COOH) rather than deprotonated (-COO⁻), reducing their strong interaction with the stationary phase and resulting in compact, well-defined spots.

Probable Cause 2: Sample Overloading

Applying too much sample to the TLC plate is a common cause of streaking.[1][3] When the stationary phase becomes saturated at the point of application, the excess compound cannot bind properly and is smeared up the plate by the mobile phase.

Solution:

  • Action: Dilute your sample solution significantly. Prepare a more dilute solution of your reaction mixture and spot it again. It is often better to spot a dilute solution multiple times in the same location (allowing the solvent to dry completely between applications) than to spot a concentrated solution once.[3]

Q2: My spots for this compound are not moving from the baseline (Rf ≈ 0). What should I do?

Probable Cause: Insufficient Mobile Phase Polarity

This compound is a very polar molecule due to its two carboxylic acid groups and the methoxy group. If your spots remain at the origin, your mobile phase (eluent) is not polar enough to effectively compete with the silica gel for the compound and move it up the plate.[3][4]

Solution:

  • Action: Increase the polarity of your mobile phase. This is typically done by increasing the proportion of the more polar solvent in your mixture. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 1:1 Hexane:Ethyl Acetate. If that is still insufficient, a more polar solvent like methanol may be required in place of or in addition to ethyl acetate (e.g., 9:1 Dichloromethane:Methanol).[2][5] Remember to include 0.5-2% acetic or formic acid in the new mixture.

Q3: All my spots, including starting material and product, are running at the solvent front (Rf ≈ 1). How can I get separation?

Probable Cause: Mobile Phase is Too Polar

This is the opposite of the previous problem. If all components travel with the solvent front, your eluent is too polar.[3][4] It is so effective at dissolving and carrying the compounds that there is minimal interaction with the stationary phase, and thus, no separation occurs.

Solution:

  • Action: Decrease the polarity of your mobile phase. Reduce the proportion of the polar solvent in your mixture. For example, if you are using 1:1 Hexane:Ethyl Acetate, try a 9:1 Hexane:Ethyl Acetate mixture. The goal is to find a balance where the compounds interact with both the mobile and stationary phases, leading to differential migration. An ideal Rf value for the compound of interest is typically between 0.3 and 0.7.[4]

Q4: I can't see any spots on my developed TLC plate. Where did they go?

Probable Cause 1: Insufficient Concentration

The amount of compound spotted on the plate may be below the detection limit of your visualization method.[3]

Solution:

  • Action: Concentrate your sample or apply the spot multiple times. Spot your sample solution 3-5 times in the same location, ensuring the solvent evaporates completely after each application. This builds up the concentration on the stationary phase without creating an overly large initial spot.[3]

Probable Cause 2: Improper Visualization Technique

While this compound is an aromatic compound and should be visible under short-wave (254 nm) UV light, not all potential starting materials or byproducts may be UV-active.[6] Furthermore, sometimes the UV quenching is faint.

Solution:

  • Action: Use a chemical stain after checking under UV light. Since UV visualization is non-destructive, it should always be the first method.[6] If spots are not visible, a stain is necessary.

    • Iodine Chamber: A good general stain for many organic compounds. Place the plate in a sealed chamber with a few iodine crystals; spots will appear as brown stains.[3]

    • Potassium Permanganate (KMnO₄) Stain: Excellent for compounds that can be oxidized, which includes many organic molecules.

    • Bromocresol Green Stain: This is a highly specific stain for acidic compounds. Carboxylic acids like this compound will appear as bright yellow spots against a blue or green background.[3] This is an excellent confirmatory visualization method.

Q5: My starting material and product spots are merged or have very similar Rf values. How can I improve the resolution?

Probable Cause: Insufficient Selectivity of the Mobile Phase

The chosen solvent system may not be able to differentiate effectively between the polarities of your starting material and product.

Solution:

  • Action 1: Fine-tune the Solvent Ratio. Make small, incremental changes to the solvent ratio. For instance, if 2:1 Hexane:Ethyl Acetate gives poor separation, try 3:1 or 4:1.

  • Action 2: Change Solvent System. If fine-tuning doesn't work, a complete change of solvents is needed to alter the selectivity. Solvents are grouped by their chemical nature, and switching between classes can have a significant impact.[3] For example, if a mixture of a hydrocarbon (hexane) and an ester (ethyl acetate) fails, try a mixture of a chlorinated solvent (dichloromethane) and an alcohol (methanol).[3]

  • Action 3: Use the Co-spotting Technique. To confirm if you have two different compounds or just one, use the co-spotting method. On the TLC plate, apply three spots: your starting material (SM), your reaction mixture (R), and a spot where you apply both the SM and the R mixture on top of each other (Co-spot). If the co-spot lane shows a single, well-defined spot after development, your reaction has likely not proceeded. If it shows an elongated spot or two distinct spots, you have two different compounds.[5]

Section 2: Experimental Protocols & Methodologies

Protocol 1: Standard TLC Analysis Workflow

This protocol provides a self-validating system for routine reaction monitoring.

  • Plate Preparation:

    • Using a pencil (never a pen, as ink will run with the solvent), gently draw a straight line about 1 cm from the bottom of a silica gel TLC plate.[1] This is your origin line.

    • Mark small tick marks on this line for each sample you will spot (e.g., Starting Material, Co-spot, Reaction Mixture).

  • Sample Spotting:

    • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).

    • Dip a glass capillary tube into the solution.

    • Lightly and briefly touch the capillary tube to the corresponding tick mark on the origin line. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[4]

    • For the co-spot lane, first spot the starting material, let it dry, then spot the reaction mixture directly on top of it.

    • Allow the spotting solvent to fully evaporate before development.

  • Chamber Development:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. The solvent level must be below your origin line.[4]

    • Place a piece of filter paper in the chamber, wetting it with the solvent, to ensure the chamber atmosphere is saturated with solvent vapor. This improves reproducibility.

    • Carefully place the TLC plate into the chamber using forceps and seal the chamber.

    • Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.

    • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the solvent to evaporate from the plate in a fume hood.

    • View the plate under a short-wave (254 nm) UV lamp. Circle any visible spots with a pencil.[2]

    • If necessary, use a chemical visualization method as described in Q4.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [4]

Diagram 1: Troubleshooting Logic for TLC Results

This diagram outlines the decision-making process for optimizing TLC separation.

TLC_Troubleshooting start Run Initial TLC check_rf Evaluate Rf Values start->check_rf rf_low Rf ≈ 0 (Spots at Baseline) check_rf->rf_low Low rf_high Rf ≈ 1 (Spots at Front) check_rf->rf_high High rf_ok 0.2 < Rf < 0.8 check_rf->rf_ok Good increase_polarity ACTION: Increase Mobile Phase Polarity rf_low->increase_polarity Re-run decrease_polarity ACTION: Decrease Mobile Phase Polarity rf_high->decrease_polarity Re-run check_shape Evaluate Spot Shape rf_ok->check_shape streaking Streaking/ Tailing check_shape->streaking Bad spots_ok Compact Spots check_shape->spots_ok Good add_acid ACTION: Add 0.5-2% Acetic/ Formic Acid to Eluent streaking->add_acid Re-run check_res Evaluate Resolution spots_ok->check_res poor_res Poor Separation (Merged Spots) check_res->poor_res Poor good_res Good Separation (System Optimized) check_res->good_res Good change_solvents ACTION: Change Solvent System (e.g., EtOAc/Hex to MeOH/DCM) poor_res->change_solvents Re-run increase_polarity->start Re-run decrease_polarity->start Re-run add_acid->start Re-run change_solvents->start Re-run

Caption: Workflow for troubleshooting common TLC issues.

Section 3: Data & Reference Tables

Table 1: Recommended Mobile Phase Systems for this compound

Since exact Rf values are highly dependent on specific lab conditions (plate manufacturer, temperature, chamber saturation), this table provides recommended starting solvent systems and expected relative Rf values.[7] All systems should be modified with 0.5-2% acetic or formic acid.

Mobile Phase System (v/v/v)Expected Relative Rf of this compoundRationale & Comments
Hexane : Ethyl Acetate (70:30) Low (0.1 - 0.25) A good starting point for many reactions. The high polarity of the dicarboxylic acid will lead to strong retention.
Hexane : Ethyl Acetate (50:50) Low to Moderate (0.25 - 0.4) Increasing the polar component (ethyl acetate) will increase the Rf, providing better mobility.
Dichloromethane : Methanol (95:5) Moderate (0.3 - 0.5) Methanol is a very polar solvent, effective at eluting highly polar compounds like dicarboxylic acids. Use sparingly at first.
Ethyl Acetate (100%) Moderate to High (0.4 - 0.6) Using a single, moderately polar solvent can sometimes provide good separation if the starting materials are significantly less polar.

Section 4: Frequently Asked Questions (FAQs)

  • Why is it critical to use a pencil and not a pen to mark the plate? The graphite in a pencil is inert and will not move with the mobile phase. In contrast, the organic dyes in pen ink are often soluble in the organic solvents used as the mobile phase and will chromatograph along with your sample, creating confusing and invalid results.[1]

  • How do I choose a solvent to dissolve my sample for spotting? The ideal spotting solvent should fully dissolve your sample but be as non-polar as possible to ensure a tight, concentrated spot at the origin. It must also be volatile enough to evaporate completely before the plate is developed. Dichloromethane or ethyl acetate are common choices.

  • What is "reverse-phase" TLC and should I use it? Standard TLC uses a polar stationary phase (silica) and a less polar mobile phase ("normal-phase"). Reverse-phase TLC uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (like water/acetonitrile). For extremely polar compounds that do not move even in very polar solvent systems on silica, reverse-phase can be an option.[3] However, for most applications involving this compound, optimizing a normal-phase system with an acidic modifier is sufficient and more common.

  • Can I reuse my mobile phase? It is strongly discouraged. The composition of a mixed-solvent mobile phase can change over time due to differential evaporation of the components, which will lead to inconsistent and non-reproducible Rf values. Always use a fresh mobile phase for each experiment.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methoxyphthalic Acid and 4-Methoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric relationship between 3-methoxyphthalic acid and 4-methoxyphthalic acid presents a compelling case study in how the positional placement of a substituent group on an aromatic ring can profoundly influence chemical reactivity. This guide provides an objective comparison of these two compounds, focusing on their reactivity in key organic reactions, supported by theoretical principles and experimental data from analogous systems. Understanding these differences is crucial for their application in organic synthesis and drug development, where precise control of reactivity is paramount.

Chemical Structures and Properties

The fundamental difference between 3-methoxyphthalic acid and this compound lies in the position of the electron-donating methoxy (-OCH₃) group relative to the two carboxylic acid (-COOH) moieties. This seemingly minor structural variance leads to significant differences in their electronic and steric characteristics.

Property3-Methoxyphthalic AcidThis compound
IUPAC Name 3-methoxybenzene-1,2-dicarboxylic acid4-methoxybenzene-1,2-dicarboxylic acid
Molecular Formula C₉H₈O₅C₉H₈O₅
Molecular Weight 196.16 g/mol 196.16 g/mol
Structure 3-Methoxyphthalic Acid Structurethis compound Structure

Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of the carboxylic acid groups in these molecules is primarily governed by the electronic and steric effects exerted by the methoxy substituent.

Electronic Effects: The methoxy group exhibits a dual electronic nature: it is electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom, and it is electron-donating through resonance (+M or +R effect) by delocalizing its lone pair of electrons into the aromatic ring. In aromatic systems, the resonance effect is generally dominant.

  • This compound: The methoxy group is para to one carboxylic acid group and meta to the other. The strong electron-donating resonance effect at the para position increases the electron density on the carboxyl group at that position, thereby decreasing its acidity.

  • 3-Methoxyphthalic Acid: The methoxy group is ortho to one carboxylic acid and meta to the other. At the meta position, the resonance effect is not operative, and the reactivity is primarily influenced by the electron-withdrawing inductive effect, which increases the acidity of the adjacent carboxyl group.

This difference in acidity is quantitatively supported by the pKa values of the analogous monosubstituted benzoic acids. 3-methoxybenzoic acid has a pKa of 3.9, while 4-methoxybenzoic acid has a pKa of 4.46.[1] A lower pKa value indicates a stronger acid. Therefore, the methoxy group in the meta position leads to a more acidic carboxylic acid compared to when it is in the para position.

The Hammett substituent constants (σ) further quantify these electronic effects. The methoxy group has a σ_meta_ of +0.115 and a σ_para_ of -0.268.[2] The positive σ_meta_ value indicates an electron-withdrawing effect at the meta position, leading to increased acidity. Conversely, the negative σ_para_ value reflects a strong electron-donating effect at the para position, resulting in decreased acidity.

Steric Effects: In 3-methoxyphthalic acid, the methoxy group is in the ortho position to one of the carboxylic acid groups. This proximity introduces significant steric hindrance, which can impede the approach of reagents to that carboxylic acid group.[3] This "ortho effect" can also force the carboxylic acid group out of the plane of the benzene ring, which can disrupt conjugation and influence reactivity.[4] In this compound, the methoxy group is more distant from the carboxylic acid groups, and thus, steric hindrance is less of a factor.

esterification_workflow start Start prep_3 Prepare solution of 3-methoxyphthalic acid, alcohol, and catalyst start->prep_3 prep_4 Prepare solution of This compound, alcohol, and catalyst start->prep_4 react_3 Heat and stir at constant temperature prep_3->react_3 react_4 Heat and stir at constant temperature prep_4->react_4 sample_3 Withdraw aliquots at time intervals react_3->sample_3 sample_4 Withdraw aliquots at time intervals react_4->sample_4 quench_3 Quench reaction sample_3->quench_3 quench_4 Quench reaction sample_4->quench_4 analyze Analyze by GC/HPLC quench_3->analyze quench_4->analyze plot Plot concentration vs. time analyze->plot compare Compare reaction rates plot->compare

References

Spectroscopic Differentiation of Methoxyphthalic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic signatures of 3-methoxyphthalic acid and 4-methoxyphthalic acid is presented for researchers, scientists, and drug development professionals. This guide provides a comparative framework utilizing Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate between these two isomers.

The ortho- and meta-substitution of the methoxy group on the phthalic acid backbone leads to distinct spectroscopic characteristics. Understanding these differences is crucial for the correct identification and characterization of these compounds in various research and development settings. This guide summarizes key distinguishing features in easily comparable tables, provides detailed experimental protocols for data acquisition, and includes a logical workflow for isomer differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features that differentiate 3-methoxyphthalic acid and this compound.

Infrared (IR) Spectroscopy
Vibrational Mode 3-Methoxyphthalic Acid (Expected, cm⁻¹) This compound (Experimental, cm⁻¹) [1]Key Differentiation Points
O-H Stretch (Carboxylic Acid)~3300-2500 (broad)~3300-2500 (broad)The broadness due to hydrogen bonding is a common feature for both isomers.
C-H Stretch (Aromatic)~3100-3000~3100-3000Similar for both isomers.
C-H Stretch (Methoxy)~2950, ~2850~2950, ~2850The presence of the methoxy group is confirmed in both.
C=O Stretch (Carboxylic Acid)~1700 (likely split or broadened due to intramolecular H-bonding)~1700The ortho-position of the carboxylic acid groups in 3-methoxyphthalic acid may lead to intramolecular hydrogen bonding, potentially causing a split or broadened carbonyl peak compared to the 4-methoxy isomer.
C=C Stretch (Aromatic)~1600, ~1580, ~1470~1610, ~1580, ~1450Subtle shifts in these peaks can be observed due to the different substitution patterns.
C-O Stretch (Carboxylic Acid & Methoxy)~1300-1200~1300-1200Complex region with overlapping peaks.
Out-of-Plane C-H Bending~850-750 (multiple bands expected for 1,2,3-trisubstitution)~820, ~770The pattern of out-of-plane C-H bending is highly diagnostic of the substitution pattern on the benzene ring. 3-Methoxyphthalic acid (1,2,3-trisubstituted) will exhibit a different pattern compared to this compound (1,2,4-trisubstituted).
Raman Spectroscopy
Vibrational Mode 3-Methoxyphthalic Acid (Expected, cm⁻¹) This compound (Expected, cm⁻¹) Key Differentiation Points
Ring Breathing ModeStrong, characteristic frequencyStrong, characteristic frequency shifted from the 3-isomerThe ring breathing mode is sensitive to the substitution pattern and will show a distinct frequency for each isomer.
C=O Stretch~1680~1680Generally a weak band in Raman for carboxylic acids.
Aromatic C-H Stretch~3070~3070
Substituent-Sensitive VibrationsBands related to C-COOH and C-OCH₃ stretching and bendingBands at different frequencies compared to the 3-isomerThe positions of these bands are influenced by the isomeric substitution.
¹H NMR Spectroscopy
Proton 3-Methoxyphthalic Acid (Predicted) This compound (Predicted) Key Differentiation Points
Aromatic Protons Three distinct signals: Doublet, Triplet, Doublet. Chemical shifts influenced by the anisotropic effects of two adjacent carboxyl groups and one methoxy group.Three distinct signals: Doublet, Doublet, Singlet (or very small coupling). The proton between the two carboxyl groups will be significantly deshielded.The splitting patterns and chemical shifts of the aromatic protons provide a clear distinction. This compound will show a characteristic downfield singlet-like signal for the proton situated between the two carboxylic acid groups. The coupling constants (J-values) will also differ based on the ortho, meta, and para relationships between the protons.
Methoxy Protons (-OCH₃) Singlet, ~3.9 ppmSinglet, ~3.9 ppmThe chemical shift of the methoxy protons is expected to be similar for both isomers.
Carboxylic Acid Protons (-COOH) Broad singlet, >10 ppmBroad singlet, >10 ppmThe chemical shift can be variable and concentration-dependent.
¹³C NMR Spectroscopy
Carbon 3-Methoxyphthalic Acid (Predicted) This compound (Predicted) Key Differentiation Points
Aromatic Carbons Nine distinct signals: The chemical shifts will be influenced by the positions of the three substituents.Nine distinct signals: The chemical shifts will differ from the 3-isomer due to the different substitution pattern.The number of unique carbon signals and their chemical shifts provide a definitive fingerprint for each isomer. The carbon attached to the methoxy group and the carbons bearing the carboxyl groups will have characteristic chemical shifts.
Methoxy Carbon (-OCH₃) ~56 ppm~56 ppmSimilar chemical shift for both isomers.
Carboxylic Acid Carbons (-COOH) ~168-172 ppm~168-172 ppmThe chemical shifts of the two carboxyl carbons in 3-methoxyphthalic acid might be more similar to each other than in the 4-methoxy isomer due to symmetry considerations.
Mass Spectrometry (Electron Ionization - EI)
Fragmentation Pathway 3-Methoxyphthalic Acid (Expected) This compound (Expected) Key Differentiation Points
Molecular Ion (M⁺˙) m/z 196m/z 196Both isomers have the same molecular weight.
Loss of H₂O [M - 18]⁺˙[M - 18]⁺˙Common fragmentation for carboxylic acids.
Loss of OCH₃ [M - 31]⁺[M - 31]⁺Loss of the methoxy radical.
Loss of COOH [M - 45]⁺[M - 45]⁺Loss of the carboxyl radical.
Formation of Anhydride [M - H₂O]⁺˙ → [M - H₂O - CO]⁺˙[M - H₂O]⁺˙ → [M - H₂O - CO]⁺˙Ortho-isomers of phthalic acid are known to readily form a stable anhydride-like fragment upon EI, which is a key diagnostic feature. The relative abundance of this fragment ion is expected to be significantly higher for 3-methoxyphthalic acid compared to the 4-methoxy isomer.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Solid samples of the methoxyphthalic acid isomers are prepared as KBr pellets. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the various functional groups and the fingerprint region is carefully examined for differences between the isomers.

Raman Spectroscopy
  • Sample Preparation: Solid samples are placed directly onto a microscope slide or into a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) and a charge-coupled device (CCD) detector is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected. Spectra are typically acquired over a Raman shift range of 200-3200 cm⁻¹. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Data Analysis: The Raman spectra are analyzed for characteristic peaks, particularly the ring breathing modes and other substituent-sensitive vibrations that differ between the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the methoxyphthalic acid isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Data Acquisition:

    • ¹H NMR: Standard one-dimensional proton spectra are acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Proton-decoupled ¹³C spectra are acquired to obtain singlets for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are analyzed to elucidate the structure of each isomer. The differences in the aromatic region of the ¹H NMR spectrum are particularly diagnostic.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Derivatization): Due to the low volatility of carboxylic acids, a derivatization step is necessary. The methoxyphthalic acid isomers are typically converted to their more volatile methyl esters by reaction with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) or by heating with methanol and a catalytic amount of acid.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

  • GC Conditions: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used for separation. The oven temperature is programmed to ramp up to ensure good separation of the derivatized isomers.

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a mass-to-charge (m/z) range of, for example, 40-400 amu.

  • Data Analysis: The retention times of the derivatized isomers are compared. The mass spectrum of each isomer is analyzed for the molecular ion and characteristic fragment ions. The fragmentation pattern, particularly the ions resulting from interactions between the adjacent functional groups in the 3-methoxy isomer, is used for differentiation.

Logical Workflow for Spectroscopic Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of 3-methoxyphthalic acid and this compound.

Spectroscopic_Differentiation_Workflow cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_analysis Data Interpretation cluster_conclusion Isomer Identification start Unknown Methoxyphthalic Acid Isomer IR FTIR Spectroscopy start->IR Raman Raman Spectroscopy start->Raman NMR NMR Spectroscopy (¹H and ¹³C) start->NMR MS GC-MS (after derivatization) start->MS IR_analysis Analyze Out-of-Plane C-H Bending Pattern IR->IR_analysis Raman_analysis Compare Ring Breathing Frequencies Raman->Raman_analysis NMR_analysis Analyze Aromatic Proton Splitting Patterns and ¹³C Chemical Shifts NMR->NMR_analysis MS_analysis Examine Fragmentation (e.g., Anhydride Formation) MS->MS_analysis isomer_3 3-Methoxyphthalic Acid IR_analysis->isomer_3 isomer_4 This compound IR_analysis->isomer_4 Raman_analysis->isomer_3 Raman_analysis->isomer_4 NMR_analysis->isomer_3 NMR_analysis->isomer_4 MS_analysis->isomer_3 MS_analysis->isomer_4

References

1H NMR Spectroscopic Comparison: 4-Methoxyphthalic Acid vs. 4-Methoxyphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the 1H NMR spectra of 4-Methoxyphthalic acid and its corresponding anhydride reveals key structural differences, providing valuable insights for researchers in synthetic chemistry and drug development. The conversion of the di-carboxylic acid to its cyclic anhydride results in characteristic shifts in the proton signals, particularly those on the aromatic ring, and the disappearance of the acidic protons. This guide provides a comparative analysis based on experimental data and established spectroscopic principles.

Data Presentation: 1H NMR Chemical Shift Comparison

The following table summarizes the expected 1H NMR chemical shifts (δ) in parts per million (ppm) for this compound and 4-Methoxyphthalic anhydride. The data is typically recorded in a deuterated solvent such as DMSO-d6, with tetramethylsilane (TMS) as an internal standard.

Proton This compound (ppm) 4-Methoxyphthalic Anhydride (ppm) Key Differences
Carboxylic Acid (-COOH)~13.0 (broad singlet)-Disappearance of the broad singlet confirms anhydride formation.
Aromatic (H-3)~7.3 (d)~7.5 (d)Downfield shift due to increased electron-withdrawing nature of the anhydride.
Aromatic (H-5)~7.1 (dd)~7.3 (dd)Downfield shift.
Aromatic (H-6)~7.7 (d)~7.9 (d)Significant downfield shift due to proximity to the electron-withdrawing anhydride ring.
Methoxy (-OCH₃)~3.9 (s)~4.0 (s)Minor downfield shift.

Analysis of Spectral Differences

The primary distinction in the 1H NMR spectra is the absence of the broad singlet corresponding to the two carboxylic acid protons in the anhydride. This signal in this compound typically appears far downfield (around 13.0 ppm) due to hydrogen bonding and the acidic nature of the protons.

Upon cyclization to form the anhydride, the aromatic protons experience a general downfield shift. This is attributed to the increased electron-withdrawing character of the five-membered anhydride ring compared to the two carboxylic acid groups. The proton at the H-6 position, being ortho to one of the carbonyl groups, shows the most significant downfield shift. The methoxy group protons exhibit a slight downfield shift, reflecting the overall change in the electronic environment of the molecule.

Experimental Protocols

General 1H NMR Spectroscopy Protocol

A standard protocol for acquiring 1H NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Typical acquisition parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative results, a longer relaxation delay is necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Mandatory Visualizations

Structural Relationship

cluster_0 This compound cluster_1 4-Methoxyphthalic Anhydride acid anhydride acid->anhydride Dehydration (e.g., Ac₂O, heat) anhydride->acid Hydrolysis (H₂O)

Caption: Chemical transformation between this compound and its anhydride.

1H NMR Experimental Workflow

A Sample Preparation (Dissolve in Deuterated Solvent + TMS) B Transfer to NMR Tube A->B C Place in NMR Spectrometer B->C D Acquire Free Induction Decay (FID) Data C->D E Fourier Transform D->E F Phase Correction & Baseline Correction E->F G Integration & Chemical Shift Referencing F->G H 1H NMR Spectrum Analysis G->H

Caption: General workflow for a 1H NMR experiment.

acidity comparison of 4-Methoxyphthalic acid vs phthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of aromatic dicarboxylic acids, structural nuances can significantly influence chemical properties. This guide provides a comparative analysis of the acidity of 4-methoxyphthalic acid and its parent compound, phthalic acid. This examination is critical for researchers and professionals in drug development and chemical synthesis, where understanding a molecule's ionization state is paramount for predicting its behavior in various environments.

Data Presentation: A Comparative Look at Acidity

The acidity of a compound is quantitatively expressed by its pKa value, which represents the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. Phthalic acid, being a dicarboxylic acid, has two pKa values corresponding to the dissociation of its two carboxylic acid protons.

CompoundStructurepKa1pKa2
Phthalic Acid2.89[1][2]5.51[1][2]
This compoundPredicted > 2.89Predicted > 5.51

Understanding the Acidity Difference: Electronic Effects

The acidity of an aromatic carboxylic acid is determined by the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the carboxylate anion, leading to decreased acidity (higher pKa).

In the case of phthalic acid, the two carboxylic acid groups are in close proximity, which influences their respective acidities. The first proton dissociation is more favorable than that of benzoic acid due to the electronic stabilization provided by the second carboxylic acid group.

For this compound, the methoxy group (-OCH3) at the para position to one of the carboxylic acid groups plays a crucial role. The methoxy group has a lone pair of electrons on the oxygen atom that can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect increases the electron density on the ring and, consequently, on the carboxylate groups. This heightened electron density destabilizes the resulting carboxylate anions, making it more difficult to remove a proton and thus decreasing the acidity of both carboxylic acid groups compared to phthalic acid. While the methoxy group also has an electron-withdrawing inductive effect, the resonance effect is generally considered to be more significant when the group is in the para position.

Mandatory Visualization

Dissociation_Equilibria cluster_Phthalic Phthalic Acid Dissociation cluster_4Methoxyphthalic This compound Dissociation PA Phthalic Acid (H₂A) HPA Hydrogen Phthalate (HA⁻) PA->HPA Ka1 P Phthalate (A²⁻) HPA->P Ka2 MPA This compound (H₂A') HMPA Hydrogen 4-Methoxyphthalate (HA'⁻) MPA->HMPA Ka'1 MP 4-Methoxyphthalate (A'²⁻) HMPA->MP Ka'2

Caption: Dissociation equilibria of phthalic and this compound.

Experimental Protocols: Determination of pKa by Potentiometric Titration

The pKa values of dicarboxylic acids are commonly determined by potentiometric titration. This method involves the gradual addition of a standardized titrant (e.g., sodium hydroxide) to a solution of the acid while monitoring the pH.

Materials and Equipment:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Magnetic stirrer and stir bar.

  • Burette.

  • Beaker.

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized.

  • 0.1 M Hydrochloric Acid (HCl) solution.

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).

  • The dicarboxylic acid to be analyzed.

  • Deionized water.

  • Nitrogen gas supply.

Procedure:

  • Sample Preparation: Prepare a solution of the dicarboxylic acid (e.g., 1 mM) in deionized water. If the acid is sparingly soluble, a co-solvent like methanol may be used, though this will affect the absolute pKa values.

  • Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl solution to the acid solution to maintain a constant ionic strength throughout the titration.

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[3]

  • Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 1.8-2.0) using 0.1 M HCl to ensure that both carboxylic acid groups are fully protonated.[1][3]

  • Titration: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration until the pH has risen significantly (e.g., to pH 12-12.5), passing through two equivalence points for a dicarboxylic acid.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the titration curve. The pH at the half-equivalence points corresponds to the pKa values. The first half-equivalence point gives pKa1, and the second half-equivalence point (midway between the first and second equivalence points) gives pKa2. Alternatively, the inflection points of the first and second derivatives of the titration curve can be used to accurately determine the equivalence points.

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Acid Solution B Add KCl for Ionic Strength A->B C Purge with Nitrogen B->C E Titrate with NaOH C->E D Calibrate pH Meter D->E F Record pH vs. Volume E->F G Plot Titration Curve F->G H Determine Equivalence Points G->H I Calculate pKa Values H->I

Caption: Workflow for pKa determination by potentiometric titration.

References

Comparative Characterization of 4-Methoxyphthalic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectral properties of chemical intermediates is paramount. This guide provides a comparative characterization of 4-methoxyphthalic acid and its derivatives, offering key data to inform research and development activities.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and related compounds. These properties are crucial for predicting solubility, reactivity, and handling requirements.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index
This compound C₉H₈O₅196.16Not AvailableNot AvailableNot AvailableNot Available
Dimethyl 4-Methoxyphthalate C₁₁H₁₂O₅224.21Not Available140 @ 0.1 mmHg[1]1.225 @ 20°C[1]1.531 @ 20°C[1]
4-Methylphthalic Acid C₉H₈O₄180.16146-148[2][3]Not Available1.4 ± 0.1[2]Not Available
4-Methylphthalic Anhydride C₉H₆O₃162.1492.5-93.0140-142 @ 12 TorrNot AvailableNot Available
Dimethyl 4-Methylphthalate C₁₁H₁₂O₄208.21Not AvailableNot AvailableNot AvailableNot Available

Spectroscopic Data Comparison

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. This section provides a comparison of available nuclear magnetic resonance (NMR) and infrared (IR) data.

¹H NMR Spectral Data

The proton NMR data provides information on the chemical environment of hydrogen atoms within a molecule.

CompoundSolventChemical Shift (δ) and MultiplicityAssignment
This compound Not AvailableData not available-
Dimethyl 4-Methoxyphthalate Not AvailableData not available-
4-Methylphthalic Acid Not AvailableData available, but detailed assignment not provided in search results.Aromatic protons, methyl protons, carboxylic acid protons.
3-Methoxybenzoic Acid (for reference) DMSO-d₆8.03 – 7.64 (m, 2H), 7.61 – 7.22 (m, 2H), 3.8 (s, 3H)Aromatic protons, methoxy protons.
¹³C NMR Spectral Data

The carbon-13 NMR data provides information on the carbon skeleton of a molecule.

CompoundSolventChemical Shift (δ)Assignment
This compound Not AvailableData not available-
Dimethyl 4-Methoxyphthalate Not AvailableData not available-
4-Methylphthalic Acid Not AvailableData not available-
3-Methoxybenzoic Acid (for reference) DMSO-d₆167.9, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9, 55.5Carbonyl carbon, aromatic carbons, methoxy carbon.
Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule.

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound Broad O-H stretch, C=O stretch, C-O stretch, aromatic C-H and C=C bands.[4]Carboxylic acid, ester, aromatic ring.
Carboxylic Acid Derivatives (General) C=O stretch (Acids: ~1700-1725, Esters: ~1735-1750), C-O stretch (~1210-1320), O-H stretch (Acids, broad: ~2500-3300).[5]Carbonyl, ester, carboxylic acid.
4-Methylphthalic Anhydride C=O stretch (two bands for anhydrides), C-O stretch, aromatic C-H and C=C bands.[6]Anhydride, aromatic ring.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound derivatives. These should be adapted and optimized for specific laboratory conditions and safety protocols.

Synthesis of Dimethyl 4-Methoxyphthalate from this compound

This procedure is a general method for the Fischer esterification of a dicarboxylic acid.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours (4-8 hours, reaction progress can be monitored by TLC).

  • After cooling to room temperature, slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 4-methoxyphthalate.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Visualizing the Synthesis Pathway

The following diagram illustrates the general synthetic pathway for the preparation of dialkyl 4-methoxyphthalates from this compound.

Synthesis_Pathway 4-Methoxyphthalic_Acid This compound Dialkyl_4-Methoxyphthalate Dialkyl 4-Methoxyphthalate 4-Methoxyphthalic_Acid->Dialkyl_4-Methoxyphthalate Esterification Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Dialkyl_4-Methoxyphthalate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Dialkyl_4-Methoxyphthalate

Caption: General synthesis of dialkyl 4-methoxyphthalates.

References

A Comparative Guide to the Structural Validation of 4-Methoxyphthalic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

To illustrate a comprehensive approach to structural elucidation in the absence of crystallographic data, this guide presents a comparative analysis of common analytical techniques using the closely related compound, 4-Methylphthalic acid , as a case study. We will explore how spectroscopic methods provide complementary information that, when combined, can lead to a confident structural assignment.

Comparison of Structural Validation Techniques for Aromatic Carboxylic Acids

The following table summarizes the type of information obtained from various analytical methods for a compound like 4-Methylphthalic acid. This comparison highlights the strengths and limitations of each technique in the context of structural validation.

Analytical TechniqueInformation ProvidedSample RequirementsDestructive?Throughput
X-ray Crystallography (Hypothetical) Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry.Single, well-ordered crystal of sufficient size.NoLow
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei, and relative stereochemistry.Soluble sample in a deuterated solvent.NoHigh
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Solid, liquid, or gas. Can be run neat or in a solvent.NoHigh
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.Ionizable sample, typically in solution.YesHigh

Experimental Protocols for Structural Validation

Detailed methodologies for the key experiments are provided below. These protocols are generalized for aromatic carboxylic acids and can be adapted for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • 2D NMR (COSY, HSQC): If further structural confirmation is needed, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) can be performed to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons to their directly attached carbons.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrumental absorptions.

  • Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for functional groups. For an aromatic carboxylic acid, key absorptions include a broad O-H stretch (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), C=C stretches in the aromatic region (around 1600-1450 cm⁻¹), and C-H stretches.[1][2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids.

  • Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular ion peak ([M-H]⁻ in negative ion mode for a carboxylic acid).

  • Tandem MS (MS/MS): To obtain structural information, perform a tandem mass spectrometry experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). This will generate a fragmentation pattern that can be interpreted to deduce structural motifs.[4][5]

  • Data Analysis: Analyze the mass-to-charge ratios of the parent ion and fragment ions to confirm the molecular weight and propose a structure consistent with the observed fragmentation.[5]

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 4-Methylphthalic Acid NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Proposed Structure NMR->Structure IR->Structure MS->Structure

Experimental workflow for spectroscopic structural validation.

logical_relationship Start Structural Question: What is the structure of the compound? Xray X-ray Crystallography (Ideal Method) Start->Xray Single Crystal Available Spectroscopy Spectroscopic Methods (Alternative Approach) Start->Spectroscopy No Single Crystal Conclusion Confident Structural Assignment Xray->Conclusion NMR NMR: Connectivity & Environment Spectroscopy->NMR IR IR: Functional Groups Spectroscopy->IR MS MS: Molecular Weight & Formula Spectroscopy->MS NMR->Conclusion IR->Conclusion MS->Conclusion

Decision pathway for structural validation methods.

Conclusion

While X-ray crystallography provides the most definitive structural data, its reliance on high-quality crystals can be a limiting factor. As demonstrated with the case study of 4-Methylphthalic acid, a combination of spectroscopic techniques—NMR, IR, and Mass Spectrometry—offers a powerful and accessible alternative for comprehensive structural validation. Each method provides a unique piece of the structural puzzle, and together they enable researchers to confidently determine the chemical structure of their compounds, a critical step in advancing scientific research and drug development.

References

comparative analysis of different synthetic routes to 4-Methoxyphthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 4-Methoxyphthalic Acid in Modern Chemistry

This compound, a substituted aromatic dicarboxylic acid, serves as a pivotal building block in the synthesis of a diverse array of high-value chemical entities. Its unique structural motif, featuring a methoxy group and two carboxylic acid functionalities in an ortho relationship on a benzene ring, imparts specific physicochemical properties that are leveraged in the development of pharmaceuticals, advanced polymers, and specialized dyes. The strategic positioning of the methoxy group can influence the solubility, reactivity, and biological activity of its downstream derivatives, making the efficient and selective synthesis of this molecule a topic of considerable interest to the scientific community.

This in-depth technical guide provides a comparative analysis of the primary synthetic routes to this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of protocols. Instead, it offers a critical evaluation of each method, grounded in mechanistic principles and supported by experimental data. We will explore the nuances of each synthetic strategy, from the classical to the contemporary, to provide a comprehensive understanding that will aid in the selection of the most appropriate route for a given application, considering factors such as yield, purity, scalability, and overall efficiency.

At a Glance: A Comparative Summary of Synthetic Routes

Synthetic Route Starting Material Key Reagents/Catalysts Anticipated Yield Purity Key Advantages Key Disadvantages
Route 1: Oxidation 4-Methoxy-o-xylenePotassium permanganate (KMnO₄)Moderate to HighGood to ExcellentScalable, utilizes readily available starting materials.Use of a strong, stoichiometric oxidant; potential for over-oxidation.
Route 2: Diels-Alder Methoxy-substituted diene & Maleic anhydrideDehydrogenation catalyst (e.g., Pd/C)ModerateGoodConvergent synthesis, potential for high atom economy.Limited availability and stability of methoxy-substituted dienes.
Route 3: Derivatization 4-Hydroxyphthalic acidMethylating agent (e.g., Dimethyl sulfate)HighExcellentHigh selectivity, clean reaction.Multi-step synthesis, availability of starting material.

Route 1: The Oxidation of 4-Methoxy-o-xylene

The oxidation of an ortho-substituted xylene is a classical and industrially relevant approach for the synthesis of phthalic acids.[1][2] This route is predicated on the conversion of the two methyl groups on the aromatic ring to carboxylic acids. For the synthesis of this compound, the starting material is 4-methoxy-o-xylene (4-methoxy-1,2-dimethylbenzene).

Reaction Mechanism and Rationale

The mechanism of this transformation, when employing a strong oxidizing agent like potassium permanganate (KMnO₄), proceeds via a free-radical pathway at the benzylic positions.[3] The presence of the aromatic ring stabilizes the benzylic radical intermediates, facilitating the oxidation of the methyl groups. The reaction is typically carried out in an aqueous solution, often under basic conditions, to aid in the solubilization of the organic substrate and the permanganate salt. The initial oxidation products are the corresponding carboxylates, which upon acidification, yield the desired dicarboxylic acid.

The choice of potassium permanganate is dictated by its high oxidizing potential, which is necessary to convert the relatively unreactive methyl groups to carboxylic acids.[4] However, the strength of this oxidant also presents a challenge, as over-oxidation and ring cleavage can occur if the reaction conditions are not carefully controlled.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 4-methoxy-o-xylene in an aqueous solution of a base (e.g., sodium carbonate) is prepared.

  • Addition of Oxidant: Potassium permanganate is added portion-wise to the stirred suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature within a specified range.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

  • Workup: Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

  • Acidification and Isolation: The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the final product of high purity.

Data and Performance

While specific yield data for the oxidation of 4-methoxy-o-xylene is not extensively reported in peer-reviewed literature, analogous oxidations of substituted xylenes with potassium permanganate typically afford yields in the range of 60-80%.[5][6] The purity of the final product, after recrystallization, is generally high (>98%).

Expert Insights

This oxidation route is a robust and scalable method for the synthesis of this compound. The primary considerations for its successful implementation are careful temperature control to prevent over-oxidation and an efficient workup procedure to remove the manganese dioxide byproduct. From an industrial perspective, the use of a stoichiometric amount of a heavy metal oxidant like potassium permanganate can present waste disposal challenges.

Route 2: The Diels-Alder Approach

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings.[7] This cycloaddition reaction, followed by an aromatization step, offers a convergent and potentially atom-economical route to phthalic acid derivatives.[8] For the synthesis of this compound, this would involve the reaction of a methoxy-substituted 1,3-diene with a suitable dienophile, such as maleic anhydride.

Reaction Mechanism and Rationale

The core of this synthetic strategy is a [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile. The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the substituents on both the diene and the dienophile. In this case, a 1-methoxy-1,3-diene would be the logical choice to introduce the methoxy group at the desired position. The initial cycloadduct, a substituted cyclohexene derivative, would then be subjected to a dehydrogenation (aromatization) step to furnish the aromatic phthalic anhydride, which can be subsequently hydrolyzed to the dicarboxylic acid.

The choice of a dehydrogenation catalyst, such as palladium on carbon (Pd/C), is critical for the efficiency of the aromatization step. This reaction is typically driven by the formation of the highly stable aromatic ring.

Experimental Protocol
  • Diels-Alder Reaction: The methoxy-substituted diene and maleic anhydride are dissolved in an appropriate solvent (e.g., toluene, xylene) and heated to reflux.[9][10] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Isolation of the Cycloadduct: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.

  • Aromatization: The crude adduct is then dissolved in a high-boiling solvent, and a dehydrogenation catalyst (e.g., 10% Pd/C) is added. The mixture is heated to a high temperature to effect the aromatization.

  • Workup and Hydrolysis: After the aromatization is complete, the catalyst is removed by filtration, and the solvent is evaporated. The resulting 4-methoxyphthalic anhydride is then hydrolyzed by heating with water to yield this compound.

  • Purification: The final product is purified by recrystallization.

Data and Performance

The yields for Diels-Alder reactions are typically moderate to high, depending on the reactivity of the diene and dienophile. The subsequent aromatization step can also proceed in good yield. However, the overall yield of this multi-step process may be lower than the more direct oxidation route.

Expert Insights

Route 3: Derivatization from 4-Hydroxyphthalic Acid

This synthetic route involves the modification of a pre-existing phthalic acid derivative, namely 4-hydroxyphthalic acid. The hydroxyl group is converted to a methoxy group via a methylation reaction.

Reaction Mechanism and Rationale

The methylation of a phenol to a methyl ether is a well-established transformation in organic chemistry. The Williamson ether synthesis is a common method, involving the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate or methyl iodide.[11]

The key to this approach is the selective methylation of the phenolic hydroxyl group in the presence of the two carboxylic acid functionalities. By carefully selecting the base and reaction conditions, this selectivity can be achieved.

Experimental Protocol
  • Preparation of 4-Hydroxyphthalic Acid: 4-Hydroxyphthalic acid can be prepared from 4-sulfophthalic acid or 4-bromophthalic anhydride through nucleophilic aromatic substitution.[12][13]

  • Methylation Reaction: 4-Hydroxyphthalic acid is dissolved in a suitable solvent, and a base (e.g., sodium carbonate, potassium carbonate) is added to deprotonate the phenolic hydroxyl group.

  • Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate, is then added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating.

  • Workup and Isolation: After the reaction is complete, the mixture is acidified to protonate the carboxylic acid groups and precipitate the this compound.

  • Purification: The crude product is collected by filtration and purified by recrystallization.

Data and Performance

The methylation of phenols is generally a high-yielding reaction, often exceeding 90%. The purity of the final product is also typically very high after recrystallization.

Expert Insights

This derivatization route offers a highly selective and clean method for the synthesis of this compound. The primary consideration for this approach is the availability of the starting material, 4-hydroxyphthalic acid. If this precursor is readily accessible, this route can be an excellent choice for producing high-purity this compound on a laboratory scale. For larger-scale production, the multi-step nature of this synthesis may be a drawback compared to the more direct oxidation route.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the chemical transformations involved in each synthetic route, the following diagrams have been generated using the Graphviz (DOT language).

Route 1: Oxidation Workflow

Oxidation_Workflow Start 4-Methoxy-o-xylene Reagents KMnO₄, H₂O, Base Oxidation Oxidation Start->Oxidation Reagents->Oxidation Reaction Intermediate Potassium 4-Methoxyphthalate Oxidation->Intermediate Acidification Acidification (HCl) Intermediate->Acidification Product This compound Acidification->Product

Caption: Workflow for the synthesis of this compound via oxidation.

Route 2: Diels-Alder and Aromatization Pathway

Diels_Alder_Pathway Diene Methoxy-substituted Diene Diels_Alder Diels-Alder Reaction Diene->Diels_Alder Dienophile Maleic Anhydride Dienophile->Diels_Alder Adduct Cyclohexene Adduct Diels_Alder->Adduct Aromatization Aromatization (Pd/C, Heat) Adduct->Aromatization Anhydride 4-Methoxyphthalic Anhydride Aromatization->Anhydride Hydrolysis Hydrolysis (H₂O) Anhydride->Hydrolysis Product This compound Hydrolysis->Product Derivatization_Logic Precursor 4-Hydroxyphthalic Acid Methylation Methylation Precursor->Methylation Product This compound Methylation->Product Reagents Base, Methylating Agent Reagents->Methylation

References

Thermal Stability of 4-Methoxyphthalic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of 4-Methoxyphthalic acid. Due to the limited availability of direct experimental data for this compound's thermal decomposition, this document focuses on a comparative assessment with structurally related phthalic acid derivatives. The information presented is intended to offer insights into the expected thermal behavior of this compound based on the known properties of similar compounds.

Comparative Thermal Stability Data

A comprehensive search for the thermal decomposition data of this compound did not yield specific experimental values for its decomposition temperature. To provide a useful comparison, the thermal properties of phthalic acid and other substituted phthalic acids are summarized below. This data can serve as a benchmark for estimating the thermal stability of this compound.

CompoundStructureMelting Point (°C)Decomposition Temperature (°C)Notes
This compound this compound structureData not availableData not availableThe methoxy group may influence thermal stability.
Phthalic Acid Phthalic acid structure210-211[1]Decomposes around melting point[1]Decomposes to form phthalic anhydride and water.[1]
4-Methylphthalic Acid 4-Methylphthalic acid structure146-148[2][3]Data not availableThe methyl group is less electron-donating than a methoxy group.
Hemimellitic Acid (Benzene-1,2,3-tricarboxylic acid)Hemimellitic acid structure~195 (decomposes)[4]~195[4]The presence of a third carboxylic acid group affects stability.
Trimellitic Anhydride Trimellitic anhydride structure161-163.5[5]Stable at melting pointHydrolyzes to trimellitic acid in the presence of moisture.[5]

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound and its analogues, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the decomposition temperature and overall thermal stability of a compound.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, typically as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to determine the melting point, enthalpy of fusion, and to observe any thermal events such as decomposition.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event. Decomposition may be observed as a broad endothermic or exothermic event, often following the melting peak.

Visualizing the Analysis Workflow

The following diagrams illustrate the logical workflow for the thermal stability analysis and a conceptual signaling pathway that could be investigated in the context of drug development.

thermal_stability_workflow Workflow for Thermal Stability Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Assessment compound This compound & Comparators tga TGA (Thermogravimetric Analysis) compound->tga dsc DSC (Differential Scanning Calorimetry) compound->dsc tga_data Decomposition Temperature Mass Loss Profile tga->tga_data dsc_data Melting Point Enthalpy of Fusion Decomposition Events dsc->dsc_data comparison Comparison of Thermal Stability tga_data->comparison dsc_data->comparison

Caption: A flowchart illustrating the key steps in the thermal stability analysis of chemical compounds.

signaling_pathway_concept Conceptual Signaling Pathway Inhibition drug This compound Derivative receptor Target Receptor drug->receptor Inhibits kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression (e.g., Proliferation) transcription_factor->gene_expression Promotes

Caption: A conceptual diagram of a signaling pathway potentially targeted by a this compound derivative in drug development.

References

A Comparative Guide to the Electrochemical Properties of 4-Methoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 4-Methoxyphthalic acid against relevant alternatives, offering insights for its application in various research and development contexts. Due to the limited availability of direct experimental data for this compound, this guide combines theoretical considerations with experimental data from closely related compounds—phthalic acid and 4-methoxybenzoic acid—to predict and compare its electrochemical behavior.

Introduction

This compound is an aromatic dicarboxylic acid featuring a methoxy group, a substitution that can significantly influence its electronic and, consequently, its electrochemical properties. Understanding these properties is crucial for applications ranging from the synthesis of novel electroactive materials to the development of new pharmaceutical compounds where redox activity may play a role. This guide provides a framework for evaluating the electrochemical characteristics of this compound in comparison to its parent compound, phthalic acid, and a related monosubstituted analogue, 4-methoxybenzoic acid.

Comparative Analysis of Electrochemical Properties

The electrochemical behavior of aromatic carboxylic acids is primarily dictated by the ease with which the aromatic ring can be oxidized or reduced. This is influenced by the nature and position of the substituents on the ring. The carboxylic acid groups are electron-withdrawing, making the aromatic ring less susceptible to oxidation. Conversely, the methoxy group is electron-donating, which is expected to make the ring more amenable to oxidation.

The following table summarizes the structural features and predicted electrochemical properties of this compound in comparison to Phthalic acid and 4-Methoxybenzoic acid.

FeaturePhthalic Acid4-Methoxybenzoic AcidThis compound (Predicted)
Structure Benzene-1,2-dicarboxylic acid4-methoxybenzoic acid4-methoxy-1,2-benzenedicarboxylic acid
Substituents Two electron-withdrawing carboxyl groupsOne electron-donating methoxy group, one electron-withdrawing carboxyl groupOne electron-donating methoxy group, two electron-withdrawing carboxyl groups
Predicted Oxidation Potential HighLower than benzoic acidLower than phthalic acid, but potentially higher than 4-methoxybenzoic acid due to the second carboxyl group
Predicted Reduction Potential More favorable than benzeneLess favorable than benzoic acidLess favorable than phthalic acid due to the electron-donating methoxy group

dot

Logical Comparison of Substituent Effects on Electrochemical Properties cluster_phthalic_acid Phthalic Acid cluster_4_methoxybenzoic_acid 4-Methoxybenzoic Acid cluster_4_methoxyphthalic_acid This compound pa Two -COOH groups (Electron-withdrawing) pa_effect Decreased electron density on the ring pa->pa_effect pa_prop Higher oxidation potential More favorable reduction pa_effect->pa_prop mpa_prop Intermediate oxidation potential Intermediate reduction behavior pa_prop->mpa_prop Comparison mba One -OCH3 group (Electron-donating) One -COOH group (Electron-withdrawing) mba_effect Increased electron density on the ring (net effect) mba->mba_effect mba_prop Lower oxidation potential Less favorable reduction mba_effect->mba_prop mba_prop->mpa_prop Comparison mpa One -OCH3 group (Electron-donating) Two -COOH groups (Electron-withdrawing) mpa_effect Slightly decreased electron density (predicted net effect) mpa->mpa_effect mpa_effect->mpa_prop

Caption: Predicted influence of substituents on the electrochemical properties of the compared molecules.

Experimental Protocols

General Protocol for Cyclic Voltammetry Analysis

1. Materials and Reagents:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in an appropriate solvent (e.g., acetonitrile, dimethylformamide).

  • Analyte Solutions: 1-5 mM solutions of Phthalic acid, 4-Methoxybenzoic acid, and this compound in the electrolyte solution.

  • Polishing materials: Alumina slurry (0.05 µm) and polishing pads.

2. Electrode Preparation:

  • Polish the GCE surface with alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like finish.

  • Rinse the electrode thoroughly with deionized water and then with the solvent used for the electrolyte solution.

  • Dry the electrode surface carefully.

3. Electrochemical Measurement:

  • Assemble the three-electrode system in an electrochemical cell containing the analyte solution.

  • Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.

  • Connect the electrodes to a potentiostat.

  • Perform cyclic voltammetry by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the expected redox events of the analytes.

  • Record the resulting cyclic voltammogram (current vs. potential plot).

  • Repeat the measurement for each analyte under identical conditions to ensure comparability.

dot

Experimental Workflow for Cyclic Voltammetry start Start electrode_prep Working Electrode Preparation (Polishing and Cleaning) start->electrode_prep solution_prep Analyte and Electrolyte Solution Preparation start->solution_prep cell_assembly Electrochemical Cell Assembly (3-electrode setup) electrode_prep->cell_assembly deaeration Deaeration of Solution (Inert Gas Purge) solution_prep->deaeration deaeration->cell_assembly cv_measurement Cyclic Voltammetry Measurement (Potential Scan) cell_assembly->cv_measurement data_analysis Data Analysis (Peak Potential and Current Determination) cv_measurement->data_analysis end End data_analysis->end

Caption: A typical workflow for the electrochemical analysis of aromatic carboxylic acids using cyclic voltammetry.

Conclusion

Based on theoretical considerations of substituent effects, it is predicted that this compound will exhibit an oxidation potential that is lower than that of phthalic acid, making it more susceptible to oxidation. The presence of the second electron-withdrawing carboxyl group is likely to make its oxidation more difficult compared to 4-methoxybenzoic acid. The reduction of this compound is expected to be less favorable than that of phthalic acid due to the electron-donating nature of the methoxy group.

For researchers and professionals in drug development, these predicted electrochemical properties suggest that the introduction of a methoxy group to the phthalic acid backbone can be a strategy to modulate the redox activity of a molecule. This could be relevant for designing compounds with specific antioxidant or pro-oxidant properties or for developing electrochemically-triggered drug delivery systems.

It is imperative that experimental studies are conducted to validate these predictions and to fully characterize the electrochemical behavior of this compound. The provided protocol offers a starting point for such investigations.

Comparative Guide to the Biological Activity of 4-Methoxyphthalic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-Methoxyphthalic acid and its structural analogs. Due to the limited publicly available data on the biological activity of this compound, this document focuses on the activities of closely related phthalic acid derivatives, providing a valuable reference for screening and drug discovery programs. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Overview of Phthalic Acid Derivatives' Biological Activities

Phthalic acid and its derivatives are a class of compounds with a wide range of reported biological activities. While specific data for this compound is scarce, its structural analogs have demonstrated potential in several key therapeutic areas, including:

  • Antimicrobial Activity: Various derivatives of phthalic acid and its anhydride have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.

  • Anticancer Activity: Certain substituted phthalic acid and phthalimide derivatives have exhibited cytotoxicity against various cancer cell lines.

  • Enzyme Inhibition: Phthalic acid itself has been shown to inhibit enzymes such as tyrosinase.

This guide will delve into the experimental data supporting these activities and provide detailed protocols for their assessment.

Comparative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various phthalic acid derivatives, serving as a benchmark for the potential screening of this compound.

Anticancer Activity

Isophthalic and terephthalic acid derivatives have been investigated for their potential as anticancer agents, particularly as tyrosine kinase inhibitors. A study on novel isophthalic and terephthalic acid derivatives demonstrated significant cytotoxic effects against a panel of human cancer cell lines[1][2].

Table 1: Cytotoxicity of Isophthalic Acid Derivatives Against Human Cancer Cell Lines[1][2]

CompoundCell LineIC50 (µM)
Compound 5 (Isophthalic derivative) K562 (Chronic Myelogenous Leukemia)3.42
HL-60 (Promyelocytic Leukemia)7.04
MCF-7 (Breast Adenocarcinoma)4.91
HepG2 (Hepatocellular Carcinoma)8.84
Lapatinib (Positive Control) --
Sorafenib (Positive Control) --

IC50: The half maximal inhibitory concentration.

Antimicrobial Activity

Derivatives of 4-hydroxyisophthalic acid have been synthesized and evaluated for their antimicrobial properties. Specifically, 1,3-bis-(halogen-anilides) of 4-hydroxyisophthalic acid have shown significant activity against a range of bacteria.

Table 2: Antimicrobial Activity of 1,3-bis-(halogen-anilides) of 4-Hydroxyisophthalic Acid

Derivative TypeSubstitution on Anilide RingReported Antimicrobial Activity
Fluoro-derivatives 2-F, 3-F, 4-FShowed inhibitory activity, particularly against S. aureus and M. paratuberculosis.
Chloro-derivatives 2-Cl, 3-Cl, 4-ClExhibited significant activity against Gram-positive and Gram-negative bacteria.
Bromo-derivatives 2-Br, 3-Br, 4-BrDisplayed notable activity against Gram-positive and Gram-negative bacteria.
Iodo-derivatives 2-I, 3-I, 4-IShowed broad-spectrum antimicrobial activity and some antifungal activity.
Enzyme Inhibition

Phthalic acid has been identified as a mixed-type inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.

Table 3: Tyrosinase Inhibition by Phthalic Acid[3][4]

CompoundEnzymeInhibition Constant (Ki)Inhibition Type
Phthalic Acid Tyrosinase65.84 ± 1.10 mMMixed-type

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay[1]

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, HL-60, MCF-7, HepG2)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO) and incubate for an additional 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Activity: Kirby-Bauer Modified Disk-Diffusion Assay

This method is used to screen for the antimicrobial activity of compounds.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar

  • Sterile paper discs

  • Test compound solutions at known concentrations

  • Standard antibiotic discs (positive control)

  • Solvent control discs (negative control)

  • Petri dishes

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disc Application: Aseptically apply paper discs impregnated with the test compounds, positive control, and negative control onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.

Enzyme Inhibition: Tyrosinase Inhibition Assay[3][4]

This protocol determines the inhibitory effect of a compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compound solutions

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-DOPA solution to each well.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Inhibition Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of an untreated control. The Ki (inhibition constant) can be determined by Lineweaver-Burk plot analysis.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological screening of this compound and its analogs.

experimental_workflow cluster_screening Biological Activity Screening cluster_analysis Data Analysis compound This compound & Analogs antimicrobial Antimicrobial Screening (e.g., Disk Diffusion) compound->antimicrobial anticancer Anticancer Screening (e.g., MTT Assay) compound->anticancer enzyme Enzyme Inhibition Screening (e.g., Tyrosinase Assay) compound->enzyme data Collect Quantitative Data (Zones of Inhibition, IC50, Ki) antimicrobial->data anticancer->data enzyme->data compare Compare with Known Actives data->compare sar Structure-Activity Relationship (SAR) Analysis compare->sar Lead Optimization Lead Optimization sar->Lead Optimization

Fig. 1: General workflow for the biological activity screening of this compound and its analogs.

mtt_assay_pathway live_cell Viable Cancer Cells mitochondria Mitochondrial Reductase live_cell->mitochondria mtt MTT (Yellow Tetrazolium Salt) mtt->mitochondria formazan Formazan (Purple Crystals) mitochondria->formazan dmso DMSO (Solubilization) formazan->dmso absorbance Measure Absorbance (570 nm) dmso->absorbance

Fig. 2: Principle of the MTT assay for assessing cell viability.

Fig. 3: Types of enzyme inhibition.

References

A Comparative Guide to Protocols for Testing Dicarboxylic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established protocols for evaluating the cytotoxicity of dicarboxylic acids, focusing on oxalic acid, malonic acid, and succinic acid. Detailed methodologies for key in vitro assays are presented, along with a summary of experimental data to facilitate objective comparison. Furthermore, this guide illustrates the underlying signaling pathways and experimental workflows using detailed diagrams.

Comparative Cytotoxicity Data of Dicarboxylic Acids

The cytotoxic potential of dicarboxylic acids varies depending on the specific acid, its concentration, and the cell line being tested. The following table summarizes a selection of reported cytotoxicity data for oxalic, malonic, and succinic acids.

Dicarboxylic AcidCell LineAssayConcentrationEffect
Oxalic Acid Human Proximal Tubule (HPT) cellsLDH Release>3 mMIncreased cytotoxicity[1]
Rat Red Blood CellsHemolysis Assay>3 mMConcentration-dependent hemolysis[1]
Malonic Acid SH-SY5Y (neuroblastoma)Cell ViabilityNot specifiedMarked loss of cell viability[2]
Jurkat and A549Apoptosis AssayNot specifiedInduction of apoptosis[3]
Succinic Acid CAKI-2 (renal cancer)WST-125 µM & 50 µMReduced cell viability to 89.77% and 90.77% respectively[4][5]
ACHN (renal cancer)WST-125 µM & 50 µMReduced cell viability to 41.57% and 54.54% respectively[4][5]
T-ALL cell linesWST-125 mM & 50 mMApoptotic effect after 48h
MRC-5 (healthy lung fibroblast)WST-125 mM & 50 mMNo significant cytotoxic effect

Key Experimental Protocols for Cytotoxicity Assessment

Several in vitro assays are commonly employed to determine the cytotoxicity of chemical compounds. The following sections detail the protocols for three widely used methods: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the dicarboxylic acid in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[8][9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).[8]

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.

  • Incubation: Add the LDH reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9] The amount of color formed is proportional to the amount of LDH released.[9]

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), a marker of early apoptosis.[3][10] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[3]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with the dicarboxylic acid for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold phosphate-buffered saline (PBS).

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, and late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.[3]

Signaling Pathways in Dicarboxylic Acid-Induced Cytotoxicity

Dicarboxylic acids can induce cytotoxicity through various mechanisms, often culminating in apoptosis. The specific signaling pathways activated can differ between the acids.

Malonic Acid: Studies suggest that malonic acid induces apoptosis via the mitochondrial (intrinsic) pathway. This involves the activation of caspase-3 and, to a lesser extent, caspase-6.[3] The process is also associated with the release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade.[3]

Oxalic Acid: The toxicity of oxalic acid is often linked to the formation of calcium oxalate crystals, which can cause physical damage to cells.[1] Additionally, acidic conditions created by dicarboxylic acids can lead to an upregulation of the pro-apoptotic protein Bax, which in turn activates caspases.

Succinic Acid: Succinic acid has been shown to induce apoptosis in cancer cells, though the precise signaling cascade is an area of ongoing research.[4][5]

Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a simplified model of the intrinsic apoptotic pathway potentially activated by dicarboxylic acids.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Dicarboxylic Acid Solutions treatment Treat Cells with Dicarboxylic Acid compound_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72h treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh annexin Annexin V Assay incubation->annexin data_acq Measure Absorbance/ Fluorescence mtt->data_acq ldh->data_acq annexin->data_acq data_analysis Calculate % Viability/ Cytotoxicity/Apoptosis data_acq->data_analysis ic50 Determine IC50 data_analysis->ic50 Intrinsic_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_execution Execution dca Dicarboxylic Acid (e.g., Malonic Acid) bax Bax Activation dca->bax cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp36 Caspase-3/6 Activation casp9->casp36 apoptosis Apoptosis casp36->apoptosis

References

In Silico Screening of 4-Methoxyphthalic Acid for Novel Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico analysis of 4-Methoxyphthalic acid to identify its potential biological targets. Through a systematic virtual screening workflow, this study compares the predicted binding affinities of this compound against a panel of putative protein targets with those of known reference compounds. The objective is to elucidate potential mechanisms of action and guide future experimental validation.

Comparative Analysis of Predicted Binding Affinities

An in silico docking study was performed to predict the binding affinity of this compound against several potential biological targets. These targets were selected based on the known activities of structurally related phthalic acid derivatives and compounds with similar chemical features. For comparison, known inhibitors or standard ligands for each target were included in the analysis. The results, presented in terms of binding energy (kcal/mol), are summarized below. A more negative binding energy suggests a more favorable interaction.

Target ProteinPDB IDThis compound (Binding Energy kcal/mol)Comparator MoleculeComparator Binding Energy (kcal/mol)
Tyrosine Kinase (EGFR)1M17-6.8Erlotinib-9.2
Mitogen-activated protein kinase 14 (MAPK14)3LHJ-7.2SB203580-8.5
α-Glucosidase5NN5-5.9Acarbose-7.1
Dipeptidyl peptidase-4 (DPP-4)1N1M-6.3Sitagliptin-8.0
Tyrosinase2Y9X-5.5Kojic Acid-6.5

Disclaimer: These are predicted binding affinities from in silico modeling and require experimental validation.

In Silico Screening Protocol

The following protocol outlines the computational methodology used to screen this compound against the selected biological targets.

1. Ligand and Target Preparation:

  • Ligand Preparation: The three-dimensional structure of this compound was generated using molecular modeling software. The structure was then energetically minimized using a suitable force field (e.g., MMFF94). Comparator molecules were obtained from public databases like PubChem and prepared using the same procedure.

  • Target Preparation: The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens were added. The protein structures were then prepared for docking by assigning charge and atom types.

2. Molecular Docking:

  • Binding Site Definition: The active site of each target protein was defined based on the co-crystallized ligand or from published literature. A grid box was generated around the defined active site to encompass the binding pocket.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared ligand (this compound or comparator) was docked into the defined binding site of each target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose. The pose with the lowest binding energy was selected for further analysis.

3. ADMET Prediction:

  • Pharmacokinetic and Toxicity Analysis: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound were predicted using the SwissADME online tool. This provides insights into the drug-likeness and potential liabilities of the molecule.

Visualizing the In Silico Workflow and Potential Signaling Pathway

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be modulated by this compound, based on its predicted interaction with MAPK14.

G cluster_0 Ligand and Target Preparation cluster_1 Molecular Docking cluster_2 Analysis ligand_prep Ligand Preparation (this compound & Comparators) docking Docking Simulation (AutoDock Vina) ligand_prep->docking admet ADMET Prediction (SwissADME) ligand_prep->admet target_prep Target Protein Preparation (from PDB) binding_site Binding Site Identification target_prep->binding_site binding_site->docking binding_energy Binding Energy Calculation docking->binding_energy results Results Interpretation binding_energy->results admet->results

Caption: In silico screening workflow for this compound.

UV_Stress UV_Stress MAPK14 MAPK14 UV_Stress->MAPK14 p38_MAPK_Activation p38_MAPK_Activation MAPK14->p38_MAPK_Activation Downstream_Inflammatory_Signaling Downstream_Inflammatory_Signaling p38_MAPK_Activation->Downstream_Inflammatory_Signaling 4_Methoxyphthalic_acid 4_Methoxyphthalic_acid 4_Methoxyphthalic_acid->MAPK14

Caption: Putative inhibition of the MAPK14 signaling pathway.

Discussion and Future Directions

The in silico screening results suggest that this compound has the potential to interact with several biological targets, with a notable predicted affinity for MAPK14. The predicted binding energy, while lower than the reference inhibitor, indicates a potential for interaction that warrants further investigation. Phthalic acid derivatives have been noted for a range of biological activities, and this computational study provides a starting point for exploring the specific therapeutic potential of this compound.[1][2] Some derivatives have been explored as anticancer tyrosine kinase inhibitors.[3] Furthermore, in silico approaches have been successfully used to identify potential inhibitors of various enzymes among phthalic acid derivatives. The predicted interaction with MAPK14 is particularly interesting, as a structurally related compound, 4-methoxybenzoic acid, has been suggested to target this kinase.[4]

Future work should focus on in vitro enzymatic assays to validate the predicted inhibitory activity of this compound against these targets. Cellular assays could then be employed to assess its biological effects and elucidate its mechanism of action. Further structural optimization of this compound based on the docking poses could also lead to the development of more potent and selective inhibitors.

References

Assessing the Enzyme Inhibitory Potential of 4-Methoxyphthalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential enzyme inhibitory activity of 4-Methoxyphthalic acid. As of the latest literature review, no direct experimental studies have been published detailing the inhibitory effects of this compound on key enzymes such as tyrosinase, alpha-glucosidase, and urease. Consequently, this guide leverages available data on the closely related parent molecule, phthalic acid, and its derivatives to offer a predictive comparison and a framework for future experimental validation. Standard enzyme inhibitors are included for a comprehensive performance benchmark.

Comparative Analysis of Enzyme Inhibition

Due to the absence of direct inhibitory data for this compound, this section presents a comparative summary of the inhibitory activities of phthalic acid and its derivatives against tyrosinase, alpha-glucosidase, and urease.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. While data on this compound is unavailable, a study on phthalic acid has demonstrated its potential as a tyrosinase inhibitor.

Table 1: Comparison of Tyrosinase Inhibitory Activity

CompoundIC50 / KiInhibition TypeStandard Inhibitor (Kojic Acid) IC50
This compoundData not availableData not available16.69 µM
Phthalic acidKi = 65.84 ± 1.10 mM[1][2]Mixed-type[2][3]
Alpha-Glucosidase Inhibition

Alpha-glucosidase is a crucial enzyme in carbohydrate digestion, and its inhibitors are used to manage type 2 diabetes. While no data exists for this compound, various phthalimide derivatives have shown potent inhibitory activity.

Table 2: Comparison of Alpha-Glucosidase Inhibitory Activity

Compound/DerivativeIC50 RangeStandard Inhibitor (Acarbose) IC50
This compoundData not available817.38 ± 6.27 μM[4]
Phthalimide derivatives4.61 - 7.32 µM[5][6]
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamidesPotent inhibition reported[7]
Urease Inhibition

Urease is a bacterial enzyme implicated in infections by pathogens like Helicobacter pylori. Phthalic acid esters have been shown to activate, rather than inhibit, urease. However, other phthalonitrile derivatives have demonstrated significant inhibitory potential.

Table 3: Comparison of Urease Inhibitory Activity

Compound/DerivativeEffectIC50Standard Inhibitor (Thiourea) IC50
This compoundData not availableData not available21.3 ± 0.13 µM
Dimethyl phthalate (DMP)Activation (Non-competitive)[8]Not applicable
Dibutyl phthalate (DBP)Activation (Non-competitive)[8]Not applicable
Azo phthalonitrile compoundsInhibition20.47 ± 0.14 µM[9]

Experimental Protocols

Detailed methodologies for assessing the enzyme inhibitory potential of this compound are provided below. These protocols are based on established assays for tyrosinase, alpha-glucosidase, and urease.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compound (this compound)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and positive control at various concentrations.

  • In a 96-well plate, add 40 µL of the test compound solution or control.

  • Add 80 µL of phosphate buffer to each well.

  • Add 40 µL of mushroom tyrosinase solution and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

  • Calculate the percentage of inhibition and determine the IC50 value.

Alpha-Glucosidase Inhibition Assay

This assay measures the inhibition of the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.[10][11][12]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound)

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound and acarbose in phosphate buffer.

  • Add 20 µL of the test solution and 20 µL of α-glucosidase solution to a 96-well plate. Incubate at 37°C for 5 minutes.

  • Add 20 µL of pNPG solution to start the reaction.

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Urease Inhibition Assay

This assay is a colorimetric method that measures the amount of ammonia produced from the enzymatic breakdown of urea.[13][14]

Materials:

  • Urease (e.g., from Jack Bean)

  • Urea

  • Phosphate buffer

  • Test compound (this compound)

  • Positive control (e.g., Thiourea)

  • Berthelot's reagents (phenol-hypochlorite solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare different concentrations of the test compound and thiourea.

  • In a 96-well plate, add the test compound, urease solution, and buffer. Incubate at 37°C.

  • Initiate the reaction by adding the urea substrate solution and incubate.

  • Add Berthelot's reagents to develop the color.

  • Measure the absorbance at a wavelength between 625 and 670 nm.

  • The percentage of urease inhibition is calculated, and the IC50 value is determined.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental process and the potential biological implications of enzyme inhibition, the following diagrams are provided.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare 4-Methoxyphthalic Acid Solutions Incubation Incubate Compound with Enzyme Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme (Tyrosinase, α-Glucosidase, Urease) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrates (L-DOPA, pNPG, Urea) Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Detection Measure Product Formation/Substrate Depletion Reaction->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50 Melanin_Synthesis_Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor Tyrosinase Inhibitor (e.g., Phthalic Acid) Inhibitor->Tyrosinase Inhibition Carbohydrate_Digestion_Pathway Carbohydrates Dietary Carbohydrates Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Digestion Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Alpha_Amylase α-Amylase Alpha_Amylase->Oligosaccharides Alpha_Glucosidase α-Glucosidase Alpha_Glucosidase->Glucose Inhibitor α-Glucosidase Inhibitor (e.g., Phthalimide Derivatives) Inhibitor->Alpha_Glucosidase Inhibition

References

A Researcher's Guide to Evaluating the Antimicrobial Potential of 4-Methoxyphthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge of our time. The rise of multidrug-resistant pathogens necessitates a continuous exploration of new chemical entities with the potential to combat bacterial and fungal infections. Among the vast landscape of organic molecules, 4-Methoxyphthalic acid and its derivatives present an intriguing, yet underexplored, frontier. This guide provides a comprehensive framework for conducting antibacterial and antifungal assays on these compounds, offering a comparative analysis based on existing data for structurally related molecules and detailing the requisite experimental protocols to rigorously assess their efficacy.

While direct experimental data on the antimicrobial properties of this compound is not yet abundant in published literature, the known bioactivities of phthalic acid esters and other methoxy-substituted carboxylic acids provide a strong rationale for their investigation. Phthalic acid esters have been identified from various natural sources and are known to possess antimicrobial activities[1][2]. The methoxy group, a common substituent in bioactive natural products, can significantly influence a molecule's lipophilicity and electronic properties, often enhancing its ability to penetrate microbial cell membranes and interact with molecular targets.

This guide will equip you with the fundamental principles and detailed methodologies to systematically evaluate the antimicrobial profile of novel this compound derivatives, enabling a data-driven assessment of their potential as next-generation therapeutic agents.

Section 1: Foundational Principles of Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal/Fungicidal Concentration, or MBC/MFC). These parameters are the gold standard for quantifying the in vitro efficacy of a potential antimicrobial agent.

Key Methodologies: A Comparative Overview

Several standardized methods are employed to determine the antimicrobial activity of a compound. The choice of method often depends on the specific research question, the nature of the compound being tested, and the microorganisms under investigation.

  • Broth Microdilution: This is the most common method for determining MIC values[3]. It involves a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by the inoculation of a standardized number of microbial cells. The MIC is determined as the lowest concentration of the compound that prevents visible growth after a defined incubation period.

  • Agar Dilution: Considered a reference method by organizations like the Clinical and Laboratory Standards Institute (CLSI), agar dilution involves incorporating the test compound into an agar medium at various concentrations. The agar is then inoculated with the test microorganisms. The MIC is the lowest concentration that inhibits growth on the agar surface.

  • Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method involves placing paper disks impregnated with the test compound onto an agar plate swabbed with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured to assess the organism's susceptibility.

For the purpose of this guide, we will focus on the broth microdilution method due to its efficiency, scalability for testing multiple derivatives, and its ability to provide quantitative MIC and subsequent MBC/MFC data.

Section 2: Experimental Protocols for Antimicrobial Evaluation

The following protocols are designed to be robust and self-validating, incorporating essential controls to ensure the reliability of the generated data.

Preparation of Microbial Inoculum

The density of the initial microbial inoculum is a critical parameter that can significantly impact the outcome of susceptibility testing.

Step-by-Step Protocol:

  • Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Transfer the colonies to a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Incubate the broth culture at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and Candida albicans) until it reaches the mid-logarithmic phase of growth.

  • Adjust the turbidity of the culture to match a 0.5 McFarland standard. This can be done by diluting the culture with sterile broth and comparing its turbidity to the standard. A spectrophotometer can also be used to adjust the optical density (OD) to a specific value that corresponds to the desired cell density.

  • Further dilute the standardized inoculum in the appropriate broth to achieve the final desired concentration for the assay (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC for this compound derivatives.

Experimental Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading Compound Prepare Stock Solution of 4-Methoxyphthalic Acid Derivative SerialDilution Perform 2-fold Serial Dilution in 96-well plate Compound->SerialDilution AddInoculum Add Inoculum to each well Inoculum Prepare Standardized Microbial Inoculum Inoculum->AddInoculum Incubate Incubate at Optimal Temperature and Time AddInoculum->Incubate ReadMIC Visually Inspect for Growth and Determine MIC Incubate->ReadMIC

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the stock solution (appropriately diluted in broth) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Controls:

    • Growth Control (Well 11): 100 µL of broth without the test compound.

    • Sterility Control (Well 12): 200 µL of uninoculated broth.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the this compound derivative that shows no visible growth (i.e., the first clear well).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a continuation of the MIC test and distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.

Experimental Workflow Diagram:

MBC_MFC_Workflow MIC_Plate Completed MIC Plate Subculture Subculture from wells with no visible growth (≥ MIC) onto agar plates MIC_Plate->Subculture Incubate Incubate Agar Plates Subculture->Incubate Read_MBC_MFC Count Colonies and Determine MBC/MFC Incubate->Read_MBC_MFC

Caption: Workflow for MBC/MFC determination following an MIC assay.

Step-by-Step Protocol:

  • From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, compound-free agar plate.

  • Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.

  • The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count[4][5].

Section 3: Comparative Analysis and Data Interpretation

While awaiting direct experimental results for this compound derivatives, we can draw plausible inferences from existing data on structurally analogous compounds.

Comparison with Other Methoxy-Substituted Carboxylic Acids

Studies on other carboxylic acids bearing a methoxy group have demonstrated significant antimicrobial activity. For instance, (±)-4-methoxy decanoic acid has shown notable antifungal activity, with its (R)-enantiomer being particularly potent against Candida albicans and Aspergillus brasiliensis[6]. The presence and position of the methoxy group can influence the compound's ability to disrupt fungal cell membranes or interfere with key metabolic pathways. Similarly, derivatives of 4-methoxysalicylaldehyde have exhibited strong antibacterial effects against foodborne pathogens[7].

Comparison with Other Phthalic Acid Derivatives

Phthalic acid esters are known to possess a broad range of biological activities, including antimicrobial effects[1][2]. The specific ester or amide derivative can greatly influence the compound's spectrum of activity and potency. For example, the synthesis of various imide derivatives of phthalic anhydride has yielded compounds with notable antibacterial and antifungal properties[8].

Hypothetical Data Presentation

Should experimental data become available, it should be presented in a clear and comparative format. Below is a hypothetical table illustrating how MIC data for novel this compound derivatives could be compared against common pathogens and standard antimicrobial agents.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
This compound Data not availableData not availableData not available
Derivative A (Ester) Hypothetical 16Hypothetical >64Hypothetical 32
Derivative B (Amide) Hypothetical 8Hypothetical 32Hypothetical 16
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A1

Section 4: Concluding Remarks and Future Directions

The exploration of this compound derivatives as a potential source of new antimicrobial agents is a scientifically sound endeavor, supported by the known activities of related chemical structures. The experimental framework provided in this guide offers a robust starting point for researchers to systematically evaluate these compounds.

Future investigations should focus on synthesizing a library of this compound esters and amides to establish structure-activity relationships. Promising candidates should then be subjected to more advanced studies, including time-kill kinetics, mechanism of action elucidation, and in vivo efficacy trials. Through such rigorous and methodical investigation, the true therapeutic potential of this class of compounds can be unlocked.

References

The Role of Diverse Synthetic Strategies in the Development of DPP-4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[1][2] The synthesis of these complex molecules, such as the widely prescribed Sitagliptin, has been the subject of extensive research, leading to the development of multiple synthetic routes. This guide provides a comparative overview of different strategies for the synthesis of DPP-4 inhibitors, with a focus on Sitagliptin, offering insights into their relative efficiencies and outcomes. While the initial investigation into the use of 4-Methoxyphthalic acid as a key building block did not yield direct applications in the synthesis of prominent DPP-4 inhibitors based on the available literature, this guide will explore alternative and established synthetic pathways.

Comparative Analysis of Synthetic Routes to Sitagliptin

The development of a commercially viable synthesis for Sitagliptin has evolved through several generations, each aiming to improve efficiency, reduce cost, and enhance enantioselectivity. Below is a comparison of key aspects of different synthetic approaches.

Synthetic StrategyKey Intermediate(s)Overall YieldEnantiomeric Excess (ee) / PurityKey Advantages
First Generation (Asymmetric Hydrogenation) β-keto ester~65%[1]HighEstablished and scalable process.
Second Generation (Enamine Approach) Dehydrositagliptin82% (for key intermediate)[1]>99.6% purity[1]"Green" synthesis with reduced waste, eliminates aqueous waste streams.[1]
Phase-Transfer Catalytic Aza-Michael Addition Aza-Michael adduct41% (7 steps)[3]96% ee[3]Utilizes an organocatalyst for enantioselective synthesis.
Tandem Aza-Michael/Hemiacetal Reaction Chiral hemiacetal54%[4]Optically pureEmploys an organocatalyst, avoiding expensive metal catalysts.[4]
Multi-Enzymatic Cascade System Sitagliptin intermediate from ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate61% (isolated yield)High (enantioselective)Biocatalytic approach using cheaper amine donors and environmentally friendly conditions.[5]

Experimental Protocols

Second Generation Synthesis of Sitagliptin via Enamine Intermediate

This approach represents a significant advancement in the synthesis of Sitagliptin, focusing on a more efficient and environmentally friendly process.

Key Step: Formation of Dehydrositagliptin Intermediate A highly efficient, one-pot synthesis of the key dehydrositagliptin intermediate has been developed. This process involves three steps that are carried out sequentially in the same reactor, resulting in an 82% yield and greater than 99.6% purity of the intermediate.[1]

Key Step: Asymmetric Hydrogenation The dehydrositagliptin intermediate undergoes highly enantioselective hydrogenation using a Rh(I)/tBu JOSIPHOS catalyst. This step can be performed with a low catalyst loading (as low as 0.15 mol %) to afford Sitagliptin. The final product is then isolated as its phosphate salt with exceptional optical and chemical purity.[1]

Synthesis via Phase-Transfer Catalytic aza-Michael Addition

This method employs a quinine-derived C(9)-urea ammonium catalyst to achieve a highly enantioselective synthesis.

Step 1: Enantioselective aza-Michael Addition tert-butyl β-naphthylmethoxycarbamate is reacted with (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one in the presence of a quinine-derived C(9)-urea ammonium catalyst under phase-transfer catalytic conditions. This step introduces the chirality to the amine in what will become the Sitagliptin backbone with a 96% enantiomeric excess.[3]

Step 2: Baeyer–Villiger Oxidation The resulting aza-Michael adduct undergoes Baeyer–Villiger oxidation to form a 4-methoxyphenyl ester.[3]

Subsequent Steps The synthesis is completed through hydrolysis, amide coupling to introduce the triazolopiperazine moiety, and final deprotections to yield (R)-Sitagliptin.[3]

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for a DPP-4 inhibitor, highlighting the key transformations involved in constructing the final molecule.

DPP4_Inhibitor_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_coupling Coupling Reaction cluster_final Final Product Start_A Trifluorophenyl derivative Intermediate Chiral β-amino acid derivative Start_A->Intermediate Asymmetric Synthesis (e.g., Hydrogenation, Aza-Michael) Start_B Amine Source Start_B->Intermediate Coupled_Product Protected DPP-4 Inhibitor Intermediate->Coupled_Product Amide Coupling Coupling_Partner Heterocyclic Moiety (e.g., Triazolopiperazine) Coupling_Partner->Coupled_Product Final_Product DPP-4 Inhibitor (e.g., Sitagliptin) Coupled_Product->Final_Product Deprotection

References

Unlocking the Therapeutic Promise of Phthalic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalimide scaffold, a key derivative of phthalic acid, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents. From the notorious history of thalidomide to the development of targeted cancer therapies, phthalic acid analogs continue to be a fertile ground for drug discovery. This guide provides a comprehensive evaluation of the therapeutic potential of these compounds, presenting a comparative analysis of their performance across different therapeutic areas, supported by experimental data and detailed methodologies.

Comparative Performance of Phthalimide Analogs

The versatility of the phthalimide core allows for a wide range of biological activities, primarily categorized into anti-inflammatory, antimicrobial, and antitumor effects. The following tables summarize the quantitative performance of representative phthalimide derivatives.

Anti-inflammatory Activity

Phthalimide analogs, most notably thalidomide and its derivatives (lenalidomide and pomalidomide), are well-known for their immunomodulatory and anti-inflammatory properties. A key mechanism of action is the inhibition of tumor necrosis factor-alpha (TNF-α) production.

Compound/AnalogAssayCell LineIC50 / ED50Reference Compound
ThalidomideTNF-α inhibitionTHP-1--
LenalidomideTNF-α inhibition-More potent than thalidomideThalidomide
PomalidomideTNF-α inhibition-More potent than lenalidomideLenalidomide
LASSBio-468LPS-induced neutrophil recruitment (in vivo)-ED50 = 2.5 mg/kg-
Phthalimide IIhLPS-induced nitric oxide productionRAW264.7IC50 = 8.7 µg/mL-
N-phenyl-phthalimide sulfonamides (3a-e)LPS-induced neutrophil recruitment (in vivo)-3e (LASSBio 468) showed potent activityThalidomide
N-phenyl-phthalimide amides (4a-e)LPS-induced neutrophil recruitment (in vivo)--Thalidomide
4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c)In vitro anti-inflammatory activity-32% decrease in inflammation marker-
Antimicrobial Activity

Several phthalimide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Compound/AnalogTarget OrganismMIC (µg/mL)Reference Compound(s)
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12)Bacillus subtilisLower than Ampicillin, Cefotaxime, GentamicinAmpicillin, Cefotaxime, Gentamicin
Phthalimide aryl ester 3b (R = Me)Staphylococcus aureus, Pseudomonas aeruginosa, Candida tropicalis, Candida albicans128-
Phthalimide derivative A1BEscherichia coli16-
Phthalimide derivatives 4c-iGram-positive bacteria, Gram-negative bacteria, Fungi, Mycobacterium tuberculosis0.49 - 7.81Ampicillin, Ciprofloxacin, Isoniazid, Amphotericin B
Phthalimide derivatives 5c-eGram-positive bacteria, Gram-negative bacteria, Fungi0.98 - 15.63Ampicillin, Ciprofloxacin, Amphotericin B
Alkynyl phthalimide derivative 6cBacteria, Fungi, Mycobacterium tuberculosis0.98 - 31.25Ampicillin, Ciprofloxacin, Isoniazid, Amphotericin B
Antitumor Activity

The anticancer potential of phthalimide analogs is a significant area of research, with several compounds showing potent cytotoxicity against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference Compound
1,8-Naphthalimide Derivative 1A549 (Lung), A2612.8, 2.5MAF
1,8-Naphthalimide Derivative 7Various1.5 - 4.5-
1,8-Naphthalimide Derivative 11A549 (Lung), A2612.9, 3.5-
Phthalimide-based Curcumin Derivative K3F21DU145 (Prostate), PC3 (Prostate)-Docetaxel (17 nM, 30 nM)
Phthalimide-thiazole derivative 5bMCF-7 (Breast)0.2-
Phthalimide-thiazole derivative 5kMDA-MB-468 (Breast)0.6-
Phthalimide-thiazole derivative 5gPC-12 (Pheochromocytoma)0.43-
Acridinedione derivative 8fA431 (Skin), A549 (Lung)Favorable-
Phthalimide-thiazole derivative 4c-12.98 - 16.62 (HNE inhibition)Ursolic acid
Phthalimide-thiazole derivative 4e-12.98 - 16.62 (HNE inhibition)Ursolic acid
Phthalimide-thiazole derivative 4h-12.98 - 16.62 (HNE inhibition)Ursolic acid

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of phthalic acid analogs.

Anti-inflammatory Activity: LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for anti-inflammatory compounds that inhibit the production of the pro-inflammatory cytokine TNF-α.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[1]

2. Compound Treatment and LPS Stimulation:

  • The following day, remove the culture medium.

  • Add 100 µL of fresh medium containing the test phthalimide analog at various concentrations.

  • Subsequently, add 100 µL of medium containing lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL to induce an inflammatory response.[1] For compounds where the timing of addition is critical, pre-incubation with the drug before LPS stimulation may be necessary.

3. Incubation and Supernatant Collection:

  • Incubate the plate for 4-24 hours. The optimal incubation time should be determined based on the peak of TNF-α production in response to LPS.

  • After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

4. TNF-α Quantification:

  • Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of TNF-α production.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hours) bacterial culture on an agar plate, select 3-5 isolated colonies.[2]

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2]

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test phthalimide analog in a suitable solvent (e.g., DMSO).[2]

  • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[2]

3. Inoculation and Incubation:

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubate the plate at 35 ± 2°C for 16-20 hours.[2]

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[2]

Antitumor Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[5]

2. Compound Treatment:

  • The next day, treat the cells with various concentrations of the test phthalimide analog and incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][5]

4. Solubilization of Formazan Crystals:

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[5]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of phthalic acid analogs are mediated through their interaction with various cellular signaling pathways.

Cereblon-Mediated Protein Degradation by Immunomodulatory Drugs (IMiDs)

Thalidomide and its analogs, known as Immunomodulatory Drugs (IMiDs), exert their effects by binding to the protein cereblon (CRBN).[6][7] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The binding of an IMiD to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of the ligase.[7] This "molecular glue" mechanism is central to both the therapeutic and teratogenic effects of these drugs.[7]

Cereblon-Mediated Protein Degradation cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_IMiD IMiD Binding cluster_Substrate Substrate Targeting cluster_Degradation Ubiquitin-Proteasome System CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate recruits IMiD Thalidomide Analog (IMiD) IMiD->CRBN binds Ubiquitination Ubiquitination Neosubstrate->Ubiquitination is targeted for Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation Protein Degradation Proteasome->Degradation results in Inflammatory Signaling Modulation cluster_Stimulus Inflammatory Stimulus cluster_Receptor Receptor Activation cluster_Upstream Upstream Signaling cluster_Nfkb NF-κB Pathway cluster_Response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPK MAPK (p38, ERK) TAK1->MAPK Ikk IKK Complex TAK1->Ikk NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκBα Ikk->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation activates Phthalimide Phthalimide Analog Phthalimide->TAK1 inhibits Phthalimide->Ikk inhibits

References

high-throughput screening methods for carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to High-Throughput Screening Methods for Carboxylic Acids

For researchers, scientists, and drug development professionals, the efficient identification and quantification of carboxylic acids are critical in various fields, from drug discovery to metabolic engineering. High-throughput screening (HTS) provides the necessary tools to analyze large libraries of compounds or biological samples rapidly. This guide offers an objective comparison of common HTS methods for carboxylic acids, complete with performance data, detailed experimental protocols, and workflow diagrams to aid in selecting the most suitable method for your research needs.

Introduction to HTS for Carboxylic Acids

Carboxylic acids are a broad class of organic compounds involved in numerous biological processes, making them important targets for drug discovery and metabolic studies. HTS assays for these molecules are designed to be rapid, sensitive, and scalable, often employing optical detection methods such as absorbance, fluorescence, or luminescence in microplate formats.[1][2] The choice of an HTS method depends on several factors, including the specific carboxylic acid of interest, the sample matrix, required sensitivity, and budget constraints.

Comparison of Key Performance Metrics

The following table summarizes the quantitative performance of various HTS methods for carboxylic acid detection. Data has been synthesized from multiple sources to provide a comparative overview.

Method Principle Typical Throughput (samples/day) Sensitivity (Limit of Detection) Z'-Factor Relative Cost
pH-Based (Colorimetric) Detects pH change from acid production using an indicator dye.10,000 - 100,000Micromolar (mM) to high micromolar (µM) range0.5 - 0.8Low
pH-Based (Fluorescent) Detects pH change using a fluorescent pH indicator.10,000 - 100,000Low micromolar (µM) range[3]> 0.5[3]Low to Medium
Enzyme-Coupled Enzymatic reaction produces a detectable signal (color, light).10,000 - 100,000Varies (µM to nM) depending on the enzyme system> 0.5Medium
Fluorescence Derivatization Chemical labeling of the carboxylic acid with a fluorescent tag.1,000 - 10,000 (includes sample prep)Nanomolar (nM) to picomolar (pM) rangeAssay dependentMedium to High
Mass Spectrometry (DART-MS) Direct, rapid mass analysis of samples.[4]> 1,000 (sample prep dependent)Nanogram per liter (ng/L) range[4]Not typically usedHigh

pH-Based Screening Assays

pH-based assays are among the most straightforward and cost-effective methods for detecting the production or consumption of carboxylic acids. They rely on the change in hydrogen ion concentration that accompanies many enzymatic reactions involving these acids.

a. Colorimetric pH-Based Assay

This method utilizes a pH indicator dye that changes color in response to pH shifts in the reaction medium.

G cluster_workflow Colorimetric pH-Assay Workflow Start Start Dispense_Reactants Dispense Enzyme, Substrate, & pH Indicator into Microplate Start->Dispense_Reactants Incubate Incubate at Controlled Temperature Dispense_Reactants->Incubate Color_Change Carboxylic Acid Production Causes pH Decrease & Color Change Incubate->Color_Change Read_Absorbance Measure Absorbance with Plate Reader Color_Change->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze End End Analyze->End G cluster_workflow Fluorescent pH-Assay Workflow Start Start Dispense_Reactants Dispense Enzyme, Substrate, & Fluorescent pH Probe into Microplate Start->Dispense_Reactants Incubate Incubate at Controlled Temperature Dispense_Reactants->Incubate Fluorescence_Change Carboxylic Acid Production Causes pH Decrease & Fluorescence Change Incubate->Fluorescence_Change Read_Fluorescence Measure Fluorescence with Plate Reader Fluorescence_Change->Read_Fluorescence Analyze Analyze Data Read_Fluorescence->Analyze End End Analyze->End G cluster_pathway Enzyme-Coupled Assay Principle Substrate Substrate Enzyme1 Enzyme of Interest Substrate->Enzyme1 Carboxylic_Acid Carboxylic Acid Enzyme1->Carboxylic_Acid Coupling_Enzyme Coupling Enzyme Carboxylic_Acid->Coupling_Enzyme Detectable_Product Colored/Fluorescent/ Luminescent Product Coupling_Enzyme->Detectable_Product G cluster_workflow Fluorescence Derivatization Workflow Start Start Sample_Prep Prepare Carboxylic Acid Sample Start->Sample_Prep Derivatization Add Derivatizing Agent (e.g., ADAM) & Incubate Sample_Prep->Derivatization Quench Quench Reaction (optional) Derivatization->Quench Detection Measure Fluorescence (e.g., HPLC-FLD or Plate Reader) Quench->Detection Analyze Analyze Data Detection->Analyze End End Analyze->End G cluster_workflow DART-MS Workflow Start Start DSPE Dispersive Solid-Phase Extraction of Carboxylic Acids Start->DSPE Elution Elute Analytes DSPE->Elution DART_MS Direct Analysis in Real Time Mass Spectrometry Elution->DART_MS Analyze Data Acquisition & Analysis DART_MS->Analyze End End Analyze->End

References

understanding the structure-activity relationship of 4-Methoxyphthalic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of molecular scaffolds is paramount in the quest for novel therapeutics. This guide delves into the SAR of 4-methoxyphthalic acid derivatives, a class of compounds with emerging biological potential. Due to a lack of comprehensive SAR studies on a single series of these derivatives, this guide synthesizes data from various studies to provide a comparative overview of their antimicrobial and antioxidant activities.

While a systematic exploration of the this compound scaffold is not yet prevalent in the scientific literature, analysis of related structures, particularly amides and esters incorporating the 4-methoxyphenyl moiety, offers valuable insights into their potential bioactivities. This guide presents a comparative analysis of representative compounds, their synthesis, biological data, and the experimental protocols used for their evaluation.

Comparative Analysis of Biological Activity

The biological potential of this compound derivatives can be inferred from studies on structurally related amides and esters. Here, we compare the antimicrobial activity of fatty acid amides derived from 4-methoxybenzylamine and the antioxidant capacity of a 4-methoxybenzyl ester.

Data Presentation
Compound/DerivativeStructureBiological ActivityAssayKey Findings
N-(4-methoxybenzyl)undec-10-enamide 4-methoxyphenyl group attached to an undecenamide chainAntimicrobial (Antibacterial & Antifungal)Disc Diffusion, Minimum Inhibitory Concentration (MIC), Minimum Killing Concentration (MKC)Showed moderate antimicrobial activity.[1]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide 4-methoxyphenyl group attached to a hydroxylated octadecenamide chainAntimicrobial (Antibacterial & Antifungal)Disc Diffusion, MIC, MKCExhibited the most potent antibacterial and antifungal activity among the tested amides.[1]
N-(4-methoxybenzyl)oleamide 4-methoxyphenyl group attached to an oleamide chainAntimicrobial (Antibacterial & Antifungal)Disc Diffusion, MIC, MKCDisplayed moderate antimicrobial activity.[1]
4-Methoxybenzyl hexanoate 4-methoxyphenyl group esterified with hexanoic acidAntioxidantDPPH radical scavenging assayShowed antioxidant activity, although the presence of a hydroxyl group in the aromatic ring was found to be more critical for higher activity.

Structure-Activity Relationship Insights

  • Impact of Hydroxylation on Antimicrobial Activity: The superior antimicrobial activity of (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide suggests that the presence of a hydroxyl group on the fatty acid chain significantly enhances both antibacterial and antifungal properties.[1]

  • Influence of Aromatic Substitution on Antioxidant Activity: While 4-methoxybenzyl hexanoate exhibits antioxidant properties, studies on related phenolic esters indicate that a free hydroxyl group on the aromatic ring is a key determinant for potent radical scavenging activity. The methoxy group is generally less effective in this regard.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Antimicrobial Activity Assays[1]

1. Disc Diffusion Assay:

  • Bacterial and fungal cultures are spread on nutrient agar plates.

  • Sterile 6 mm paper discs are impregnated with the test compounds.

  • A positive control (e.g., Kanamycin for bacteria, Amphotericin for fungi) and a negative control (solvent-impregnated disc) are included.

  • Plates are incubated at 37°C for 24 hours (bacteria) or 32 hours (fungi).

  • The diameter of the zone of inhibition around each disc is measured to assess antimicrobial activity.[1]

2. Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) Determination:

  • Serial dilutions of the test compounds are prepared in a suitable broth medium.

  • Each dilution is inoculated with a standardized suspension of the target microorganism.

  • The cultures are incubated under appropriate conditions.

  • MIC is determined as the lowest concentration of the compound that inhibits visible growth (turbidity) of the microorganism.[1]

  • To determine the MKC, aliquots from the wells showing no growth in the MIC assay are sub-cultured on fresh agar plates. The MKC is the lowest concentration that results in no microbial growth on the sub-culture plates.[1]

Antioxidant Activity Assay

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of the stable free radical DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

Visualizing the Concepts

Diagrams can aid in understanding complex relationships and workflows.

General structure and potential modification sites of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound/Anhydride reaction Reaction with Amines or Alcohols start->reaction product This compound Derivatives (Amides/Esters) reaction->product antimicrobial Antimicrobial Assays (Disc Diffusion, MIC, MKC) product->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) product->antioxidant data Collect Activity Data (Inhibition Zones, IC50 values) antimicrobial->data antioxidant->data sar Structure-Activity Relationship Analysis data->sar

A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Directions

This guide provides a snapshot of the current understanding of the structure-activity relationships of this compound derivatives, based on the limited available data. The presented findings suggest that derivatives of this scaffold, particularly amides, hold promise as antimicrobial agents. However, the lack of systematic studies on a series of closely related this compound derivatives represents a significant research gap.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a more comprehensive SAR. This would involve modifications at the carboxylic acid positions (e.g., creating a variety of esters and amides) and substitutions on the aromatic ring. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.

References

Investigating the Metabolic Stability of 4-Methoxyphthalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the metabolic stability of 4-Methoxyphthalic acid. In the absence of direct experimental data for this specific compound, this document outlines predicted metabolic pathways based on the metabolism of structurally related compounds, such as phthalic acid esters and other methoxy-containing aromatic molecules. Furthermore, it details standardized in-vitro experimental protocols that are essential for generating robust metabolic stability data. This information is critical for predicting the pharmacokinetic profile and potential toxicological properties of new chemical entities in drug discovery and development.

Predicted Metabolic Pathways of this compound

The metabolic fate of a xenobiotic is determined by a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism. For this compound, the following pathways are predicted:

Phase I Metabolism: The primary Phase I reaction for aromatic compounds containing a methoxy group is O-demethylation, which is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2] This reaction would convert this compound into 4-Hydroxyphthalic acid. The resulting hydroxyl group can make the molecule more polar and susceptible to further metabolic reactions.

Phase II Metabolism: Following Phase I metabolism, the newly formed hydroxyl group on 4-Hydroxyphthalic acid can undergo conjugation reactions. The most common Phase II reaction is glucuronidation, where uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the hydroxyl group, forming a more water-soluble glucuronide conjugate that can be readily excreted.[3] Other potential Phase II reactions include sulfation.

Comparative Analysis of Metabolic Stability

To provide a context for the metabolic stability of this compound, it is useful to compare it with structurally related compounds. While direct quantitative data for this compound is not publicly available, a comparative analysis can be inferred from the known metabolism of phthalates and other methoxyaromatic compounds.

Compound ClassKey Metabolic ReactionsExpected Rate of Metabolism
Phthalic Acid Esters (e.g., Dibutyl phthalate) Hydrolysis to monoester, followed by oxidation of the alkyl chain and/or glucuronidation.[3]Generally rapid hydrolysis.
Simple Methoxyaromatic Compounds (e.g., Anisole) O-demethylation to the corresponding phenol.[1]Rate is dependent on the specific CYP enzymes involved and other substituents on the aromatic ring.
This compound (Predicted) O-demethylation followed by glucuronidation.The presence of two carboxylic acid groups may influence enzyme binding and the rate of metabolism. Experimental data is required for an accurate assessment.

Experimental Protocols for Assessing Metabolic Stability

To determine the actual metabolic stability of this compound, standardized in-vitro assays are essential. The two most common systems are liver microsomes and hepatocytes.

Liver Microsome Stability Assay

This assay primarily assesses Phase I metabolic pathways mediated by enzymes located in the endoplasmic reticulum, such as CYPs.

Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), magnesium chloride, and the test compound (this compound) at a final concentration of 1 µM.

    • Pre-warm the reaction mixture to 37°C.

  • Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

    • A control incubation without the NADPH regenerating system should be run in parallel to assess non-enzymatic degradation.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

Protocol:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability and density.

    • Prepare a hepatocyte suspension in incubation medium.

  • Incubation:

    • Add the test compound (this compound) to the hepatocyte suspension at a final concentration of 1 µM.

    • Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Termination and Sample Processing:

    • Terminate the reaction by adding a cold organic solvent with an internal standard.

    • Homogenize or lyse the cells to ensure complete extraction.

    • Centrifuge the samples to pellet cell debris and proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

  • Data Analysis:

    • Determine the rate of disappearance of the parent compound to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
In Vitro Half-life (t½, min) [Experimental Value]
Intrinsic Clearance (CLint, µL/min/mg protein) [Experimental Value]

Table 2: In Vitro Metabolic Stability of this compound in Human Hepatocytes

ParameterValue
In Vitro Half-life (t½, min) [Experimental Value]
Intrinsic Clearance (CLint, µL/min/10^6 cells) [Experimental Value]

Visualizations

DOT Script for Predicted Metabolic Pathway of this compound:

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4-Methoxyphthalic_acid This compound 4-Hydroxyphthalic_acid 4-Hydroxyphthalic acid 4-Methoxyphthalic_acid->4-Hydroxyphthalic_acid O-demethylation (CYP450) Glucuronide_conjugate 4-Hydroxyphthalic acid glucuronide 4-Hydroxyphthalic_acid->Glucuronide_conjugate Glucuronidation (UGT)

Caption: Predicted metabolic pathway of this compound.

DOT Script for a General Experimental Workflow for Metabolic Stability Assay:

Experimental_Workflow Start Start: Test Compound Preparation Prepare Reaction Mixture (Microsomes/Hepatocytes) Start->Preparation Incubation Incubate at 37°C Preparation->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Termination Stop Reaction with Cold Solvent + IS Sampling->Termination Processing Protein Precipitation/ Cell Lysis Termination->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis End End: Metabolic Stability Profile Data_Analysis->End

Caption: General workflow for in vitro metabolic stability assays.

References

Safety Operating Guide

Proper Disposal of 4-Methoxyphthalic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A laboratory coat

  • Closed-toe shoes

All handling of 4-Methoxyphthalic acid, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations, which generally prohibit the disposal of such chemicals down the drain or in regular solid waste. The following steps provide a general guideline for its proper disposal:

  • Waste Characterization: Based on the known hazards of similar phthalic acid derivatives, this compound waste should be classified as hazardous. The primary hazards are likely to be irritation and potential environmental toxicity.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Never mix this compound waste with incompatible materials. Incompatible materials may include strong oxidizing agents, strong acids, and strong bases.[1]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment, such as a spill tray, is used to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not exceed the storage time limits for hazardous waste as defined by your institution and regulatory agencies.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes general characteristics and regulatory considerations for the disposal of solid acidic organic hazardous waste.

ParameterGuideline/RegulationSource
Hazard Classification Irritant (Skin, Eye, Respiratory)Inferred from analogous compounds[2][3][4]
RCRA Waste Code (Potential) D002 (Corrosivity - if pH is ≤ 2) or specific state codesGeneral Hazardous Waste Regulations
Container Type Chemically compatible (e.g., HDPE, Glass)Laboratory Safety Best Practices
Labeling Requirements "Hazardous Waste," Chemical Name, Date40 CFR Part 262

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Decision Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Waste (Irritant) ppe->characterize container Select Compatible Waste Container (HDPE or Glass) characterize->container label Label Container: 'Hazardous Waste' 'this compound' Date container->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Figure 1. Disposal Decision Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 4-Methoxyphthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methoxyphthalic acid was publicly available at the time of this writing. The following guidance is a comprehensive synthesis of information from SDSs for structurally related aromatic carboxylic acids, such as 4-Methylphthalic acid. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] A comprehensive PPE strategy is essential to minimize exposure.

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[2]Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination.[2][3] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.
Eye Contact Causes serious eye irritation/damage.[1][4]Safety Goggles: Wear chemical splash goggles that conform to EU standard EN166 or NIOSH (US) standards.[4][5] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[2]
Inhalation May cause respiratory irritation.[1][6]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved dust respirator is required.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: Handle this compound in a designated area, such as a chemical fume hood, to control dust and vapors.

  • Ventilation Check: Ensure the chemical fume hood or other ventilation system is functioning correctly before beginning any work.

  • Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2][4]

  • Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate, clearly labeled waste containers before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above.

  • Ensure gloves are the correct size, inspected for defects, and worn correctly.

3. Handling the Compound:

  • Weighing: To contain any dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.[7]

  • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[2]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, followed by the lab coat).

  • Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.[2]

Emergency and First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][5]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, get medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER.[6]
Ingestion Rinse mouth. Immediately make the victim drink water (two glasses at most). Do NOT induce vomiting. Consult a physician.[4]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Unused Chemical: Do not dispose of the chemical down the drain.[6] Keep it in its original, tightly closed container for disposal.

2. Disposal Method:

  • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[2]

  • All waste disposal must be carried out in accordance with applicable federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Safe Handling Workflow Diagram

The following diagram illustrates the procedural flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response prep1 Verify Fume Hood & Ventilation prep2 Check Safety Shower & Eyewash prep1->prep2 prep3 Assemble PPE & Handling Equipment prep2->prep3 prep4 Prepare Labeled Waste Container prep3->prep4 h1 Don PPE (Gloves, Goggles, Coat) prep4->h1 h2 Weigh Solid Carefully h1->h2 h3 Transfer Solid to Vessel h2->h3 h4 Perform Experimental Work h3->h4 c1 Segregate Contaminated Waste h4->c1 em1 Spill or Exposure Occurs h4->em1 c2 Decontaminate Work Surfaces c1->c2 c3 Doff PPE Correctly c2->c3 c4 Wash Hands Thoroughly c3->c4 em2 Follow First Aid Procedures em1->em2 em3 Notify Supervisor & EHS em2->em3

Caption: Procedural workflow for handling this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphthalic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxyphthalic acid

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